An In-depth Technical Guide to the NMR Spectral Analysis of (S)-2-butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Chiral Carboxylic Acid (S)-2-butyloctanoic acid is a chiral carboxylic acid with a molecular formula of C12H24...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Chiral Carboxylic Acid
(S)-2-butyloctanoic acid is a chiral carboxylic acid with a molecular formula of C12H24O2. Its structure, featuring a butyl group at the alpha position to a carboxylic acid on an octanoic acid backbone, presents a stereocenter with significant implications for its chemical and biological properties. In the fields of pharmaceutical development and materials science, the precise characterization of such chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of each atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (S)-2-butyloctanoic acid, providing insights into chemical shift assignments, spin-spin coupling patterns, and the underlying principles that govern these spectral features.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the NMR data, the following numbering scheme will be used for the carbon and hydrogen atoms of (S)-2-butyloctanoic acid.
Figure 1. Molecular structure and atom numbering of (S)-2-butyloctanoic acid.
¹H NMR Spectral Analysis
The proton NMR spectrum of (S)-2-butyloctanoic acid is characterized by signals corresponding to the distinct chemical environments of its 23 hydrogen atoms. The presence of the electron-withdrawing carboxylic acid group and the branching at the C2 position significantly influences the chemical shifts.
Key Features of the ¹H NMR Spectrum:
Carboxylic Acid Proton (1-OH): The most downfield signal in the spectrum is attributed to the acidic proton of the carboxylic acid group. This proton typically appears as a broad singlet in the range of 10-13 ppm.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
Alpha-Proton (2-H): The proton attached to the chiral center (C2) is expected to resonate as a multiplet in the region of 2.2-2.6 ppm.[3] This downfield shift is due to the deshielding effect of the adjacent carbonyl group. The multiplicity of this signal will be complex, arising from coupling to the protons on the adjacent methylene groups of both the octanoyl and butyl chains.
Methylene and Methyl Protons: The remaining methylene (-CH2-) and methyl (-CH3) protons of the n-hexyl and n-butyl chains will appear in the more upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The signals for the methylene groups closer to the carboxylic acid will be slightly more downfield due to inductive effects. The terminal methyl groups of both chains will appear as triplets at the most upfield positions.
Predicted ¹H NMR Data Summary:
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
1-OH
10.0 - 13.0
br s
1H
2-H
2.2 - 2.6
m
1H
3-H₂, 1'-H₂
1.4 - 1.7
m
4H
4-H₂ to 7-H₂, 2'-H₂, 3'-H₂
1.2 - 1.4
m
12H
8-H₃, 4'-H₃
0.8 - 1.0
t
6H
Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and integration for (S)-2-butyloctanoic acid.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of (S)-2-butyloctanoic acid will exhibit 12 distinct signals, corresponding to each of the unique carbon atoms in the molecule.
Key Features of the ¹³C NMR Spectrum:
Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded and will appear as a weak signal in the downfield region of the spectrum, typically between 175 and 185 ppm.[2][4]
Alpha-Carbon (C2): The chiral carbon atom (C2) will resonate in the range of 40-50 ppm. Its chemical shift is influenced by the attached carboxylic acid group and the two alkyl chains.
Alkyl Chain Carbons: The remaining carbon atoms of the n-hexyl and n-butyl chains will appear in the upfield region, generally between 10 and 40 ppm. The chemical shifts of these carbons are influenced by their distance from the carboxylic acid group and the degree of substitution.
Predicted ¹³C NMR Data Summary:
Carbon Assignment
Predicted Chemical Shift (ppm)
C1
180 - 185
C2
45 - 50
C3, C1'
30 - 35
C4, C2'
28 - 33
C5, C3'
25 - 30
C6
22 - 27
C7
31 - 36
C8, C4'
13 - 15
Table 2. Predicted ¹³C NMR chemical shifts for (S)-2-butyloctanoic acid.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the recommended procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (S)-2-butyloctanoic acid.
1. Sample Preparation:
Weigh approximately 5-10 mg of (S)-2-butyloctanoic acid directly into a clean, dry NMR tube.
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Figure 2. Workflow for NMR sample preparation.
2. NMR Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
For ¹H NMR:
Acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 14 ppm).
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
For ¹³C NMR:
Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Baseline correct the spectrum to remove any distortions.
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.
Reference the spectrum by setting the TMS signal to 0 ppm.
Conclusion
The NMR spectral data of (S)-2-butyloctanoic acid provides a detailed fingerprint of its molecular structure. The characteristic chemical shifts of the carboxylic acid proton and carbon, along with the distinct signals for the alpha-proton and the alkyl chains, allow for a confident structural assignment. By following the outlined experimental protocol, researchers can obtain high-quality NMR spectra, which are crucial for quality control, reaction monitoring, and the comprehensive characterization of this and other chiral molecules in drug development and chemical research. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed for an even more detailed and unambiguous assignment of all proton and carbon signals.
References
Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
(PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy - ResearchGate. Available at: [Link]
Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. Available at: [Link]
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. Available at: [Link]
Carboxylic Acids - University of Calgary. Available at: [Link]
Spectroscopy of Carboxylic Acids - Oregon State University. Available at: [Link]
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. Available at: [Link]
crystal structure and stereochemistry of (S)-2-butyloctanoic acid
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-2-Butyloctanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-butyloctanoic acid is a chiral carboxyli...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (S)-2-Butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-butyloctanoic acid is a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its efficacy and properties are intrinsically linked to its specific three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and expected crystal structure of (S)-2-butyloctanoic acid. While a definitive single-crystal X-ray structure of this specific molecule is not publicly available, this document synthesizes information from analogous compounds and established principles of stereochemistry and crystallography to present a robust theoretical and practical framework. It further details the experimental methodologies required for its synthesis, resolution, and full structural characterization, offering valuable insights for researchers working with this and similar chiral molecules.
Introduction to (S)-2-Butyloctanoic Acid
2-Butyloctanoic acid is a branched-chain fatty acid with the molecular formula C₁₂H₂₄O₂.[1][2] The presence of a chiral center at the C2 position gives rise to two enantiomers: (S)-2-butyloctanoic acid and (R)-2-butyloctanoic acid. The stereochemistry of such molecules is crucial as it dictates their interaction with other chiral entities, such as biological receptors and enzymes, profoundly influencing their pharmacological and physiological effects.[3] This guide focuses on the (S)-enantiomer.
Physicochemical Properties of 2-Butyloctanoic Acid (Racemic)
The absolute configuration of the stereocenter in (S)-2-butyloctanoic acid is "S" according to the Cahn-Ingold-Prelog priority rules. This designation is critical for its biological activity and interaction with other chiral molecules.
Enantioselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure (S)-2-butyloctanoic acid is paramount for its specific applications. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to create predominantly the (S)-enantiomer from achiral starting materials using a chiral catalyst or auxiliary.[5] One common method for the asymmetric synthesis of 2-alkylalkanoic acids involves the alkylation of chiral amide anions derived from amino acids like (S)-proline.[6]
Chiral Resolution: This technique separates the enantiomers from a racemic mixture. A widely used method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base.[7][8] The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.[7] The desired enantiomer is then recovered by removing the resolving agent.
Figure 1: Conceptual workflows for obtaining enantiopure (S)-2-butyloctanoic acid.
Predicted Crystal Structure of (S)-2-Butyloctanoic Acid
While a specific crystal structure for (S)-2-butyloctanoic acid is not available, its solid-state arrangement can be predicted based on the known behavior of other chiral carboxylic acids. The dominant intermolecular interaction in the crystal lattice of carboxylic acids is hydrogen bonding.[9]
Hydrogen Bonding and Dimer Formation
In the solid state, carboxylic acids typically form centrosymmetric or non-centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.[10][11] For a chiral, enantiomerically pure carboxylic acid like the (S)-enantiomer, the formation of a hydrogen-bonded dimer is also expected. These dimers then pack in the crystal lattice in a way that is influenced by the shape of the molecule and weaker van der Waals interactions between the aliphatic chains.
Figure 2: Schematic of the expected hydrogen-bonded dimer of (S)-2-butyloctanoic acid.
Experimental Methodologies for Characterization
A comprehensive characterization of (S)-2-butyloctanoic acid requires a combination of crystallographic and spectroscopic techniques.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[12]
Protocol for Crystal Growth and X-ray Diffraction:
Crystallization:
Dissolve a small amount of highly purified (S)-2-butyloctanoic acid in various solvents (e.g., hexane, ethanol, acetone) or solvent mixtures.
Employ slow evaporation, cooling, or vapor diffusion techniques to promote the growth of single crystals.
Given that small, flexible molecules can be difficult to crystallize, co-crystallization with a larger, rigid host molecule can be an effective strategy.[12]
Data Collection:
Mount a suitable single crystal on a goniometer.
Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson synthesis.
Refine the atomic positions and thermal parameters to obtain a final structural model.
The absolute configuration can be determined from the anomalous scattering of the X-rays, often quantified by the Flack parameter.[12]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and purity of (S)-2-butyloctanoic acid.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the carboxylic acid proton (typically a broad singlet between 10-12 ppm), the proton at the chiral center (a multiplet around 2.2-2.5 ppm), and the protons of the butyl and hexyl chains (in the 0.8-1.7 ppm region).[13]
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of 175-185 ppm, with other aliphatic carbons appearing at higher fields.
Chiral NMR: To confirm the enantiomeric purity and assign the absolute configuration without X-ray crystallography, NMR spectra can be recorded in the presence of a chiral solvating agent or after derivatization with a chiral reagent.[14][15]
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two strong, broad absorptions:[16]
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
A strong C=O stretching band for the carbonyl group, typically around 1700-1725 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 2-butyloctanoic acid is available in the NIST database.[1]
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[17][18]
Protocol for Chiral HPLC Analysis:
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®) are often effective for separating chiral carboxylic acids.[17]
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[19]
Detection: Use a UV detector, typically at a wavelength around 210 nm.
Analysis: Inject the sample and compare the retention times of the enantiomers to those of known standards to determine the enantiomeric composition.
Figure 3: Experimental workflow for the comprehensive characterization of (S)-2-butyloctanoic acid.
Conclusion
This technical guide has provided a detailed overview of the stereochemistry and predicted crystal structure of (S)-2-butyloctanoic acid. While a definitive crystal structure remains to be determined, the principles outlined here, based on extensive research into similar chiral carboxylic acids, offer a solid foundation for researchers. The guide also presents a clear and actionable set of experimental protocols for the synthesis, resolution, and comprehensive characterization of this molecule. A thorough understanding and application of these methodologies are essential for any research or development involving (S)-2-butyloctanoic acid, ensuring the use of enantiomerically pure material with a well-defined structure.
References
Recent advances in spectroscopic chiral analysis of carboxylic acids. (2025). PubMed. Retrieved from [Link]
Octanoic acid, 2-butyl-. NIST WebBook. Retrieved from [Link]
Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. PMC. Retrieved from [Link]
Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. ResearchGate. Retrieved from [Link]
Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. Retrieved from [Link]
Hydrogen Bonding in Alcohols and Carboxylic Acid. Unacademy. Retrieved from [Link]
Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. Retrieved from [Link]
Hydrogen bonding in the carboxylic acid−aldehyde complexes. ResearchGate. Retrieved from [Link]
Introduction. (2013). Science of Synthesis. Retrieved from [Link]
Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. CORE. Retrieved from [Link]
Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link]
Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. Michigan Technological University. Retrieved from [Link]
Recent advances in spectroscopic chiral analysis of carboxylic acids. R Discovery. Retrieved from [Link]
NMR: Novice Level, Spectrum 14. University of Wisconsin-Madison. Retrieved from [Link]
Chiral resolution. Wikipedia. Retrieved from [Link]
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC. Retrieved from [Link]
Chiral Resolution and Confirmation. Veranova. Retrieved from [Link]
BMRB entry bmse000402 - Butyric Acid. Biological Magnetic Resonance Bank. Retrieved from [Link]
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
Enantioselective Synthesis. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
2-Butyloctanoic acid - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]
2-butyloctanoic acid. Chemsrc. Retrieved from [Link]
Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation. PMC. Retrieved from [Link]
Preparation method of 2-butynoic acid. Google Patents.
low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
X-ray crystal structure analysis of 4,7-dioxononanoic acid. Semantic Scholar. Retrieved from [Link]
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved from [Link]
Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. AMOLF Institutional Repository. Retrieved from [Link]
Synthesis of substituted carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PMC. Retrieved from [Link]
Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Retrieved from [Link]
Structures of chiral carboxylic acids. ResearchGate. Retrieved from [Link]
In Vitro Toxicity and Safety Profile of (S)-2-Butyloctanoic Acid: A Comprehensive Technical Guide
Executive Summary (S)-2-butyloctanoic acid (CAS 27610-92-0) is a highly lipophilic, branched-chain fatty acid (BCA) that has emerged as a critical building block in advanced drug delivery systems, including lipid nanopar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-2-butyloctanoic acid (CAS 27610-92-0) is a highly lipophilic, branched-chain fatty acid (BCA) that has emerged as a critical building block in advanced drug delivery systems, including lipid nanoparticles (LNPs) and ultrashort cationic lipopeptides (USCLs). As a Senior Application Scientist, evaluating the safety profile of this lipid tail is paramount. This whitepaper synthesizes the in vitro toxicity data, mechanistic cellular interactions, and standardized validation protocols for (S)-2-butyloctanoic acid, providing drug development professionals with a rigorous framework for incorporating this compound into next-generation therapeutics.
Molecular Profile and Structural Causality
The safety and functional efficacy of (S)-2-butyloctanoic acid are intrinsically linked to its molecular architecture. It is a 12-carbon fatty acid featuring a butyl branch at the alpha (C2) position[1].
The Causality of Branching:
In lipid biochemistry, straight-chain fatty acids (e.g., dodecanoic acid) of similar molecular weight tend to intercalate deeply and rigidly into cellular lipid bilayers. This crystalline packing acts as a powerful detergent, often leading to severe membrane lysis and high cytotoxicity[2]. The C2-butyl branch in (S)-2-butyloctanoic acid introduces significant steric hindrance. This structural modification prevents tight packing within the cell membrane, thereby modulating membrane fluidity without causing catastrophic disruption. Consequently, the branched architecture drastically reduces hemolytic activity and cytotoxicity while maintaining the lipophilicity required for drug delivery applications[2].
Physicochemical Constraints:
The compound exhibits extremely poor aqueous solubility (approximately 2 mg/L) and a high octanol-water partition coefficient (logP)[3]. This necessitates precise solvent management (e.g., using DMSO or ethanol) during in vitro assay preparation to prevent compound precipitation and artifactual toxicity readings.
Quantitative Safety Metrics and In Vitro Toxicity Data
The in vitro safety profile of (S)-2-butyloctanoic acid demonstrates a wide therapeutic window. It is generally well-tolerated in cellular models, though it does present specific localized hazards, such as severe eye irritation in concentrated forms.
Table 1: Summary of Key Toxicity and Safety Endpoints
Understanding how (S)-2-butyloctanoic acid interacts with cellular machinery is critical for predicting its safety in complex formulations.
Transporter Competition: As a short/medium branched-chain fatty acid, it shares structural similarities with valproic acid (VPA). In vitro uptake assays demonstrate that 2-butyloctanoic acid effectively competes with VPA for intracellular uptake via monocarboxylate transporters (MCTs)[7].
Endosomal Escape in LNPs: When conjugated into ionizable lipids for mRNA delivery, the branched tail of 2-butyloctanoic acid promotes the formation of inverted hexagonal (
HII
) phases in acidic environments[8][9]. This phase transition allows the lipid to fuse with the endosomal membrane, facilitating the cytoplasmic release of therapeutic payloads (like SARS-CoV-2 mRNA) without inducing systemic cellular toxicity[9].
Fig 1. Cellular interaction and safety mechanism of (S)-2-butyloctanoic acid.
Standardized In Vitro Evaluation Protocols
To ensure data integrity, toxicity assays must be designed as self-validating systems. The following protocols detail the exact methodologies required to assess the cytotoxicity and membrane-disrupting potential of (S)-2-butyloctanoic acid or its lipid derivatives.
Causality: Because the compound is highly lipophilic, improper solubilization will lead to false negatives (due to precipitation). Strict vehicle control is mandatory.
Reagent Preparation: Dissolve (S)-2-butyloctanoic acid in 100% DMSO to create a 10 mM stock solution.
Cell Seeding: Seed target cells (e.g., HaCaT keratinocytes or BMMCs) at
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5%
CO2
.
Treatment Application: Dilute the stock in complete culture media to achieve final test concentrations (ranging from 0.1 μM to 100 μM).
Critical Validation Step: Ensure the final DMSO concentration in all wells does not exceed 0.5% v/v. Include a 0.5% DMSO vehicle control (baseline viability) and a 10% DMSO positive control (induced cytotoxicity).
Incubation: Incubate the treated cells for 24 hours.
Viability Measurement: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals with 100 μL of pure DMSO.
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis.
Protocol B: Erythrocyte Hemolysis Assay
Causality: Fatty acids can act as surfactants. Assessing the
HC50
ensures the branched lipid does not act as a non-specific detergent that lyses cell membranes[2].
Erythrocyte Isolation: Collect human red blood cells (hRBCs) and wash three times with PBS (pH 7.4) at 1000 × g until the supernatant is completely clear. Resuspend the pellet to a 4% v/v solution in PBS.
Compound Incubation: In a V-bottom 96-well plate, mix 100 μL of the hRBC suspension with 100 μL of (S)-2-butyloctanoic acid test solutions (prepared via serial dilution).
Self-Validating Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). This establishes the dynamic range required to accurately quantify membrane disruption.
Centrifugation: Incubate the plate for 1 hour at 37°C. Centrifuge at 1000 × g for 10 minutes to pellet intact erythrocytes.
Detection: Transfer 100 μL of the supernatant to a new flat-bottom plate and measure hemoglobin release via absorbance at 540 nm.
Analysis: Calculate the
HC50
. Due to the C2 branching, the
HC50
should remain significantly higher than that of straight-chain analogs.
Fig 2. Standardized in vitro workflow for cytotoxicity and hemolysis screening.
Application in Advanced Drug Delivery Systems
The distinct safety profile of (S)-2-butyloctanoic acid makes it an indispensable precursor in modern pharmaceutical development:
Lipid Nanoparticles (LNPs): It is utilized to synthesize novel ionizable lipids (e.g., for circular mRNA delivery systems targeting the SARS-CoV-2 Delta variant). The branched nature ensures the LNPs remain stable in circulation but rapidly degrade and release their payload within the endosome, minimizing systemic cytotoxicity[8][9].
Supramolecular Organogels & USCLs: It is used to create primary oxalamide gelators[4] and ultrashort cationic lipopeptides. In these applications, the lipid tail provides the necessary hydrophobicity for self-assembly and antimicrobial action while avoiding the severe hemolytic side effects associated with unbranched fatty acids[2].
References
Capot Chemical. "MSDS of 2-Butyloctanoic acid." capotchem.com. 5
ECHEMI. "2-Butyloctanedioic acid SDS, 50905-10-7 Safety Data Sheets." echemi.com. 6
Australian Industrial Chemicals Introduction Scheme. "Octanoic acid, 2-butyl - Public Report STD/1728." industrialchemicals.gov.au. 1
Ovid. "Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity." ovid.com. 3
NIH / PMC. "Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers." nih.gov. 2
Journals Gateway | The Company of Biologists. "Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium." biologists.com. 7
NIH / PMC. "The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides." nih.gov. 4
Google Patents. "US11040112B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids." google.com. 8
bioRxiv. "Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant." biorxiv.org. 9
An In-Depth Technical Guide to the Metabolic Pathways and Degradation of (S)-2-Butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-Butyloctanoic acid, a chiral branched-chain fatty acid (BCFA), is of increasing interest in various industrial and pharmaceutical application...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Butyloctanoic acid, a chiral branched-chain fatty acid (BCFA), is of increasing interest in various industrial and pharmaceutical applications. A comprehensive understanding of its metabolic fate is crucial for assessing its safety, efficacy, and potential for bioaccumulation. This technical guide provides a detailed overview of the predicted metabolic pathways of (S)-2-butyloctanoic acid, drawing upon established principles of fatty acid metabolism and studies on structurally analogous compounds. We will explore the key enzymatic processes, potential metabolic intermediates, and the analytical methodologies required to investigate its degradation. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction to (S)-2-Butyloctanoic Acid
(S)-2-Butyloctanoic acid is a C12 saturated fatty acid characterized by a butyl group at the α-carbon (C2) position. Its chemical structure is C12H24O2.[1][2] This branching significantly influences its physical and chemical properties, as well as its interaction with metabolic enzymes, distinguishing it from its linear counterpart, lauric acid. BCFAs are found in various natural sources and are known to play roles in cellular membrane fluidity and signaling pathways.[3] The "S" designation refers to the stereochemistry at the chiral center (C2), which can also impact its biological activity and metabolic processing.
Predicted Metabolic Pathways of (S)-2-Butyloctanoic Acid
Direct metabolic studies on (S)-2-butyloctanoic acid are limited in publicly available literature. However, based on the metabolism of structurally similar compounds, particularly other 2-alkyl-branched fatty acids like 2-ethylhexanoic acid (EHA), a multi-step metabolic pathway can be proposed.[4][5][6] The primary routes of degradation are expected to involve a combination of β-oxidation, ω-oxidation, and subsequent chain shortening.
Initial Activation: Acyl-CoA Synthesis
Before entering degradative pathways, (S)-2-butyloctanoic acid must be activated to its coenzyme A (CoA) thioester, (S)-2-butyloctanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase in an ATP-dependent manner. This activation step is a prerequisite for most fatty acid metabolism, including β-oxidation.[7][8]
The Challenge of the α-Butyl Group and the Role of β-Oxidation
Standard β-oxidation, the primary pathway for straight-chain fatty acid degradation, is likely hindered by the presence of the butyl group at the C2 position.[9][10] The enzymes of the β-oxidation spiral are specific for linear acyl-CoA substrates.[11] However, studies on the analogous compound, 2-ethylhexanoic acid, indicate that a modified form of β-oxidation is a major catabolic pathway.[6][12]
The proposed initial steps of β-oxidation for (S)-2-butyloctanoyl-CoA would lead to the formation of 2-ethyl-3-oxohexanoyl-CoA, which upon cleavage would yield acetyl-CoA and 2-ethylhexanoyl-CoA. This process would continue, shortening the main chain by two carbons in each cycle.
Omega (ω) and Sub-terminal (ω-1) Oxidation
An alternative and often concurrent pathway for the metabolism of xenobiotic and branched-chain fatty acids is ω-oxidation, catalyzed by cytochrome P450 enzymes of the CYP4 family.[13][14] This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid.
For (S)-2-butyloctanoic acid, this would result in the formation of (S)-2-butyl-8-hydroxyoctanoic acid. This hydroxylated intermediate can be further oxidized to a dicarboxylic acid, (S)-2-butyloctanedioic acid. This dicarboxylic acid can then undergo β-oxidation from the ω-end.[14]
Sub-terminal oxidation (ω-1 oxidation) is also a possibility, leading to the formation of various hydroxylated isomers. Studies on 2-ethylhexanoic acid have identified several hydroxylated metabolites, indicating the involvement of this pathway.[2][5]
Glucuronidation
Conjugation with glucuronic acid is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. The carboxyl group of (S)-2-butyloctanoic acid and its oxidized metabolites can be conjugated with glucuronic acid to form acyl glucuronides. This has been observed as a major metabolic route for 2-ethylhexanoic acid.[5][15]
Visualizing the Predicted Metabolic Pathways
The following diagrams illustrate the proposed metabolic fate of (S)-2-butyloctanoic acid.
Caption: Proposed metabolic pathways of (S)-2-butyloctanoic acid.
Experimental Methodologies for Studying (S)-2-Butyloctanoic Acid Metabolism
Investigating the metabolic fate of (S)-2-butyloctanoic acid requires a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques.
In Vitro Models
Liver Microsomes: Incubations with liver microsomes are a standard method to assess phase I metabolism, particularly cytochrome P450-mediated oxidation.[16][17][18] This system is ideal for identifying hydroxylated metabolites and determining the involvement of specific CYP isozymes through the use of selective inhibitors.
Hepatocytes: Primary hepatocytes provide a more complete metabolic system, containing both phase I and phase II enzymes.[19] They are suitable for studying both oxidative metabolism and conjugation reactions, such as glucuronidation.
Subcellular Fractions: Isolated mitochondria and peroxisomes can be used to specifically investigate β-oxidation and α-oxidation pathways, respectively.[11]
In Vivo Models
Animal models, typically rodents, are used to understand the overall absorption, distribution, metabolism, and excretion (ADME) of the compound.[5] Urine and feces are collected to identify and quantify excreted metabolites.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of fatty acids and their metabolites. Derivatization is often required to increase the volatility of the analytes.[6][20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of underivatized fatty acids and their conjugates in biological matrices.[21][22] This is particularly useful for detecting glucuronide conjugates.
Experimental Protocols
Protocol for In Vitro Metabolism using Liver Microsomes
Objective: To identify potential oxidative metabolites of (S)-2-butyloctanoic acid.
Materials:
(S)-2-Butyloctanoic acid
Liver microsomes (human, rat, or other species)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
Internal standard
Procedure:
Prepare a stock solution of (S)-2-butyloctanoic acid in a suitable solvent (e.g., DMSO, ethanol).
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the (S)-2-butyloctanoic acid stock solution.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
Incubate at 37°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Centrifuge to pellet the protein.
Analyze the supernatant by LC-MS/MS or GC-MS.
Protocol for Metabolite Analysis by LC-MS/MS
Objective: To quantify (S)-2-butyloctanoic acid and its metabolites in a biological matrix.
Materials:
Sample extract from in vitro or in vivo studies
LC-MS/MS system with a suitable C18 column
Mobile phase A: Water with 0.1% formic acid
Mobile phase B: Acetonitrile with 0.1% formic acid
Analytical standards for (S)-2-butyloctanoic acid and any available metabolite standards
Procedure:
Set up a gradient elution method on the LC system to separate the analytes.
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the parent compound and predicted metabolites.
Inject the prepared samples and standards.
Quantify the analytes by comparing the peak areas to the standard curve.
Summary and Future Directions
The metabolic degradation of (S)-2-butyloctanoic acid is predicted to be a multifaceted process involving β-oxidation, ω-oxidation, and glucuronidation. The presence of the α-butyl group presents a metabolic challenge that likely necessitates these alternative pathways. Further research using the described in vitro and in vivo methodologies is essential to definitively elucidate the metabolic fate of this compound. A thorough understanding of its biotransformation is critical for its safe and effective application in various fields.
References
England, D. C., et al. (1997). Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat. Xenobiotica, 27(10), 1037-1049.[5]
Silva, M. J., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Archives of Toxicology, 81(3), 221-226.[12]
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 509-521.[21]
Grotz, V. L., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Request PDF.[6]
Ghosal, A., & Vessières, A. (2007). Metabolism and bioactivity of 2-propylpentanoic acid. ResearchGate.[4]
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.[22]
Li, X., et al. (2017). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Request PDF.[20]
PubChem. (n.d.). Oxidation of Branched-Chain Fatty Acids | Pathway. Retrieved from [Link][9]
Yang, X., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. WUR eDepot.[23]
Chouinard, C. D. (2023, July 20). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International.[24]
Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 75(12), 2263-2275.[13]
SMPDB. (2013, August 19). Oxidation of Branched-Chain Fatty Acids.[10]
Kienle, M. G., et al. (1992). Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. The Journal of Biological Chemistry, 267(5), 2909-2915.[7]
Horak, K. E., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. USDA National Wildlife. Research Center - Staff Publications.[16]
Unknown. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[28]
Jilani, K., et al. (2020). In Vitro Drug Metabolism Using Liver Microsomes. Request PDF.[19]
Ranea-Robles, P., et al. (2018). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 59(11), 2215-2224.[30]
Gusic, E., et al. (2025, June 16). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. ResearchGate.[31]
Chen, Y., et al. (2021). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. Molecules, 26(11), 3245.[32]
IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.[17]
Miller, S. A., & Wampler, D. A. (2012). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers. Journal of Polymers and the Environment, 20(3), 738-745.[33]
Al-Sanea, M. M., et al. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.[34]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.[18]
Li, Y., et al. (2024, April 1). A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. Journal of Clinical and Translational Hepatology.[36]
US EPA. (n.d.). Robust Summaries & Test Plan: C12, Branched Ketones.[37]
Wang, J., et al. (2026, January 21). The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on the Growth Performance, Antioxidant, Immune Function, and Intestinal Microbiota of C57BL/6J Mice. PMC.[3]
Johnson, W., Jr, et al. (2018, November 9). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. Cosmetic Ingredient Review.[42]
Liu, H., et al. (2017, November 6). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology.[43]
Miró, L., et al. (2021, February 12). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. MDPI.[44]
Li, Y., et al. (2024, September 2). Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay. PMC.[45]
Sakuradani, E., & Shimizu, S. (2003). The biological significance of ω-oxidation of fatty acids. Journal of bioscience and bioengineering, 95(5), 435-442.[14]
Lo, A., et al. (2020, April 15). Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis. Journal of Hepatology, 72(4), 736-748.
thermodynamic properties of (S)-2-butyloctanoic acid derivatives
An In-depth Technical Guide to the Thermodynamic Properties of (S)-2-Butyloctanoic Acid Derivatives Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic propertie...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties of (S)-2-Butyloctanoic Acid Derivatives
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (S)-2-butyloctanoic acid and its derivatives. Recognizing the scarcity of direct experimental data for this specific chiral molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, state-of-the-art experimental protocols, and robust computational methodologies required to generate and interpret high-fidelity thermodynamic data. By synthesizing principles from physical chemistry, calorimetry, and computational modeling, this guide empowers users to systematically investigate key parameters such as enthalpy of formation, Gibbs free energy of phase transitions, entropy, and heat capacity. The overarching goal is to facilitate a deeper understanding of how the unique branched and chiral structure of (S)-2-butyloctanoic acid influences its energetic landscape, thereby informing its application in pharmaceutical and material sciences.
Introduction: The Significance of Branched-Chain and Chiral Fatty Acids
Fatty acids and their derivatives are fundamental to numerous fields, from nutrition and cellular biology to industrial lubricants and consumer products. Within this broad class of molecules, branched-chain fatty acids (BCFAs) represent a unique subset with distinct physicochemical properties. Unlike their linear counterparts, the presence of alkyl branches disrupts regular packing in the solid state, leading to significantly lower melting points and altered viscosity.[1] BCFAs exhibit enhanced oxidative stability compared to unsaturated fatty acids, making them valuable in applications requiring chemical robustness.[2] Furthermore, emerging research highlights the bioactive roles of BCFAs in metabolic health and inflammation, positioning them as molecules of interest for nutritional and pharmaceutical development.[3][4]
The introduction of a chiral center, as in (S)-2-butyloctanoic acid, adds a critical layer of complexity and specificity. In the pharmaceutical industry, it is a well-established principle that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5][6] This stereospecificity arises from the three-dimensional arrangement of atoms, which dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, a thorough characterization of the pure enantiomer is not merely an academic exercise but a regulatory and scientific necessity.
The thermodynamic properties of a molecule govern its stability, solubility, and phase behavior—all critical parameters in drug development and material formulation. For a chiral molecule like (S)-2-butyloctanoic acid, understanding the thermodynamics of the pure enantiomer versus the racemic mixture is essential for designing enantioselective syntheses, crystallization-based separations, and stable formulations.[5][7] This guide provides the necessary theoretical background and practical methodologies to undertake such a characterization.
Theoretical Framework: Impact of Molecular Structure on Thermodynamic Properties
The thermodynamic profile of an organic molecule is intrinsically linked to its structure. For (S)-2-butyloctanoic acid, two key features—the α-butyl branch and the stereocenter—are expected to dominate its energetic behavior.
The Effect of Alkyl Branching
The presence of a butyl group on the second carbon of the octanoic acid chain introduces significant steric hindrance. In the solid state, this branching disrupts the efficient van der Waals interactions and hydrogen-bonding networks that characterize the crystal lattices of linear fatty acids. The consequence is a less stable crystal lattice, which requires less thermal energy to overcome. Therefore, it is predicted that 2-butyloctanoic acid will have a substantially lower melting point and enthalpy of fusion compared to its linear isomer, dodecanoic acid (lauric acid).[1]
The Role of Chirality
Enantiomers possess identical thermodynamic properties (e.g., enthalpy of formation, boiling point, Gibbs free energy) in an achiral environment. However, their behavior can diverge in the crystalline solid state. Chiral molecules can crystallize in one of two primary forms:
Conglomerate: A mechanical mixture of separate crystals, each containing only one of the two enantiomers. The melting point of the pure enantiomer is higher than that of any mixture, with the eutectic point occurring at the 50:50 (racemic) composition.
Racemic Compound: A well-ordered crystal lattice containing an equal number of (R)- and (S)-enantiomers in the unit cell. The racemic compound often exhibits a melting point that is higher than that of the pure enantiomers, as the alternating stereochemistry allows for more favorable packing interactions.[7]
Determining whether 2-butyloctanoic acid forms a conglomerate or a racemic compound is crucial for developing chiral separation strategies. This can be predicted by analyzing the melting point phase diagram of enantiomeric mixtures.
Core Thermodynamic Concepts
Enthalpy (H): Represents the total heat content of a system. The standard enthalpy of formation (ΔHf°) is a measure of a molecule's intrinsic stability. The enthalpy of phase transitions, such as fusion (ΔHfus) or vaporization (ΔHvap), quantifies the energy required to overcome intermolecular forces.[8]
Entropy (S): A measure of the disorder or randomness in a system. For chiral molecules, configurational entropy and its influence on molecular dynamics are areas of active research.[9][10][11]
Gibbs Free Energy (G): The thermodynamic potential that determines the spontaneity of a process at constant temperature and pressure (ΔG = ΔH - TΔS). It is the key determinant of phase equilibria (e.g., melting) and chemical reaction equilibria.
Synthesis of (S)-2-Butyloctanoic Acid and Derivatives
A robust and stereocontrolled synthesis is the prerequisite for any experimental investigation. While various routes to chiral α-substituted carboxylic acids exist, a plausible and scalable approach involves the alkylation of a chiral auxiliary. The following protocol is adapted from established methodologies for similar structures.[12]
Plausible Synthesis of (S)-2-Butyloctanoic Acid
This synthesis utilizes a pseudoephedrine amide as a chiral auxiliary to direct the stereoselective alkylation.
Step 1: Amide Formation: (1R,2R)-(-)-Pseudoephedrine is reacted with octanoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an aprotic solvent like dichloromethane (DCM) to form the corresponding chiral amide.
Step 2: Diastereoselective Alkylation: The amide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in tetrahydrofuran (THF) to form the enolate. Subsequent addition of 1-bromobutane results in the diastereoselective alkylation at the α-position. The steric bulk of the pseudoephedrine auxiliary directs the incoming butyl group to the opposite face, yielding predominantly one diastereomer.
Step 3: Hydrolysis: The resulting N-(2-butyloctanoyl)-pseudoephedrine is subjected to acidic hydrolysis (e.g., refluxing in aqueous sulfuric acid) to cleave the amide bond, yielding the target (S)-2-butyloctanoic acid and recovering the chiral auxiliary.
Step 4: Purification: The final product is purified by extraction and subsequent vacuum distillation or chromatography.
Synthesis of Ester Derivatives
Simple ester derivatives (e.g., methyl, ethyl esters) are readily prepared via Fischer esterification.
Protocol: (S)-2-butyloctanoic acid is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol). A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours until the reaction reaches equilibrium, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The excess alcohol is removed under reduced pressure, and the resulting ester is purified by extraction and distillation.[13]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the target acid and its ester derivatives.
Experimental Determination of Thermodynamic Properties
Precise experimental measurements are the gold standard for thermodynamic characterization. The following sections detail the primary calorimetric techniques.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔHf°) is a cornerstone thermodynamic value, typically derived from the experimentally measured enthalpy of combustion (ΔHc°).
Principle: A precisely weighed sample is completely combusted in a sealed, high-pressure vessel (the "bomb") filled with pure oxygen. The heat released by the exothermic reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[14]
Experimental Protocol:
Calorimeter Calibration:
The effective heat capacity (Ccal) of the calorimeter system must be determined empirically.
Press a pellet of certified standard benzoic acid (approx. 1 g) of known mass and heat of combustion (−26,434 J/g).[15][16]
Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass.
Seal the bomb, purge it of air, and pressurize it with ~30 atm of high-purity oxygen.[15]
Immerse the bomb in the calorimeter bucket containing a known mass of water.
Allow the system to reach thermal equilibrium, then ignite the sample. Record the temperature rise (ΔT) until a stable final temperature is reached.
Calculate Ccal using the known energy released by the benzoic acid and fuse wire, corrected for the formation of nitric acid from residual nitrogen.
Sample Measurement:
Accurately weigh a sample of (S)-2-butyloctanoic acid (a volatile liquid, often encapsulated in a gelatin capsule of known heat of combustion) or a pressed pellet of a solid derivative.
Repeat the combustion procedure exactly as performed during calibration.
Measure the temperature rise (ΔTsample).
Data Analysis:
Calculate the total heat released (qtotal) during the sample combustion: q_total = C_cal * ΔT_sample.
Subtract the heat contributions from the ignition fuse and any capsule used to find the heat released by the sample alone (qsample).
The standard internal energy of combustion (ΔUc°) is q_sample / moles_sample.
Convert ΔUc° to the standard enthalpy of combustion (ΔHc°) using the relation ΔH = ΔU + Δn_gas * RT, where Δngas is the change in the number of moles of gas in the balanced combustion equation.
Finally, calculate the standard enthalpy of formation (ΔHf°) using Hess's Law, with the known ΔHf° values for CO2(g) and H2O(l).
Diagram: Bomb Calorimetry Workflow
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material. It is the primary method for determining melting points, enthalpies of fusion, and heat capacities.[17][18]
Principle: The DSC instrument measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature, while they are subjected to a controlled temperature program. An endothermic event in the sample (like melting) results in a positive peak on the DSC thermogram, as more heat must flow to the sample to keep its temperature increase rate the same as the reference.
Experimental Protocol:
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) with known melting points and enthalpies of fusion.[19]
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
Melting Point (Tm) and Enthalpy of Fusion (ΔHfus):
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
The resulting thermogram will show a peak corresponding to the melting transition.
The onset temperature of the peak is typically taken as the melting point.
The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus). The instrument software calculates this value based on the calibration.[20]
Heat Capacity (Cp):
Three separate runs are required: a baseline run with two empty pans, a run with a sapphire standard of known heat capacity, and a run with the sample.
By comparing the heat flow differences between these three runs at a given temperature, the heat capacity of the sample can be accurately determined as a function of temperature.[5]
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers powerful tools for predicting thermodynamic properties and providing molecular-level insights.
Principle: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the electronic energy of a molecule in its optimized geometry. By also calculating the vibrational frequencies, one can determine the thermal contributions to enthalpy and entropy, allowing for the prediction of standard thermodynamic properties.[21][22]
Computational Workflow:
Conformational Search: For a flexible molecule like (S)-2-butyloctanoic acid, a thorough conformational search using a lower-level theory (e.g., molecular mechanics) is performed to identify the lowest energy conformers.
Geometry Optimization: The lowest-energy conformers are then re-optimized at a higher level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).
Frequency Calculation: A vibrational frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms a true energy minimum. The frequencies are used to compute the zero-point vibrational energy (ZPVE) and the thermal corrections to enthalpy and entropy at a given temperature (e.g., 298.15 K).
Calculation of Thermodynamic Properties:
Enthalpy of Formation (ΔHf°): This is typically calculated using an atomization or isodesmic reaction scheme, where the calculated reaction enthalpy is combined with known experimental ΔHf° values for the other species in the reaction to derive the ΔHf° of the target molecule.
Heat Capacity (Cp) and Entropy (S°): These values are direct outputs of the statistical mechanics calculations within the quantum chemistry software, based on translational, rotational, and vibrational contributions.
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for predicting thermodynamic properties using DFT.
Data Summary and Interpretation
While specific data for (S)-2-butyloctanoic acid must be generated, the following table provides a comparative summary of known thermodynamic data for related compounds to establish expected trends and benchmarks. This serves as a template for organizing newly acquired experimental or computational results.
TBD: To Be Determined. Data for linear acids sourced from NIST Chemistry WebBook and cited literature to illustrate trends.
Conclusion
The thermodynamic characterization of (S)-2-butyloctanoic acid and its derivatives is a critical step towards understanding and harnessing its potential in advanced applications. Although direct experimental data is currently lacking in the public domain, a clear and robust pathway exists for its acquisition. By employing a synergistic approach that combines precise bomb calorimetry, differential scanning calorimetry, and high-level computational modeling, a complete and accurate thermodynamic profile can be developed. This guide provides the foundational protocols and theoretical framework to empower researchers to undertake this characterization. The resulting data will not only fill a gap in the scientific literature but will also provide the essential parameters needed to guide the rational design of chiral drugs, functional materials, and specialized chemical products based on this unique molecular scaffold.
Mass Spectrometry Fragmentation Pattern of (S)-2-Butyloctanoic Acid: A Comprehensive Mechanistic Guide
Executive Summary (S)-2-butyloctanoic acid is a branched-chain fatty acid (BCFA) frequently utilized as a highly stable internal standard in lipidomics, aerosol mass spectrometry, and agricultural flavor profiling (such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-2-butyloctanoic acid is a branched-chain fatty acid (BCFA) frequently utilized as a highly stable internal standard in lipidomics, aerosol mass spectrometry, and agricultural flavor profiling (such as mutton flavor analysis). Accurate characterization of its mass spectrometry (MS) fragmentation pattern is critical for distinguishing it from isomeric straight-chain or anteiso-fatty acids. This technical guide provides an authoritative, mechanistic breakdown of the electron ionization (EI) fragmentation of (S)-2-butyloctanoic acid, detailing the causality behind sample derivatization, diagnostic ion formation via competitive McLafferty rearrangements, and standardized GC-MS protocols.
Chemical Profiling and Structural Significance
(S)-2-butyloctanoic acid (Formula: C₁₂H₂₄O₂, MW: 200.32 g/mol ) features an eight-carbon main chain with a four-carbon (butyl) branch located at the alpha (C2) position [3]. In mass spectrometry, the specific position of this branch fundamentally alters the fragmentation landscape compared to straight-chain analogs like dodecanoic acid. Due to the steric hindrance and the presence of two distinct alkyl chains extending from the alpha-carbon, the molecule undergoes unique, competitive cleavage pathways when subjected to 70 eV electron ionization.
Sample Preparation & Derivatization Protocol
The Causality of Derivatization: Free fatty acids exhibit strong intermolecular hydrogen bonding due to their active carboxyl groups. In gas chromatography (GC), this leads to high boiling points, thermal instability, and severe peak tailing. To engineer a self-validating and highly reproducible analytical system, (S)-2-butyloctanoic acid must be converted into a Fatty Acid Methyl Ester (FAME). Methylation replaces the acidic proton, drastically enhancing volatility and MS response stability [1].
Step-by-Step FAME Synthesis Workflow
Reagent Addition: Aliquot the lipid extract or standard containing (S)-2-butyloctanoic acid into a borosilicate glass reaction tube. Add 2 mL of tetrahydrofuran (THF) and 1 mL of 5% (v/v) sulfuric acid in methanol (H₂SO₄/MeOH) to serve as the acid catalyst [2].
Esterification: Seal the tube and incubate at 50 °C for 16 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the weak nucleophile (methanol) to attack, forming the methyl ester derivative (MW: 214.35 g/mol ).
Quenching & Extraction: Cool the reaction to room temperature. Add 1.0 mL of hexane and vortex vigorously. Add 1 mL of saturated NaCl (brine) solution. Causality: The brine induces a salting-out effect, driving the non-polar 2-butyloctanoic acid methyl ester into the upper hexane layer.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper hexane layer for immediate GC-MS analysis.
Fig 1. Step-by-step sample preparation and GC-MS workflow for 2-butyloctanoic acid analysis.
Mechanistic Mass Spectrometry Fragmentation
Upon introduction into the MS source, the FAME derivative of (S)-2-butyloctanoic acid is bombarded with 70 eV electrons. This ejects an electron primarily from the lone pairs of the carbonyl oxygen, forming the radical molecular ion [M]⁺• at m/z 214 .
The Dual McLafferty Rearrangement
The hallmark of alpha-branched FAMEs is the shift in the classic McLafferty rearrangement ion. In straight-chain FAMEs, this rearrangement yields a universal base peak at m/z 74. However, the alpha-carbon of 2-butyloctanoic acid is substituted with both a hexyl chain and a butyl chain.
The McLafferty mechanism requires the abstraction of a gamma-hydrogen by the radical carbonyl oxygen via a sterically favorable six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. Because the molecule possesses two distinct chains, there are two available gamma-carbons, leading to competitive pathways:
Hexyl Chain Cleavage (Primary): Abstraction of the gamma-hydrogen from the hexyl chain leads to the neutral loss of 1-hexene (84 Da). The remaining radical cation retains the ester group and the intact butyl branch, producing a highly diagnostic qualifying ion at m/z 130 ([C₇H₁₄O₂]⁺•) [2].
Butyl Chain Cleavage (Secondary): Abstraction of the gamma-hydrogen from the butyl chain leads to the neutral loss of 1-butene (56 Da), yielding a secondary diagnostic ion at m/z 158 ([C₉H₁₈O₂]⁺•).
Alpha-Cleavage
Direct cleavage of the bonds adjacent to the carbonyl group results in the loss of the methoxy radical (•OCH₃, 31 Da). This generates a resonance-stabilized acylium ion at m/z 183 ([M - OCH₃]⁺).
The table below summarizes the key diagnostic ions for 2-butyloctanoic acid methyl ester under standard EI-MS conditions.
m/z Ratio
Ion Formula
Relative Abundance
Fragmentation Mechanism / Assignment
214
[C₁₃H₂₆O₂]⁺•
Low (<5%)
Molecular Ion [M]⁺•
183
[C₁₂H₂₃O]⁺
Low-Medium
α-Cleavage (Loss of •OCH₃)
158
[C₉H₁₈O₂]⁺•
Medium
McLafferty Rearrangement (Loss of 1-butene)
130
[C₇H₁₄O₂]⁺•
High (Diagnostic)
McLafferty Rearrangement (Loss of 1-hexene)
87
[C₄H₇O₂]⁺
High
γ-Cleavage / Resonance stabilized ester fragment
74
[C₃H₆O₂]⁺•
Low
Standard McLafferty (Suppressed due to alpha-branching)
High-Resolution GC-MS Analytical Workflow
To ensure self-validating and reproducible results across laboratories, the following GC-MS parameters are recommended for the analysis of 2-butyloctanoic acid FAMEs [1][4]:
Injection: Inject 1 µL of the derivatized hexane extract in splitless mode at 250 °C. This ensures complete volatilization without inducing thermal degradation of the branched chains.
Chromatographic Separation: Utilize a high-polarity capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 µm) to achieve optimal theoretical plates.
Oven Temperature Program: Initial hold at 50 °C for 5 minutes, ramp at 5 °C/min to 280 °C, and hold for 10 minutes. Causality: A slow temperature ramp is mandatory to ensure baseline chromatographic resolution of BCFAs from their co-eluting straight-chain isomers.
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 250 °C and the quadrupole/transfer line to 280 °C.
Detection Mode: For trace quantification, utilize Selected Ion Monitoring (SIM). Target the diagnostic m/z 130 ion for quantification, alongside m/z 158 and m/z 87 as qualifying ions to prevent false positives from co-eluting matrix interferences.
References
Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. Anal Sci / PubMed.[Link]
A.MQA.0007 Final report.docx. Meat & Livestock Australia (MLA). [Link]
Laboratory evaluation of organic aerosol relative ionization efficiencies in the aerodyne aerosol mass spectrometer. OSTI. [Link]
Foundational
The Stereochemical Imperative: Biological Roles and Analytical Resolution of Chiral Branched-Chain Fatty Acids
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Branched-chain fatty acids (BCFAs) are a unique class of lip...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Application Guide
Executive Summary
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches on their aliphatic hydrocarbon chains, typically in the iso- (n-2) or anteiso- (n-3) configurations. While historically overshadowed by straight-chain and polyunsaturated fatty acids, BCFAs are now recognized as highly potent bioactive molecules. They govern critical biological functions ranging from membrane fluidity modulation to anti-inflammatory signaling and tumor cytotoxicity. Crucially, the biological efficacy of BCFAs is dictated by their stereochemistry . The chirality of the methyl branch determines enzyme substrate specificity, receptor binding affinity, and subsequent metabolic routing.
This whitepaper synthesizes the current understanding of chiral BCFA biology, details the stereospecific mechanisms of their metabolism, and provides a rigorously self-validating lipidomics protocol for their extraction and chiral resolution.
The Mechanistic Biology of Chiral BCFAs
Stereospecificity in Lipid Metabolism
The stereochemistry of hydroxy and branched-chain fatty acids is the primary determinant of their biological activity. For instance, the absolute configuration of specific branched lipids is critical for the recovery of GLUT4 protein levels and the modulation of glucose uptake.
Dietary isoprenoids, such as phytanic acid (3,7,11,15-tetramethyl hexadecanoic acid), contain multiple chiral centers. Because the
α
-methyl group poses a severe steric hindrance to mitochondrial
β
-oxidation enzymes, these lipids must first undergo
α
-oxidation in the peroxisome to yield pristanic acid.
The AMACR Chiral Inversion Pathway
Following
α
-oxidation, pristanoyl-CoA exists as a mixture of (2R) and (2S) diastereomers. However, the peroxisomal
β
-oxidation machinery is strictly stereoselective, accepting only the (2S)-isomer.
This metabolic bottleneck is resolved by α
-methylacyl-CoA racemase (AMACR) . AMACR catalyzes the chiral inversion of (2R)-methyl branched-chain fatty acyl-CoA into its (2S)-stereoisomer, acting as the critical gatekeeper that allows these lipids to proceed through the
β
-oxidation pathway for mitochondrial energy production 1[1].
The structural nuances of monomethyl BCFAs trigger divergent signaling cascades depending on the biological model and the specific position of the methyl branch. Table 1 summarizes the quantitative and phenotypic impacts of BCFA interventions across various experimental models.
Table 1: Biological Effects of Monomethyl BCFAs by Model and Concentration
Biological Model
BCFA Type / Intervention
Observed Biological Effect
Mechanistic Pathway
Human Myotubes
Anteiso-BCFA (12-MTD)
2-fold increase in glucose uptake and oxidation
Enhanced energy homeostasis and insulin signaling2[2]
C. elegans
High BCFA Diet (Microbacterium)
Supersized lipid droplets, delayed development
Downregulation of argk-1/creatine kinase, AMPK inhibition3[3]
Human Breast Cancer Cells
Endogenous FA i-16:0 and i-18:0
Decreased abundance in transformed cells
Remodeling of lipid metabolism; potential cytotoxicity4[4]
Mammalian BCFAs occur at sub-nM concentrations (constituting <1% of total fatty acids outside of vernix caseosa)4[4]. Conventional lipidomics workflows using Reversed-Phase Liquid Chromatography (RP-LC) and Collision-Induced Dissociation (CID) MS/MS are fundamentally flawed for BCFA analysis. RP-LC conflates chain length with unsaturation, causing co-elution, while CID fails to fragment the aliphatic chain around the methyl branch.
Action: To
5×105
cells, add a solution of 500
μ
L water, 600
μ
L methanol, and 2 mL methyl tert-butyl ether (MTBE). Vortex for 10 min and centrifuge at 10,000 rpm for 10 min. Collect the upper organic layer4[4].
Causality: Unlike the traditional Folch (chloroform) method where lipids partition into the bottom layer, MTBE forces lipids into the upper layer. This prevents pipetting through the protein-rich aqueous phase, drastically reducing contamination for low-abundance BCFAs.
Self-Validation Checkpoint: Spike the sample with 5 nmol of stable isotope-labeled standard (FA 18:0-D4) prior to homogenization. Absolute recovery rates must exceed 85% to validate extraction efficiency.
Step 2: Chiral Derivatization
Action: Derivatize the crude extract using chiral agents such as phenylglycine methyl ester (PGME) or 1-(8-methoxy-5-quinolinyl) methanamine (MeO-QN).
Causality: Derivatization serves a dual purpose. First, PGME creates diastereomers that can be separated chromatographically (S-S stereoisomers consistently elute later than S-R isomers). Second, MeO-QN acts as a charge-switching reagent and radical precursor, enabling downstream fragmentation.
Self-Validation Checkpoint: Process a known R/S standard mixture (e.g., R-3-hydroxy-13-methyltetradecanoic acid) in parallel. The chromatogram must show baseline resolution of the two diastereomeric peaks to validate the derivatization efficiency.
Step 3: HILIC-LC-MS/MS with Radical Directed Dissociation (RDD)
Action: Inject the derivatized sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a tandem mass spectrometer utilizing RDD.
Causality: HILIC bypasses the hydrophobic confounding factors of RP-LC, eluting free fatty acids as a single, discrete band (~0.5 mins). Subsequently, RDD triggers fragmentation directly at the methyl branching site, overcoming the limitations of CID4[4].
Self-Validation Checkpoint: Utilize pseudo-MRM transitions. The presence of specific radical-induced fragment ions must align with the theoretical mass shifts of the predicted methyl position.
Fig 2: Self-validating lipidomics workflow for chiral BCFA extraction and stereoisomer resolution.
Translational Outlook & Drug Development
The biological role of chiral BCFAs extends far beyond basic energy metabolism. Because malignant tumors rely heavily on altered fatty acid
β
-oxidation for rapid proliferation, the AMACR pathway and its chiral BCFA substrates present a highly specific target for oncology drug development. Furthermore, the ability of specific anteiso-BCFAs to double glucose uptake in human myotubes highlights their potential as therapeutic nutritional interventions for metabolic syndrome and insulin resistance.
To capitalize on these pathways, researchers must abandon generic lipidomics approaches and adopt stereochemically aware, self-validating analytical frameworks to accurately map the chiral lipidome.
The Biophysical and Biochemical Mechanisms of (S)-2-Butyloctanoic Acid in Cell Membranes: A Technical Guide
Executive Summary (S)-2-butyloctanoic acid is an alpha-branched medium-chain fatty acid that serves as a potent modulator of cellular membranes. Unlike straight-chain lipids that primarily serve as structural scaffolding...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(S)-2-butyloctanoic acid is an alpha-branched medium-chain fatty acid that serves as a potent modulator of cellular membranes. Unlike straight-chain lipids that primarily serve as structural scaffolding or energy substrates, this branched molecule acts as a biophysical disruptor and a biochemical signaling agent. This whitepaper provides an in-depth analysis of how the unique stereochemistry and steric bulk of (S)-2-butyloctanoic acid dictate its mechanism of action—ranging from membrane fluidization to transporter modulation and neuroprotection.
Part 1: Molecular Architecture & Biophysical Interactions
The functional uniqueness of (S)-2-butyloctanoic acid (CAS 27610-92-0) stems directly from its molecular architecture: an octanoic acid backbone with a butyl group attached at the alpha-carbon (C2 position) .
When straight-chain saturated fatty acids (e.g., palmitic acid) incorporate into a lipid bilayer, their uniform geometry allows for tight packing driven by London dispersion forces, resulting in a rigid, gel-like membrane phase. In contrast, the C2-butyl branch of (S)-2-butyloctanoic acid introduces severe steric hindrance [[1]](). Atomistic simulations reveal that the inclusion of branched-chain fatty acids (BCFAs) forces adjacent lipid molecules apart, increasing the Area per Lipid (ApL) and decreasing overall bilayer thickness 1. This biophysical phenomenon effectively shifts the membrane into a liquid-disordered phase, mimicking the fluidizing role that cis-unsaturated fatty acids play in eukaryotic membranes 2.
Fig 1: Biophysical cascade of membrane fluidization induced by the C2-butyl branch.
Quantitative Impact on Membrane Dynamics
The transition from a straight-chain to a branched-chain dominant membrane drastically alters measurable biophysical parameters.
Table 1: Comparative Biophysical Parameters of Lipid Bilayers
Parameter
Straight-Chain (e.g., C16:0)
Branched-Chain (e.g., 2-Butyloctanoic Acid)
Causality
Area per Lipid (ApL)
Low (~45-50 Ų)
High (>55 Ų)
Steric bulk of the alpha-branch prevents tight packing.
Bilayer Viscosity
High (Gel-like, >20 cP)
Low (Fluid-like, <15 cP)
Reduced intermolecular friction between disordered acyl tails.
Water Permeability
Low
High
Increased free volume allows transient water pore formation.
Part 2: Modulating Membrane Permeability and Transporter Function
The fluidizing effect of (S)-2-butyloctanoic acid is not merely structural; it is a mechanism utilized to modulate membrane-bound proteins and disrupt pathogenic integrity.
Transporter Competition and Substrate Mimicry
Because (S)-2-butyloctanoic acid alters the microenvironment of lipid rafts, it directly impacts the conformation of integral membrane proteins. More specifically, its branched structure acts as a competitive mimic for other therapeutic branched fatty acids. In the biomedical model Dictyostelium discoideum, 2-butyloctanoic acid acts as a potent competitive inhibitor for the cellular uptake of Valproic Acid (VPA, 2-propylpentanoic acid) [](). The structural homology allows the C2-branched acid to bind to the SLC4 transporter, effectively blocking VPA uptake and demonstrating highly specific protein-lipid interactions at the membrane surface .
Pathogenic Membrane Disruption
In agricultural and clinical settings, the membrane-disrupting properties of this acid are leveraged for targeted toxicity. Against the house dust mite Dermatophagoides pteronyssinus, 2-butyloctanoic acid acts as an immobilizer-type miticide by permeabilizing the respiratory membrane 3. Furthermore, when conjugated to antimicrobial peptides (such as the KR12 fragment of human cathelicidin LL-37), the 2-butyloctanoic acid moiety drastically enhances the lipopeptide's ability to insert into and permeabilize fungal cell membranes, leading to rapid anticandidal activity 4.
Part 3: Intracellular Downstream Effects & Neuroprotection
Once (S)-2-butyloctanoic acid transverses the plasma membrane, it exerts profound intracellular effects, particularly at the mitochondrial level. Recent studies utilizing Huntington's disease cell models (expressing mutant HTT with 150Q repeats) have identified this branched-chain fatty acid as a potent neuroprotective agent .
By partitioning into the mitochondrial membrane, it stabilizes mitochondrial function against proteotoxic stress. This interaction significantly reduces mitochondrial oxidative stress, restores depleted ATP levels, and modulates microglial activation to dampen neuroinflammatory responses .
Fig 2: Intracellular signaling pathway leading to neuroprotection and mitochondrial repair.
Part 4: Experimental Workflows & Protocols
To rigorously study the membrane dynamics of (S)-2-butyloctanoic acid, researchers must employ self-validating experimental designs. Below are two field-proven protocols designed to isolate its biophysical and biochemical variables.
Protocol 1: Quantification of Membrane Fluidity via Laurdan Fluorescence
Rationale: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a solvatochromic fluorophore. In a tightly packed gel phase, water is excluded, and Laurdan emission peaks at 440 nm. When (S)-2-butyloctanoic acid fluidizes the membrane, water penetrates the bilayer, relaxing the Laurdan excited state and shifting emission to 490 nm [[5]](). This provides an internal ratiometric readout independent of probe concentration.
Vesicle Preparation: Extrude Large Unilamellar Vesicles (LUVs) using a 100 nm polycarbonate filter with a POPC/Cholesterol lipid matrix.
Compound Incubation: Titrate (S)-2-butyloctanoic acid into the LUV suspension at varying molar ratios (1 mol% to 20 mol%). Incubate at 37°C for 30 minutes to ensure complete partitioning.
Probe Addition: Add Laurdan (from a 5 mM stock in DMF) to a final concentration of 5 µM [[5]](). Incubate in the dark for 15 minutes.
Spectroscopic Measurement: Excite the sample at 340 nm. Record the emission intensities at 440 nm (
I440
) and 490 nm (
I490
).
Self-Validating Analysis: Calculate the Generalized Polarization (GP) using the formula:
GP=(I440−I490)/(I440+I490)
. A dose-dependent decrease in GP confirms target-specific membrane fluidization.
Fig 3: Step-by-step workflow for quantifying membrane fluidity using Laurdan fluorescence.
Rationale: To prove that (S)-2-butyloctanoic acid interacts with specific transport proteins rather than just passively diffusing, we measure its ability to competitively exclude a structurally similar radioligand ([³H]-Valproic Acid) .
Cell Culture: Culture Dictyostelium discoideum (or a mammalian cell line expressing the SLC4 transporter) in a defined liquid medium.
Radioligand Competition: Pre-incubate cells with varying concentrations of unlabeled (S)-2-butyloctanoic acid (0.1 mM to 5 mM) for 10 minutes.
Substrate Addition: Pulse the cells with [³H]-Valproic Acid for exactly 5 minutes to capture the linear phase of uptake.
Washing and Lysis: Rapidly halt uptake by adding ice-cold PBS containing 10 mM unlabeled VPA. Wash three times to remove extracellular radioligand, then lyse cells using 0.1% Triton X-100.
Scintillation Counting: Measure the intracellular radioactivity. A proportional, dose-dependent decrease in the [³H]-VPA signal validates the specific competitive binding of (S)-2-butyloctanoic acid to the transporter.
References
PubMed Central (NIH). "Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus". National Institutes of Health. [Link]
Open Research@CSIR-NIScPR. "Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates, oxid". Indian Journal of Biochemistry and Biophysics.[Link]
PubMed Central (NIH). "Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium". National Institutes of Health. [Link]
PubMed Central (NIH). "Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12". National Institutes of Health. [Link]
ACS Publications. "Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes". The Journal of Physical Chemistry B. [Link]
PubMed Central (NIH). "Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus". National Institutes of Health.[Link]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Purity in (S)-2-Butyloctanoic Acid (S)-2-Butyloctanoic acid is a chiral carboxylic acid whose stereochemistry plays...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Purity in (S)-2-Butyloctanoic Acid
(S)-2-Butyloctanoic acid is a chiral carboxylic acid whose stereochemistry plays a crucial role in its biological activity and applications. As with many chiral molecules, the two enantiomers of 2-butyloctanoic acid can exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize the (S)-enantiomer with high enantiomeric purity is of significant interest in fields such as pharmaceutical development, where it may serve as a key intermediate for more complex molecules, as well as in the cosmetics and personal care industries.[1] This application note provides a detailed guide to three distinct and effective protocols for the asymmetric synthesis of (S)-2-butyloctanoic acid, designed to offer researchers a range of options based on their specific needs regarding scalability, cost, and desired optical purity. The discussed methodologies include a classical chiral auxiliary-based approach, a modern catalytic asymmetric hydrogenation, and an efficient enzymatic resolution.
This approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. The auxiliary is a chiral molecule that is temporarily attached to the substrate, induces facial bias during the reaction, and is subsequently removed to yield the desired enantiomerically enriched product.[2] For the synthesis of (S)-2-butyloctanoic acid, we will detail a protocol based on the well-established pseudoephedrine chiral auxiliary.[3]
Scientific Rationale
The use of pseudoephedrine as a chiral auxiliary provides a reliable and highly diastereoselective method for the synthesis of α-substituted carboxylic acids.[3] The rigidity of the intermediate lithium chelate formed during the enolization step, combined with the steric hindrance provided by the phenyl and methyl groups of the pseudoephedrine, effectively blocks one face of the enolate from the incoming electrophile. This forces the alkylating agent (in this case, a butyl halide) to approach from the less hindered face, leading to a high degree of stereocontrol. The auxiliary can then be cleaved under hydrolytic conditions to afford the target carboxylic acid and the recovered auxiliary.[3][4]
Experimental Workflow
Caption: Workflow for the synthesis of (S)-2-butyloctanoic acid using a pseudoephedrine chiral auxiliary.
Detailed Protocol
Step 1: Amide Formation
To a solution of octanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
Stir the mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain octanoyl chloride.
In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in DCM.
Add the previously prepared octanoyl chloride dropwise to the pseudoephedrine solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the pseudoephedrine amide of octanoic acid. Purify by column chromatography if necessary.
Step 2: Asymmetric Alkylation
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in tetrahydrofuran (THF) at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA) (2.0 eq) in THF.
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.
Cool the reaction back to -78 °C and add butyl bromide (1.5 eq).
Stir at 0 °C for 3 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by flash chromatography to yield the alkylated pseudoephedrine amide.
Step 3: Auxiliary Cleavage
Reflux the alkylated amide in a mixture of 1 M aqueous sulfuric acid and THF (1:2 v/v) for 24 hours.
After cooling to room temperature, extract the mixture with diethyl ether.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (S)-2-butyloctanoic acid.
The aqueous layer can be basified and extracted with DCM to recover the pseudoephedrine auxiliary.
Purify the carboxylic acid by distillation or chromatography to obtain the final product with high enantiomeric purity.
Methodology 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules.[5] This approach involves the use of a chiral transition metal catalyst to stereoselectively add hydrogen to a prochiral unsaturated substrate. For the synthesis of (S)-2-butyloctanoic acid, the precursor would be 2-butyl-2-octenoic acid.
Scientific Rationale
The success of this method relies on the design of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium).[6][7] The chiral ligand creates a chiral environment around the metal, which forces the substrate to coordinate in a specific orientation. The subsequent delivery of hydrogen from the metal to the double bond occurs on a specific face of the substrate, leading to the formation of one enantiomer in excess. The choice of ligand and metal is critical for achieving high enantioselectivity and turnover numbers.[1]
Application Note: Advanced Esterification Protocols for (S)-2-Butyloctanoic Acid
Introduction & Mechanistic Rationale (S)-2-butyloctanoic acid is a highly valued chiral building block in the synthesis of specialized lipid nanoparticles (LNPs), advanced cosmetics, and targeted pharmaceuticals. As an a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
(S)-2-butyloctanoic acid is a highly valued chiral building block in the synthesis of specialized lipid nanoparticles (LNPs), advanced cosmetics, and targeted pharmaceuticals. As an alpha-branched fatty acid (a Guerbet acid derivative), it presents a unique synthetic challenge: the bulky butyl group at the alpha-carbon creates significant steric hindrance around the carbonyl center.
Traditional Fischer esterification relies on an acid catalyst and excess alcohol to drive the reaction[1]. However, the harsh acidic conditions and high temperatures (reflux) required to overcome the steric bulk of 2-butyloctanoic acid can induce unwanted enolization. This enolization risks the racemization of the labile alpha-chiral center, destroying the critical (S)-configuration.
Strategic Workflows
Workflow for the esterification of (S)-2-butyloctanoic acid via chemical and enzymatic pathways.
Causality & Mechanism:
The Steglich esterification utilizes a carbodiimide coupling reagent to activate the carboxylic acid into an O-acylisourea intermediate[4]. Because (S)-2-butyloctanoic acid is sterically hindered, alcohol nucleophiles struggle to attack this intermediate directly. The addition of 4-Dimethylaminopyridine (DMAP) is the critical mechanistic key. DMAP acts as a hyper-nucleophilic acyl-transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate ("active ester")[5]. This active ester rapidly reacts with the alcohol at room temperature, completely bypassing the need for heat and preserving the (S)-stereocenter[2].
We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of traditional DCC. DCC forms dicyclohexylurea (DCU), an insoluble byproduct that complicates purification. EDC·HCl forms a water-soluble urea byproduct, rendering the protocol self-validating through a simple aqueous wash.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (S)-2-butyloctanoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. DCM is chosen as a polar aprotic solvent that readily dissolves the reagents without participating in the reaction[4].
Catalyst Addition: Add DMAP (0.1 eq). A catalytic amount is sufficient to drive the acyl transfer; excess DMAP can lead to unwanted side reactions.
Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add EDC·HCl (1.2 eq) portion-wise. Causality: Carbodiimide activation is exothermic. Initial cooling prevents the localized thermal degradation of the substrate and suppresses the 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[2].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12-16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase until the carboxylic acid spot is fully consumed.
Self-Validating Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to protonate and remove DMAP and unreacted EDC), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product will be highly pure, requiring minimal to no column chromatography.
Causality & Mechanism:
Lipases are interfacial enzymes that naturally catalyze esterification in non-aqueous, hydrophobic media. For highly branched substrates, Candida antarctica Lipase A (CalA) and Lipase B (CALB) are the gold standards[6]. CalA possesses a unique structural fold and "lid" mechanism that perfectly accommodates highly branched acyl groups and steric hindrance[3]. Because this reaction operates at near-ambient temperatures (40-50°C) and neutral pH, the (S)-stereocenter is completely protected from racemization, yielding an enantiomeric excess (ee) of >99%.
Step-by-Step Methodology:
Preparation: In a sealed screw-cap vial, combine (S)-2-butyloctanoic acid (1.0 eq) and the target alcohol (3.0 eq). If the alcohol is a liquid (e.g., ethanol, butanol), the reaction can be run neat (solvent-free). If a solvent is required, use anhydrous hexane or heptane. Causality: Lipases maintain their active conformation in hydrophobic environments[3].
Enzyme Addition: Add immobilized Candida antarctica Lipase (e.g., Immobead 150 CalA or Novozym 435) at 10% w/w relative to the carboxylic acid[3].
Equilibrium Shift: Add activated 4Å molecular sieves to the reaction mixture. Causality: Esterification is a reversible equilibrium reaction. By sequestering the water byproduct, the molecular sieves drive the reaction forward toward the ester product via Le Chatelier's principle[1].
Incubation: Place the vial in a thermoshaker set to 45°C and 200 rpm for 24-48 hours.
Self-Validating Workup: Terminate the reaction by filtering the mixture through a coarse frit to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with hexane and reused for subsequent batches. Concentrate the filtrate in vacuo to yield the pure ester.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the discussed methodologies when applied to alpha-branched carboxylic acids.
Methodology
Reagents & Catalyst
Temperature
Reaction Time
Est. Yield
Enantiomeric Excess (ee)
Fischer (Traditional)
H₂SO₄, Excess Alcohol
80-110°C (Reflux)
12-24 h
60-70%
Moderate (High risk of racemization)
Steglich (Chemical)
EDC·HCl, DMAP
20-25°C
12-16 h
>90%
>95% (Excellent retention)
Biocatalytic (Enzymatic)
CalA / CALB Lipase
40-50°C
24-48 h
85-95%
>99% (Absolute stereocontrol)
References
Title : Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
Source : Master Organic Chemistry
URL : [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
Lipid nanoparticles (LNPs) represent the gold standard for non-viral nucleic acid delivery. The transfection efficacy, tolerability, and biodistribution of an LNP are fundamentally dictated by its ionizable cationic lipid component. Recent high-throughput screening campaigns, including those driven by autonomous AI platforms like LUMI-lab, have identified (S)-2-butyloctanoic acid as a highly privileged structural precursor for synthesizing top-performing ionizable lipids[1].
The "Cone-Shape" Hypothesis: Causality of Branched Tails
The integration of (S)-2-butyloctanoic acid into the aliphatic tails of lipidoids introduces critical steric branching (often referred to as "X4" tails). Unlike linear fatty acid tails that favor cylindrical geometries and stable lamellar bilayers, branched tails significantly expand the cross-sectional area of the hydrophobic domain[2].
When the LNP is endocytosed, the endosome undergoes acidification (pH drops to ~5.5). The amine headgroup of the ionizable lipid becomes protonated, increasing electrostatic repulsion. Coupled with the massive steric bulk of the 2-butyloctanoic acid tails, the lipid is forced into a highly pronounced "cone" shape. This geometry is thermodynamically incompatible with a flat bilayer, driving a localized phase transition into an inverted hexagonal (
) phase. This phase disruption fuses the LNP with the endosomal membrane, facilitating rapid cytosolic release of the mRNA payload and improving overall protein expression[2].
Mechanism of endosomal escape facilitated by branched-tail ionizable lipids.
Protocol I: Synthesis of the Branched Lipid Intermediate
Before LNP formulation, the (S)-2-butyloctanoic acid must be conjugated to a core scaffold. A field-standard approach utilizes Steglich esterification to attach the branched tail to a diol core (e.g., nonan-1,9-diol), which is later reacted with an amine headgroup[3].
Step-by-Step Methodology
Reaction Setup: Dissolve 12.0 g of nonan-1,9-diol in 150 mL of anhydrous methylene chloride (CH₂Cl₂) in a round-bottom flask under an inert argon atmosphere[3].
Reagent Addition: To the solution, add 5.0 g of 2-butyloctanoic acid, followed by 7.7 g of N,N'-Dicyclohexylcarbodiimide (DCC) and 4.5 g of 4-Dimethylaminopyridine (DMAP)[3].
Esterification: Stir the reaction mixture continuously overnight at room temperature[3]. The DCC acts as a coupling agent, while DMAP serves as a nucleophilic catalyst.
Purification:
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct, and remove the solvent under reduced pressure[3].
Suspend the resulting residue in hexane and filter again[3].
Wash the filtrate with dilute hydrochloric acid to remove residual DMAP[3].
Dry the organic phase over anhydrous magnesium sulfate, filter through a silica gel bed, and concentrate to yield the branched lipid intermediate[3].
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) and ¹H NMR. The disappearance of the carboxylic acid proton and the shift of the diol hydroxyl peaks confirm successful esterification. Do not proceed to headgroup conjugation if unreacted 2-butyloctanoic acid remains, as it will act as an anionic impurity during LNP formulation.
Protocol II: Microfluidic Formulation of mRNA-LNPs
The formulation of LNPs is a kinetically controlled process. Rapid mixing of an ethanol phase (lipids) with an acidic aqueous phase (mRNA) causes an instantaneous shift in solvent polarity. The protonated ionizable lipids electrostatically complex with the polyanionic mRNA, nucleating a hydrophobic core, while PEG-lipids migrate to the surface to arrest particle growth.
Organic Phase Preparation: Dissolve the lipids in absolute ethanol. Target a total lipid concentration of 12.5 mM. Use the molar ratios defined in Table 1 .
Aqueous Phase Preparation: Dilute the mRNA in 50 mM Citrate buffer (pH 4.0). Calculate the mRNA concentration to achieve a Nitrogen-to-Phosphate (N:P) ratio of 6:1 . (Calculation: Moles of ionizable amine in the lipid divided by moles of phosphate in the mRNA backbone).
Microfluidic Mixing: Load both phases into sterile syringes. Using a microfluidic mixing platform (e.g., NanoAssemblr®), inject the solutions at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 12 mL/min .
Buffer Exchange (Critical Step): The immediate output is an acidic, ethanol-rich suspension. Immediately transfer the suspension into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1x PBS (pH 7.4) for 18 hours at 4°C.
Causality: Dialysis removes ethanol (preventing Ostwald ripening) and neutralizes the pH. Neutralization deprotonates the ionizable lipid, solidifying the LNP core and rendering the particle surface charge-neutral for in vivo tolerability.
Sterile Filtration: Pass the final LNP suspension through a 0.22 µm PES syringe filter.
Microfluidic mixing workflow for LNP formulation and downstream processing.
Data Presentation & Quality Control
To ensure the trustworthiness of the formulated LNPs, evaluate the batch against strict physicochemical parameters. Branched-tail lipids exhibit specific behavioral profiles during dynamic light scattering (DLS) and encapsulation assays.
>100 nm: Indicates insufficient mixing speed (TFR) or degraded PEG-lipid.
Polydispersity Index (PDI)
< 0.15
>0.20: Indicates particle aggregation or uneven fluidic mixing dynamics.
Encapsulation Efficiency (EE%)
> 90%
<80%: Indicates improper acidic pH during mixing or degraded mRNA payload.
Apparent pKa (TNS Assay)
6.0 – 6.5
Outside range: Indicates failed lipid synthesis or incorrect lipid ratios.
Self-Validating Checkpoint (RiboGreen Assay): To calculate EE%, quantify fluorescence in the presence of 1x TE buffer (measures unencapsulated mRNA) versus 1x TE buffer + 1% Triton X-100 (lyses LNPs to measure total mRNA). An EE% > 90% confirms that the steric bulk of the 2-butyloctanoic acid tails did not hinder electrostatic condensation during the acidic nucleation phase.
References
[3] Lipids and lipid nanoparticle formulations for delivery of nucleic acids (US10166298B2). Source: google.com.
URL:
[2] Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant. Source: biorxiv.org.
URL:
[1] LUMI-lab- A Foundation Model-driven Autonomous Platform Enabling Discovery of Ionizable Lipid Designs for MRNA Delivery (Cell 189, 1–16). Source: scribd.com.
URL:
Application Notes & Protocols: Coupling Reagents for (S)-2-Butyloctanoic Acid in Peptide Synthesis
Abstract The incorporation of non-natural, sterically hindered carboxylic acids such as (S)-2-butyloctanoic acid into peptide chains is a critical strategy in modern drug development for enhancing metabolic stability and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of non-natural, sterically hindered carboxylic acids such as (S)-2-butyloctanoic acid into peptide chains is a critical strategy in modern drug development for enhancing metabolic stability and modulating pharmacological profiles. However, the branched β-carbon structure of such acids presents a significant steric challenge to standard peptide coupling protocols, often leading to slow reaction kinetics, incomplete acylation, and potential epimerization. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient amide bond formation with (S)-2-butyloctanoic acid. We will explore the mechanistic nuances of different reagent classes, present a comparative analysis of their performance, and provide a detailed, field-proven protocol for successful coupling.
The Challenge of Steric Hindrance
In a typical peptide coupling reaction, a carboxylic acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by an amine.[1][2] The steric environment around both the activated carboxyl group and the incoming amine dictates the reaction's success. (S)-2-butyloctanoic acid, with its alkyl branching at the β-position, creates significant steric bulk that impedes the approach of the amine nucleophile to the activated carbonyl center. This hindrance can lead to:
Slow or Incomplete Reactions: Standard coupling reagents may fail to achieve complete conversion, resulting in deletion sequences.[3][4]
Epimerization: Harsh reaction conditions or extended reaction times required to overcome steric hindrance can increase the risk of racemization at the α-carbon of the activated amino acid.[1]
Side Reactions: Inefficient aminolysis of the active intermediate can allow for competing side reactions, such as the formation of unreactive N-acylurea with carbodiimide reagents.[5][6]
Therefore, overcoming this steric barrier requires the use of highly reactive coupling reagents that can efficiently generate a potent activated intermediate.[3] The development of onium-type (uronium/aminium and phosphonium) reagents has been a significant advancement for incorporating sterically hindered amino acids.[1][7]
Classes of Coupling Reagents: A Mechanistic Overview
The choice of coupling reagent is a critical determinant of success in peptide synthesis. Reagents are broadly categorized based on their core activating mechanism.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][8][9]
Mechanism:
The carboxylic acid adds across the N=C=N bond of the carbodiimide to form the O-acylisourea.
This intermediate is susceptible to nucleophilic attack by the amine, forming the amide bond and a urea byproduct.[5][9]
Causality of Choice: While cost-effective, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings on their own.[3][4] The O-acylisourea intermediate is prone to a side reaction where it rearranges to a stable, unreactive N-acylurea, which is a particular problem when the subsequent aminolysis step is slowed by steric hindrance.[5][6] To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential.[6][10] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester.
Onium Salts: Uronium/Aminium and Phosphonium Reagents
Onium salt-based reagents are generally more efficient and faster than carbodiimides, especially for difficult couplings.[1][7] They have become the reagents of choice for most applications, including the coupling of hindered amino acids.[3][11]
These reagents, such as HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), are distinguished by their high reactivity.[11][12]
Mechanism with HATU:
In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.[11][13]
The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[11][12][14]
The associated HOAt anion rapidly attacks this intermediate, generating a highly reactive OAt-active ester and releasing tetramethylurea.[11][14][15]
The amine attacks the OAt-active ester to form the final peptide bond.[15]
Causality of Choice: HATU is considered one of the most powerful coupling reagents, particularly for hindered systems.[3][12][16] Its superiority stems from the formation of the OAt active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[1][16] This makes HATU more effective than its HOBt-based analogue, HBTU.[1][11]
3.2.2 Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), function similarly to uronium salts but are often more stable in solution and can lead to cleaner reactions.[16][17]
Mechanism with PyBOP:
The carboxylate, formed by a base, attacks the positively charged phosphorus atom of PyBOP.
This forms a reactive acyloxyphosphonium salt intermediate.[18]
This intermediate reacts with the amine to form the amide bond, releasing tripyrrolidinophosphine oxide.
Causality of Choice: Phosphonium reagents are highly effective and less prone to a key side reaction seen with uronium salts: guanidinylation of the N-terminal amine.[16] This makes them an excellent choice for fragment condensation or when using an excess of coupling reagent is necessary.[16] PyAOP, the HOAt-based analogue of PyBOP, is even more powerful and is considered superior for coupling hindered amino acids.[19]
Diagram 1: General Mechanism of Amide Bond Formation
Caption: Decision workflow for selecting an appropriate coupling reagent.
Experimental Protocol: Coupling of (S)-2-Butyloctanoic Acid using HATU
This protocol describes a robust method for the solid-phase peptide synthesis (SPPS) coupling of (S)-2-butyloctanoic acid onto a resin-bound amine using HATU.
Self-Validation: The protocol includes a mandatory monitoring step (Kaiser test) to validate the completion of the coupling reaction before proceeding, ensuring the integrity of the final peptide.
Materials and Reagents
Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)
Anhydrous N,N-Dimethylformamide (DMF) [Note: Amine-free, high-quality DMF is critical for success.]
[20]* Dichloromethane (DCM)
Piperidine solution (20% in DMF) for Fmoc deprotection
Kaiser test kit reagents
Step-by-Step Methodology
This procedure assumes a starting scale of 0.1 mmol of resin-bound peptide. All steps are performed at room temperature unless otherwise specified.
Resin Preparation:
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF is recommended.
Activation of (S)-2-Butyloctanoic Acid:
In a separate, dry glass vial, dissolve (S)-2-butyloctanoic acid (4 equivalents, 0.4 mmol, ~70 mg) in anhydrous DMF (~2 mL).
Add HATU (3.9 equivalents, 0.39 mmol, ~148 mg) to the solution.
Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the mixture.
Gently swirl the vial. Allow this pre-activation to proceed for 1-5 minutes. The solution may change color.
[3]
Coupling Reaction:
Drain the DMF from the washed resin in the reaction vessel.
Immediately add the activated acid solution (from step 2) to the resin.
Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours. Due to the high steric hindrance, a longer coupling time (4 hours to overnight) may be necessary.
[3]
Monitoring for Completion:
Remove a small sample of resin beads (a few dozen) and wash them thoroughly with DMF.
Perform a Kaiser test (or an alternative like the chloranil test for secondary amines).
[21] * Interpretation:
Colorless/Yellow beads (Negative): The reaction is complete. Proceed to step 6.
Blue beads (Positive): The reaction is incomplete, indicating free amines remain. Proceed to step 5.
Troubleshooting: Incomplete Coupling
If the Kaiser test is positive, drain the reaction solution and immediately perform a second coupling ("double coupling").
[3][21] * Repeat steps 2 and 3 with a fresh solution of activated (S)-2-butyloctanoic acid.
After the second coupling, repeat the Kaiser test (step 4). If it is still positive, consider capping the remaining free amines with acetic anhydride to prevent deletion sequence formation before proceeding to the next synthesis step.
Final Wash:
Once the coupling is confirmed to be complete, drain the reaction solution.
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove all excess reagents and byproducts.
The resin is now ready for the next step in the synthesis (e.g., deprotection of the next amino acid or cleavage from the resin).
Conclusion
The successful incorporation of sterically hindered residues like (S)-2-butyloctanoic acid is achievable with a rational approach to reagent selection and protocol design. While traditional carbodiimides are often inadequate for this challenge, modern onium salt reagents, particularly HATU, PyAOP, and COMU, provide the necessary reactivity to drive these difficult couplings to completion. [3][4][19]The formation of highly potent active esters (OAt or Oxyma) is the key mechanistic feature that overcomes the steric barrier. [11][16][22]By employing the detailed protocol provided, which emphasizes high-potency reagents, appropriate stoichiometry, and mandatory in-process controls, researchers can confidently and efficiently synthesize complex peptides containing these valuable non-natural building blocks.
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search.
A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Benchchem.
What is the mechanism of carbodiimide coupling reactions?. Benchchem.
HATU, DIPEA Peptide Coupling Mechanism. YouTube.
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 753-762.
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
Carbodiimide. Wikipedia.
Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks.
Organic Syntheses Procedure. Organic Syntheses.
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
Resin-bound active esters offer some unique advantages for parallel amide synthesis. Sigma-Aldrich.
Liu, Y., et al. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2014, 1-6.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Application Note: Chromatographic Separation Methods for (S)-2-Butyloctanoic Acid Enantiomers
The Analytical Challenge of Aliphatic Chiral BCFAs (S)-2-butyloctanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly utilized as a critical building block in the synthesis of advanced lipid nanoparticles...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge of Aliphatic Chiral BCFAs
(S)-2-butyloctanoic acid is a chiral branched-chain fatty acid (BCFA) increasingly utilized as a critical building block in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic acid delivery and complex lipopeptides[1]. The enantiomeric purity of this lipid tail is paramount; the spatial orientation of the C2-branched alkyl chain directly dictates lipid packing density, membrane fluidity, and ultimately, the in vivo transfection efficiency of the LNP[2].
However, the chromatographic resolution of 2-butyloctanoic acid enantiomers presents a trifecta of analytical challenges:
Lack of Chromophore: As a fully saturated aliphatic carboxylic acid, it lacks a UV chromophore above 210 nm, rendering standard UV/Vis detection practically useless for trace enantiomeric impurity profiling.
High Lipophilicity: The C12 aliphatic backbone causes excessive retention and peak broadening on standard reversed-phase columns.
Steric Subtlety: The chiral center at the
α
-carbon (C2) is embedded within a flexible hydrocarbon environment, requiring highly specific shape-recognition mechanisms for successful baseline resolution.
To overcome these barriers, analytical scientists must employ derivatization strategies coupled with specialized stationary phases. This guide details three field-proven, self-validating protocols for the enantiomeric separation of 2-butyloctanoic acid, allowing laboratories to select a workflow based on their available instrumentation.
Strategic Decision Matrix for Chromatographic Workflows
Decision matrix for selecting the optimal 2-butyloctanoic acid separation workflow.
Protocol A: Enantioselective UHPLC-ESI-MS/MS via Achiral Derivatization
The Causality Principle: Direct LC-MS analysis of low-molecular-weight aliphatic acids suffers from poor ionization efficiency in negative mode. Derivatization with an achiral tag like 1-naphthylamine serves a dual purpose: it introduces a highly ionizable nitrogen for positive-ion ESI-MS, and it provides an aromatic ring that engages in strong
π−π
stacking interactions with the phenylcarbamate groups of polysaccharide chiral stationary phases (CSPs)[3]. This
π−π
engagement is the primary driver for the chiral recognition of the aliphatic chain[4].
Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of 2-butyloctanoic acid in 1.0 mL of anhydrous acetonitrile.
Derivatization Reaction:
Mix 50 µL of the sample with 50 µL of 1-naphthylamine (20 mM in acetonitrile).
Add 50 µL of EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 20 mM) and 50 µL of HOBt (Hydroxybenzotriazole, 20 mM) as coupling agents.
Incubate at 25°C for 60 minutes.
Quench the reaction with 100 µL of water and filter through a 0.22 µm PTFE syringe filter.
Mobile Phase: Gradient elution. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid. (Isocratic hold at 75% B is often optimal for C12 derivatives).
MS/MS Detection: ESI positive mode. Monitor the specific MRM transition for the 1-naphthylamide derivative (
[M+H]+
precursor
→
naphthylamine fragment).
System Suitability & Validation:
Self-Validation Check: Inject a racemic standard of 2-butyloctanoic acid derivatized under identical conditions. The system is validated only if the resolution (
Rs
) between the (R) and (S) enantiomers is
≥1.5
. If
Rs<1.5
, lower the column temperature to 15°C to enhance the enthalpic contribution to chiral recognition.
Protocol B: Reversed-Phase HPLC-FLD via Chiral Derivatization
The Causality Principle: For laboratories lacking MS/MS capabilities or expensive sub-2-µm CSPs, enantiomers can be chemically converted into diastereomers using a chiral derivatizing agent (CDA). We utilize (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. The bulky, rigid anthracene moiety forces the flexible 2-butyloctanoic acid chain into a restricted conformation, amplifying the steric differences between the (R) and (S) forms[5]. Because the structural difference is buried deep within a lipophilic tail, a standard C18 column may lack shape selectivity; therefore, a polymeric C30 (triacontyl) stationary phase is mandated to maximize extended hydrophobic interactions[6].
Step-by-Step Methodology
Derivatization Reaction:
To 100 µL of 2-butyloctanoic acid (1 mM in dichloromethane), add 100 µL of the CDA (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol (5 mM in DCM).
Add 50 µL of EDC (10 mM) and 10 µL of DMAP (4-Dimethylaminopyridine, 1 mM) as a catalyst.
Stir at room temperature for 2 hours in the dark (to prevent anthracene photo-degradation).
Evaporate under nitrogen and reconstitute in 500 µL of Methanol.
HPLC Conditions:
Column: Develosil C30-UG-3 (4.6 × 150 mm, 3 µm) or equivalent polymeric C30 phase.
Mobile Phase: Isocratic Methanol/Water (typically 85:15 v/v).
Flow Rate: 0.5 mL/min.
Column Temperature: 10°C. Critical Causality: Low temperatures suppress the thermal motion of the aliphatic chain, locking the diastereomers into distinct conformers that interact differently with the C30 phase[7].
Fluorescence Detection (FLD): Excitation at 298 nm; Emission at 460 nm.
System Suitability & Validation:
Self-Validation Check: Perform a "Blank Derivatization" (reagents only, no fatty acid). Inject the blank to ensure no artifact peaks elute within the retention window of the 2-butyloctanoic acid diastereomers. The limit of detection (LOD) should be verified at the low femtomole level based on a signal-to-noise ratio
≥3
.
Protocol C: Chiral Gas Chromatography of Volatile Methyl Esters
The Causality Principle: Free carboxylic acids hydrogen-bond strongly with silanol groups on GC columns, leading to severe peak tailing and irreversible adsorption. Methylation to Fatty Acid Methyl Esters (FAMEs) eliminates this hydrogen bonding, ensuring sharp peaks and volatilization at lower temperatures. Once volatilized, the enantiomers are separated on a cyclodextrin-based CSP (e.g., Hydrodex-
β
-TBADc). The chiral recognition relies on the differential inclusion of the (R) and (S) 2-butyl branches into the hydrophobic cavity of the modified
β
-cyclodextrin[8].
Step-by-Step Methodology
Methylation (FAME Synthesis):
Place 2.0 mg of 2-butyloctanoic acid in a glass vial.
Add 1.0 mL of 14% Boron trifluoride (
BF3
) in Methanol.
Seal the vial and heat at 60°C for 30 minutes.
Cool to room temperature. Add 1.0 mL of hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously.
Extract the upper hexane layer (containing the FAMEs) and dry over anhydrous sodium sulfate.
GC Conditions:
Column: Hydrodex-
β
-TBADc (heptakis-(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-
β
-cyclodextrin), 25 m × 0.25 mm ID, 0.25 µm film thickness[9].
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injection: 1 µL, Split ratio 1:50, Injector temperature 250°C.
Oven Program: Initial temperature 40°C, hold for 1 min. Ramp at 1°C/min to 180°C, hold for 10 min. Note: A slow ramp rate is essential for resolving aliphatic chiral centers.
Detection: Flame Ionization Detector (FID) or Electron Ionization MS (EI-MS) at 250°C.
System Suitability & Validation:
Self-Validation Check: The baseline separation of the (R) and (S) methyl esters must be confirmed. Because methylation with
BF3
/MeOH can theoretically cause trace racemization at the
α
-carbon under harsh conditions, process an optically pure standard of (S)-2-butyloctanoic acid through the exact methylation protocol. If the (R)-enantiomer peak exceeds 0.5% area in the pure (S) standard run, reduce the derivatization temperature to 40°C and extend the time to 60 minutes.
Methodological Comparison Matrix
Parameter
Method 1: UHPLC-MS/MS
Method 2: RP-HPLC-FLD
Method 3: Chiral GC-FID/MS
Mechanism
Direct enantiomer separation
Diastereomer resolution
Direct enantiomer separation
Derivatization
Achiral (1-Naphthylamine)
Chiral (Anthracene-cyclohexanol)
Achiral (Methanolic
BF3
)
Stationary Phase
Chiralpak IB-U / IH-U
Polymeric C30 (Achiral)
Hydrodex-
β
-TBADc (Chiral)
Detection Mode
ESI(+)-MS/MS
Fluorescence (Ex 298/Em 460 nm)
FID or EI-MS
Sensitivity (LOD)
Low picomole
Low femtomole
Nanomole
Primary Use Case
High-throughput metabolomics
Ultra-trace impurity profiling
Routine bulk purity screening
Validation Risk
Matrix effects suppressing MS
Reagent optical purity limits
Heat-induced racemization
References
Geibel, C., Zhang, L., Serafimov, K., Gross, H., & Lämmerhofer, M. (2022). Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases. Chirality, 34(3), 484-497.[Link]
Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry, 68(1), 153-158.[Link]
Symrise AG. (2013). Fragrances with note of lily of the valley (US Patent No. US20130090390A1). U.S.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Scale-Up Protocol
Target Audience: Process Chemists, Drug Development Scientists, and LNP Formulation Engineers
Strategic Rationale & Industrial Relevance
Enantiomerically pure branched-chain fatty acids, such as (S)-2-butyloctanoic acid , have emerged as critical building blocks in the synthesis of next-generation ionizable lipids for Lipid Nanoparticle (LNP) delivery systems [1]. The precise stereochemistry at the
α
-carbon dictates the packing density and phase transition temperature of the resulting lipid bilayers, directly impacting the transfection efficiency and endosomal escape of mRNA payloads.
While enzymatic resolution and asymmetric hydrogenation are viable for certain substrates, the Myers Pseudoephedrine-Directed Alkylation [2] remains the gold standard for the rapid, highly predictable, and scalable synthesis of
α
-branched carboxylic acids. This methodology leverages (1R,2R)-(-)-pseudoephedrine as an inexpensive, recoverable chiral auxiliary to achieve exceptional diastereoselectivity (>99% de).
This application note details a robust, kilo-scale validated protocol for the synthesis of (S)-2-butyloctanoic acid, focusing on the mechanistic causality behind process parameters and self-validating in-process controls (IPCs).
Synthetic Workflow
The process consists of three highly efficient stages: N-acylation of the auxiliary, asymmetric alkylation via a lithium enolate, and acidic cleavage to release the target fatty acid.
Figure 1: Three-step scalable synthetic workflow for (S)-2-butyloctanoic acid via Myers alkylation.
To successfully scale this chemistry, it is critical to understand why specific reagents and temperature profiles are employed. The high stereoselectivity of this reaction is not accidental; it is a highly ordered, self-validating thermodynamic system.
The Role of Lithium Chloride (LiCl): In ethereal solvents, lithium enolates form stable, kinetically sluggish tetrameric or hexameric aggregates. The addition of 6 equivalents of rigorously dried LiCl disrupts these aggregates, shifting the equilibrium toward highly reactive monomeric or dimeric enolate species. This accelerates the alkylation rate at 0 °C and prevents competing side reactions [2].
Facial Bias and Z-Enolate Geometry: Deprotonation with Lithium Diisopropylamide (LDA) exclusively yields the Z-enolate. The lithium alkoxide of the pseudoephedrine auxiliary coordinates directly with the enolate oxygen, locking the molecule into a rigid, planar transition state. The
α
-methyl group of the pseudoephedrine auxiliary sterically blocks the Si-face, forcing the electrophile (1-iodobutane) to attack exclusively from the Re-face, establishing the (S)-stereocenter.
Figure 2: Mechanistic pathway and stereocontrol elements in the pseudoephedrine-directed alkylation.
Scale-Up Metrics & Quantitative Data
The following table summarizes the process performance across three different manufacturing scales. The data demonstrates that the process maintains high yield and enantiomeric excess (ee) during scale-up, provided heat transfer and moisture control are strictly managed.
Scale
Substrate Input
Alkylation Yield
Diastereomeric Excess (de)
Hydrolysis Yield
Enantiomeric Excess (ee)
Bench
100 g
94%
>99.5%
95%
>99.0%
Kilo-Lab
1.0 kg
91%
98.8%
92%
>98.5%
Pilot
5.0 kg
89%
98.5%
90%
>98.0%
Note: Minor drops in yield at the pilot scale are attributed to mechanical losses during phase separations and reactor transfers.
Detailed Manufacturing Protocols
Step 1: Synthesis of (1R,2R)-Pseudoephedrine Octanamide
Causality Check: Triethylamine is used to scavenge HCl generated during acylation, preventing the protonation and deactivation of the pseudoephedrine nucleophile.
Charge: To a 20 L jacketed reactor under N₂, charge (1R,2R)-(-)-pseudoephedrine (1.00 kg, 6.05 mol), anhydrous THF (8.0 L), and triethylamine (1.01 L, 7.26 mol).
Cool: Adjust the jacket temperature to cool the solution to 0 °C.
Add: Dropwise add octanoyl chloride (1.08 kg, 6.65 mol) over 2 hours, maintaining the internal temperature below 5 °C.
Stir & IPC: Warm to 20 °C and stir for 2 hours. Self-Validation: Pull an aliquot for HPLC. The reaction is complete when pseudoephedrine is <1% AUC.
Workup: Quench with half-saturated aqueous NaHCO₃ (5 L). Extract with EtOAc (2 × 4 L). Wash the combined organics with 1 M HCl (to remove unreacted auxiliary), brine, and dry over Na₂SO₄.
Isolate: Concentrate under vacuum to yield a white crystalline solid. (Expected yield: 1.68 kg, 95%).
Step 2: Asymmetric Alkylation with 1-Iodobutane
Causality Check: Temperature cycling (-78 °C
→
20 °C
→
0 °C) ensures complete enolization and dissolution of the LiCl-enolate complex before the electrophile is introduced.
Preparation: Rigorously flame-dry LiCl (1.46 kg, 34.5 mol, 6.0 eq) under vacuum, then charge to a 50 L cryogenic reactor under N₂. Add anhydrous THF (12 L) and diisopropylamine (1.31 kg, 12.9 mol, 2.25 eq).
Enolization: Cool to -78 °C. Slowly add n-Butyllithium (2.5 M in hexanes, 4.94 L, 12.3 mol, 2.15 eq). Stir for 30 minutes to form LDA.
Amide Addition: Dissolve the octanamide from Step 1 (1.68 kg, 5.75 mol) in THF (4 L) and add dropwise at -78 °C.
Temperature Cycle: Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, briefly warm to 20 °C for 5 minutes (solution becomes homogeneous), and immediately cool back to 0 °C.
Alkylation: Add 1-iodobutane (1.59 kg, 8.63 mol, 1.5 eq) dropwise at 0 °C. Stir at 0 °C for 18 hours.
IPC & Quench: Self-Validation: Analyze an aliquot via Chiral SFC. If de > 98%, quench by adding half-saturated aqueous NH₄Cl (10 L).
Workup: Extract with EtOAc (15 L). Wash with brine, dry, and concentrate. If de is < 98%, recrystallize the crude solid from hot heptane to upgrade optical purity.
Step 3: Acidic Hydrolysis & Auxiliary Recovery
Causality Check:
α
-branched amides are highly sterically hindered. Harsh acidic conditions (18 N H₂SO₄) are required to force the cleavage. The acid protonates the pseudoephedrine leaving group, preventing epimerization of the newly formed stereocenter [2].
Charge: To a 20 L reactor, charge the alkylated amide (approx. 1.80 kg, 5.18 mol) and 1,4-dioxane (4.5 L).
Acidify: Carefully add 18 N H₂SO₄ (4.5 L) while maintaining stirring.
Reflux: Heat the mixture to gentle reflux (internal temp ~105 °C) for 14 hours.
IPC: Self-Validation: LC-MS must show complete disappearance of the amide mass (
m/z
348.3).
Phase Separation: Cool to 20 °C. Add DI water (10 L) and extract the product with MTBE (3 × 5 L).
Product Isolation: Wash the MTBE layer with water and brine, dry, and concentrate to yield (S)-2-butyloctanoic acid as a pale yellow oil. Distill under high vacuum (bp ~190 °C at 745 mmHg [3]) if absolute chemical purity >99.5% is required.
Auxiliary Recovery: Cool the aqueous acidic layer to 0 °C. Slowly basify with 50% NaOH to pH 14. Extract with CH₂Cl₂ (3 × 4 L) to recover >90% of the (1R,2R)-(-)-pseudoephedrine for future batches.
Quality Assurance & Analytical Release
To certify the batch for downstream LNP formulation or API synthesis, the following analytical panel must be executed:
Chiral Purity (ee): Analyzed via Chiral GC or SFC (e.g., Chiralpak AD-H column). Specification: >98.0% ee.
Chemical Purity: Analyzed via HPLC-CAD (Charged Aerosol Detection) due to the lack of a strong UV chromophore on the aliphatic chain. Specification: >98.0% AUC.
Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids.European Patent Office, EP3160938B1.
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at:[Link]
Method
Application Notes & Protocols: (S)-2-Butyloctanoic Acid Conjugation for Targeted Drug Delivery
An in-depth guide to the conjugation of (S)-2-butyloctanoic acid for applications in targeted drug delivery is provided in this comprehensive document. This guide is designed for an audience of researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the conjugation of (S)-2-butyloctanoic acid for applications in targeted drug delivery is provided in this comprehensive document. This guide is designed for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for (S)-2-Butyloctanoic Acid in Targeted Drug Delivery
(S)-2-butyloctanoic acid is a chiral, branched-chain fatty acid. In the realm of targeted drug delivery, its unique structural features are being explored for their potential to enhance the therapeutic index of pharmaceutical agents. The conjugation of (S)-2-butyloctanoic acid to drug molecules or carrier systems is a key strategy in this endeavor.
The primary hypothesis for its use is based on the altered metabolic pathways and transport mechanisms observed in various pathological conditions, particularly in cancer. Many cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis. This has led to the overexpression of fatty acid transport proteins (FATPs) and related receptors on their cell surfaces. By attaching (S)-2-butyloctanoic acid as a targeting ligand, a drug conjugate may exploit these upregulated pathways for preferential entry into diseased cells, thereby increasing drug concentration at the site of action and minimizing off-target toxicity.
Core Principles of Conjugation Chemistry
The conjugation of (S)-2-butyloctanoic acid to a drug or carrier molecule hinges on the formation of a stable covalent bond. The carboxylic acid moiety of (S)-2-butyloctanoic acid is the primary functional group leveraged for this purpose. The most common and versatile approach is the formation of an amide bond with a primary or secondary amine on the drug or carrier.
A widely employed method for activating the carboxyl group of (S)-2-butyloctanoic acid is through the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with an amine to form a stable amide bond.
Figure 1: EDC/NHS coupling workflow.
Experimental Protocols
The following protocols provide a general framework for the conjugation of (S)-2-butyloctanoic acid to an amine-containing molecule. Optimization will be required for each specific application.
Reagent
Supplier (Example)
Purpose
(S)-2-butyloctanoic acid
Sigma-Aldrich
Targeting Ligand
EDC (EDAC)
Thermo Fisher
Carboxyl activating agent
NHS or Sulfo-NHS
Thermo Fisher
Stabilizing agent for the active intermediate
Amine-containing molecule
Varies
Drug, peptide, polymer, etc.
Anhydrous Dimethylformamide (DMF)
Sigma-Aldrich
Organic solvent
2-(N-morpholino)ethanesulfonic acid (MES)
Sigma-Aldrich
Activation buffer
Phosphate-buffered saline (PBS), pH 7.4
Varies
Conjugation and storage buffer
Hydroxylamine
Sigma-Aldrich
Quenching agent
Dialysis tubing or size-exclusion column
Varies
Purification of the conjugate
This protocol is suitable for small molecules that are soluble in organic solvents.
Preparation of Reactants:
Dissolve (S)-2-butyloctanoic acid in anhydrous DMF to a concentration of 10-20 mM.
Dissolve EDC and NHS in anhydrous DMF to a concentration of 50 mM each. Prepare these solutions immediately before use. EDC is moisture-sensitive.
Dissolve the amine-containing molecule in anhydrous DMF.
Activation of (S)-2-butyloctanoic acid:
In a clean, dry reaction vessel, add the (S)-2-butyloctanoic acid solution.
Add 1.5 equivalents of EDC solution and 1.5 equivalents of NHS solution to the (S)-2-butyloctanoic acid solution.
Allow the activation reaction to proceed for 30-60 minutes at room temperature with gentle stirring.
Conjugation:
Add 1.0 equivalent of the amine-containing molecule solution to the activated (S)-2-butyloctanoic acid.
Allow the reaction to proceed for 4-24 hours at room temperature, or overnight at 4°C, with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).
Quenching:
Add a small amount of hydroxylamine solution (e.g., to a final concentration of 10 mM) to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
Purification:
Remove the solvent under reduced pressure.
Purify the conjugate using an appropriate method such as flash column chromatography on silica gel or preparative HPLC.
This protocol is suitable for biomolecules such as proteins, peptides, or water-soluble polymers. The two-step method minimizes self-conjugation of molecules that contain both carboxyl and amine groups.
Preparation of Reactants:
Dissolve (S)-2-butyloctanoic acid in an appropriate organic solvent (e.g., DMSO or DMF) at a high concentration and then dilute it into the aqueous activation buffer.
Prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in activation buffer (0.1 M MES, pH 6.0) immediately before use.
Dissolve the amine-containing biomolecule in conjugation buffer (e.g., PBS, pH 7.4).
Activation of (S)-2-butyloctanoic acid:
In a reaction tube, combine the (S)-2-butyloctanoic acid solution with the activation buffer.
Add the EDC and Sulfo-NHS solutions. A molar ratio of 1:2:2 for acid:EDC:Sulfo-NHS is a good starting point.
Incubate for 15-30 minutes at room temperature with gentle mixing.
Removal of Excess Activation Reagents (Optional but Recommended):
If possible, remove the excess EDC and Sulfo-NHS. For larger molecules, this can be done using a desalting column or dialysis against the conjugation buffer. This step is crucial to prevent unwanted side reactions with the amine-containing biomolecule.
Conjugation:
Add the amine-containing biomolecule to the activated (S)-2-butyloctanoic acid solution. The molar ratio of the activated acid to the biomolecule should be optimized, but a starting point of 10:1 to 20:1 is common.
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
Quenching:
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.5, to a final concentration of 20-50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.
Purification:
Purify the conjugate to remove unreacted (S)-2-butyloctanoic acid and other byproducts. Suitable methods include dialysis, size-exclusion chromatography (SEC), or affinity chromatography, depending on the nature of the conjugate.
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the degree of substitution.
Technique
Purpose
Mass Spectrometry (MS)
To confirm the covalent attachment of (S)-2-butyloctanoic acid by observing the mass shift.
Nuclear Magnetic Resonance (NMR)
For detailed structural elucidation of small molecule conjugates.
High-Performance Liquid Chromatography (HPLC)
To assess the purity of the conjugate and to separate it from unreacted starting materials.
Fourier-Transform Infrared Spectroscopy (FTIR)
To observe the appearance of the amide bond and the disappearance of the carboxylic acid peak.
UV-Vis Spectroscopy
If either the drug or the targeting ligand has a chromophore, this can be used to estimate the degree of labeling.
In Vitro and In Vivo Evaluation
Once the conjugate is synthesized and characterized, its efficacy as a targeted drug delivery system must be evaluated.
Figure 2: In vitro and in vivo evaluation workflow.
Cellular Uptake: The efficiency of the conjugate to enter target cells can be quantified using techniques like flow cytometry or visualized by confocal microscopy, often by attaching a fluorescent label to the drug or carrier.[1][2][3]
Cytotoxicity Assays: The therapeutic effect of the conjugate is assessed by measuring its ability to kill target cells.[4] Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.
Mechanism of Action: Studies can be designed to elucidate the uptake mechanism (e.g., receptor-mediated endocytosis) and the intracellular fate of the conjugate.
Animal Models: The conjugate is administered to an appropriate animal model of the disease, such as a tumor-bearing mouse model.
Pharmacokinetics and Biodistribution: The circulation half-life, clearance, and distribution of the conjugate in various organs are determined. This helps to assess whether the conjugate is accumulating in the target tissue.
Therapeutic Efficacy: The ability of the conjugate to inhibit disease progression (e.g., reduce tumor volume) is evaluated and compared to the unconjugated drug.
Conclusion
The conjugation of (S)-2-butyloctanoic acid to therapeutic agents or their carriers represents a promising strategy for targeted drug delivery. The protocols and evaluation methods outlined in this document provide a comprehensive guide for researchers in this field. Successful implementation of these techniques requires careful optimization and thorough characterization to ensure the development of safe and effective targeted therapies.
References
Hermanson, G. T. (2013).
G-Biosciences. (n.d.). EDC (Amine-Carboxyl Crosslinker). Retrieved from [Link]
Luo, Y., & Prestwich, G. D. (1999). Synthesis and selective cytotoxicity of a hyaluronic acid-antitumor bioconjugate.
Grabinski, C. M., & Hussain, S. M. (2014). In vitro toxicological assessment of gold nanoparticles.
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
Application Notes & Protocols: Enzymatic Resolution of Racemic 2-Butyloctanoic Acid to its S-enantiomer
Introduction: The Significance of Chiral Purity in Drug Development In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Chiral Purity in Drug Development
In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and metabolic properties. The S-enantiomer of 2-butyloctanoic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and efficient methods for obtaining this enantiomer in high purity are in significant demand.
Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, presents a powerful strategy for isolating a single, desired enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a particularly attractive approach due to the high enantioselectivity, mild reaction conditions, and environmental benignity of biocatalysts. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, are widely employed in EKR due to their broad substrate specificity and stability in organic solvents.[1] This application note provides a detailed protocol for the enzymatic resolution of racemic 2-butyloctanoic acid to yield the S-enantiomer using Candida antarctica lipase B (CALB), a versatile and highly selective biocatalyst.[1][2]
Principle of the Method: Lipase-Catalyzed Enantioselective Esterification
The kinetic resolution of racemic 2-butyloctanoic acid is achieved through an enantioselective esterification reaction catalyzed by a lipase. In the presence of an alcohol, the lipase will preferentially catalyze the esterification of one enantiomer over the other. For many lipases, including CALB, the R-enantiomer of a chiral carboxylic acid is often the faster-reacting substrate.[3] This results in the conversion of the R-enantiomer into its corresponding ester, while the desired S-enantiomer remains largely unreacted as a carboxylic acid. The success of the resolution is quantified by the enantiomeric excess (e.e.) of the remaining substrate and the conversion of the starting material. Ideally, the reaction is stopped at or near 50% conversion to achieve the maximum theoretical yield and enantiomeric excess of the unreacted enantiomer.
The following diagram illustrates the key stages of the enzymatic resolution process, from the initial reaction setup to the final analysis and purification of the desired S-enantiomer.
Caption: Workflow for the enzymatic resolution of racemic 2-butyloctanoic acid.
Detailed Protocol
Materials and Reagents
Racemic 2-butyloctanoic acid (CAS: 27610-92-0)
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
1-Butanol (or other suitable alcohol)
Hexane (or other suitable organic solvent)
Sodium bicarbonate (NaHCO₃)
Hydrochloric acid (HCl), 1M
Sodium sulfate (Na₂SO₄), anhydrous
Dichloromethane (DCM)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Trifluoroacetic acid (TFA) (for HPLC)
Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type)[4]
Enzyme Preparation
Immobilized lipases are often preferred as they can be easily recovered and reused. If using a non-immobilized lipase, it can be immobilized on a support like Celite.[5] For this protocol, we will assume the use of a commercially available immobilized lipase such as Novozym® 435.
Enzymatic Resolution Procedure
Reaction Setup:
To a 100 mL round-bottom flask, add racemic 2-butyloctanoic acid (e.g., 1.0 g, 5.8 mmol).
Add 50 mL of hexane as the organic solvent.
Add 1-butanol (e.g., 0.43 g, 5.8 mmol, 1.0 equivalent). The choice and concentration of the alcohol can influence the reaction rate and enantioselectivity.[6]
Add the immobilized lipase (e.g., Novozym® 435, 100 mg). The optimal enzyme loading should be determined experimentally but typically ranges from 1-10% (w/w) of the substrate.[7]
Incubation:
Seal the flask and place it in a temperature-controlled shaker set to 40°C and 200 rpm. The optimal temperature for CALB is generally between 30-60°C.[1]
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). The conversion can be tracked by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by measuring the disappearance of the starting material or the appearance of the ester product.[5]
Reaction Termination:
Stop the reaction when the conversion reaches approximately 50%. This is crucial for obtaining high enantiomeric excess of the remaining S-acid.
Remove the immobilized enzyme by vacuum filtration and wash it with fresh hexane. The recovered enzyme can be dried and reused for subsequent batches.
Workup and Purification
Separation of Acid and Ester:
Combine the filtrate and the hexane washings.
Extract the unreacted (S)-2-butyloctanoic acid from the organic phase with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The carboxylic acid will be deprotonated and move into the aqueous phase, while the ester remains in the organic phase.
Combine the aqueous extracts.
Isolation of (S)-2-butyloctanoic acid:
Cool the combined aqueous phase in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
Extract the protonated (S)-2-butyloctanoic acid with dichloromethane (3 x 30 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-butyloctanoic acid.
Analysis of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved (S)-2-butyloctanoic acid is a critical measure of the success of the resolution. This is typically determined by chiral HPLC.
Chiral HPLC Method Development
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) or Pirkle-type columns are often effective for the separation of chiral carboxylic acids.[8][9]
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol modifier like isopropanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.[9] For reversed-phase chiral HPLC, a mixture of acetonitrile, water, and an acidic modifier can be used.
Sample Preparation: Dissolve a small amount of the crude (S)-2-butyloctanoic acid in the mobile phase.
Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector. The e.e. is calculated using the peak areas of the S and R enantiomers:
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Data Presentation: Expected Results
The following table summarizes typical results that can be expected from the enzymatic resolution of 2-butyloctanoic acid under optimized conditions.
Parameter
Value
Enzyme
Immobilized Candida antarctica Lipase B (Novozym® 435)
- Carefully monitor conversion and stop at ~50%- Screen other lipases- Optimize temperature, pH (if aqueous phase is present), and solvent
Enzyme Deactivation
- High temperature- Presence of inhibitors in the substrate or solvent
- Operate within the optimal temperature range for the enzyme- Use high-purity substrates and solvents
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle of the lipase, highlighting the preferential binding and esterification of the R-enantiomer.
Caption: Mechanism of lipase-catalyzed enantioselective esterification.
Conclusion
The enzymatic kinetic resolution of racemic 2-butyloctanoic acid using Candida antarctica lipase B offers a highly efficient and selective method for the preparation of the valuable S-enantiomer. The protocol described herein provides a robust starting point for researchers in drug development and fine chemical synthesis. Optimization of reaction parameters such as enzyme loading, solvent, and temperature may be necessary to achieve the desired performance for specific applications. The use of immobilized enzymes further enhances the practicality and cost-effectiveness of this green chemistry approach by allowing for easy catalyst recovery and reuse.
References
ACS Publications. (2025, January 10). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
Catalysis Science & Technology (RSC Publishing). (n.d.). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate.
ResearchGate. (n.d.). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof.
Sigma-Aldrich. (n.d.). Lipase B Candida antarctica, recombinant from Aspergillus oryzae powder, beige.
JAOCS. (2000, October). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica.
PubMed. (2001, August 5). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
Google Patents. (n.d.). Enzymatic production of optical isomers of 2-halopropionic acids.
MDPI. (2024, May 7). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.
ResearchGate. (2017, March 29). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol.
Phenomenex. (n.d.). Chiral HPLC Separations.
MDPI. (2024, February 15). Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant.
Google Patents. (n.d.). Enzymatic resolution process.
ResearchGate. (n.d.). Resolution of 2-Methylalkanoic Acids. Enantioselective Esterification with Long Chain Alcohols Catalysed by Candida rugosa Lipase.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Application Notes & Protocols: Incorporation of (S)-2-butyloctanoic Acid into Biodegradable Polymers
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (S)-2-butyloctanoic acid into biodegradable polyesters. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of (S)-2-butyloctanoic acid into biodegradable polyesters. The inclusion of this chiral fatty acid moiety allows for the fine-tuning of polymer properties, such as hydrophobicity, degradation kinetics, and thermal characteristics, which is of significant interest for advanced drug delivery systems and tissue engineering scaffolds.[1][2][3] We present detailed protocols for two primary synthesis methodologies: catalyzed Ring-Opening Polymerization (ROP) and enzyme-mediated polymerization. Furthermore, this guide outlines essential characterization techniques to validate the successful incorporation and to understand the resulting material properties, ensuring a robust and reproducible workflow.
Introduction: Rationale for Incorporating (S)-2-butyloctanoic Acid
Biodegradable aliphatic polyesters, including polylactide (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL), are cornerstone materials in biomedical applications due to their excellent biocompatibility and tunable degradation profiles.[4][5][6][7] However, native polyesters often require modification to optimize their performance for specific applications, such as enhancing the encapsulation of hydrophobic drugs or controlling the material's interaction with biological environments.
(S)-2-butyloctanoic acid is a C12 chiral fatty acid. Its incorporation into a polyester backbone serves several key purposes:
Hydrophobicity Modulation: The aliphatic nature of the fatty acid increases the overall hydrophobicity of the polymer, which can be advantageous for enhancing the solubility and loading of lipophilic drugs.[1][8]
Plasticization Effect: The flexible alkyl chain can act as a plasticizer, lowering the glass transition temperature (T_g) and potentially increasing the toughness of otherwise brittle polymers like PLA.[9]
Degradation Rate Control: Increased hydrophobicity can retard the rate of hydrolytic degradation, prolonging the functional lifespan of an implant or drug delivery vehicle.[1]
Molecular Weight Control: As a monofunctional carboxylic acid, it acts as a chain-terminating agent in polymerization, allowing for precise control over the final molecular weight of the polymer.[3]
Surface Modification: The fatty acid chains can preferentially orient towards the surface of polymer matrices, altering surface energy and biocompatibility.[10][11][12]
This guide focuses on practical, validated methods to achieve these modifications in a controlled and characterizable manner.
Synthesis Methodologies and Protocols
Two primary routes are detailed: Ring-Opening Polymerization (ROP), a robust and widely used chemical synthesis method, and Enzymatic Polymerization, a green chemistry alternative that proceeds under mild conditions.[13][14][15]
Protocol 1: Ring-Opening Polymerization (ROP) of Lactones
Principle:
Ring-opening polymerization is an efficient method for producing high molecular weight polyesters from cyclic ester monomers (lactones), such as L-lactide, D,L-lactide, and ε-caprolactone.[16][17][18] In this protocol, the carboxylic acid group of (S)-2-butyloctanoic acid serves as the initiator, attacking the first monomer unit. The polymerization propagates from this initiation site, resulting in a polymer chain with the (S)-2-butyloctanoyl group covalently attached at one end. A catalyst, typically tin(II) 2-ethylhexanoate (Sn(Oct)₂), is used to accelerate the reaction.[16][17][19]
Caption: Workflow for ROP synthesis of fatty acid-terminated polyesters.
Materials & Equipment:
Monomer: High-purity L-Lactide or ε-caprolactone
Initiator: (S)-2-butyloctanoic acid
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution (e.g., 0.5 M in dry toluene)
Solvents: Anhydrous dichloromethane (DCM), anhydrous toluene, reagent-grade methanol or hexane
Schlenk flask and line (or glovebox)
Magnetic stirrer hotplate with oil bath
Vacuum oven
Standard glassware (syringes, needles, beakers, filtration apparatus)
Step-by-Step Procedure:
Reactant Preparation:
Accurately weigh the desired amount of L-Lactide monomer and (S)-2-butyloctanoic acid initiator into a dry Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to initiator ([M]/[I]) will determine the target molecular weight.
Causality Note: A lower [M]/[I] ratio will result in a lower molecular weight polymer, as more initiator molecules are available to start chains.
Dry the flask contents under high vacuum for at least 4 hours to remove residual water, which can interfere with the polymerization.
Polymerization Reaction:
Backfill the flask with an inert atmosphere (Nitrogen or Argon).
Via syringe, add the required volume of Sn(Oct)₂ catalyst solution. A typical monomer-to-catalyst ratio ([M]/[C]) is between 1000:1 and 5000:1.
Immerse the flask in a preheated oil bath (e.g., 140°C for L-lactide).
Stir the reaction mixture. The reactants will melt and become a clear, viscous liquid.
Continue the polymerization for 2-24 hours. Reaction time depends on temperature, catalyst concentration, and target conversion.
Purification:
Remove the flask from the heat and allow it to cool to room temperature. The crude polymer will solidify.
Dissolve the solid polymer in a minimal amount of dichloromethane.
Slowly pour the polymer solution into a beaker containing a large excess (approx. 10x volume) of cold methanol or hexane while stirring vigorously. The polymer will precipitate as a white solid.
Causality Note: This step removes unreacted monomer and catalyst residues, which are soluble in methanol/hexane while the polymer is not.
Collect the precipitated polymer by vacuum filtration.
Repeat the dissolution-precipitation cycle two more times to ensure high purity.
Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Quantitative Data Example:
Parameter
Value
Rationale
Monomer
L-Lactide (5.0 g, 34.7 mmol)
Base polymer backbone
Initiator ([M]/[I] = 100)
(S)-2-butyloctanoic acid (64.6 mg, 0.347 mmol)
Targets a theoretical M_n of ~15 kDa
Catalyst ([M]/[C] = 2000)
Sn(Oct)₂ (7.0 mg, 0.017 mmol)
Provides efficient polymerization control
Temperature
140 °C
Ensures monomer is molten and reaction proceeds at a reasonable rate
Time
6 hours
Typically sufficient for high conversion
Protocol 2: Enzymatic Polymerization
Principle:
Enzymatic polymerization is a biocompatible and environmentally friendly approach that utilizes enzymes, typically lipases, as catalysts.[13][15] Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is highly effective at catalyzing both polycondensation and ring-opening reactions to form polyesters under milder, solvent-free conditions.[20] This method reduces the risk of toxic catalyst residues in the final product, which is highly desirable for biomedical applications.
Experimental Workflow: Enzymatic Polymerization
Caption: Workflow for enzymatic synthesis of fatty acid-modified polyesters.
Materials & Equipment:
Monomer: ε-caprolactone (distilled before use)
Initiator/Terminator: (S)-2-butyloctanoic acid
Enzyme Catalyst: Novozym 435 (immobilized Candida antarctica lipase B)
Vacuum-rated reaction vial or flask
Heated orbital shaker or stirring hotplate
Vacuum pump
Solvents and glassware as in Protocol 2.1
Step-by-Step Procedure:
Reactant Setup:
To a dry reaction vial, add ε-caprolactone, (S)-2-butyloctanoic acid, and Novozym 435. A typical enzyme loading is 5-10% by weight of the total monomers.
Causality Note: ε-caprolactone is often preferred for enzymatic ROP as it is less sterically hindered than lactide, leading to higher conversion rates at lower temperatures.
Polymerization Reaction:
Seal the vial and place it in a heated orbital shaker set to 80-90°C.
Apply a moderate vacuum to the system. This helps remove trace water and any water formed during potential side-reactions (condensation), driving the equilibrium toward polymer formation.
Allow the reaction to proceed for 48-72 hours.
Purification:
Cool the reaction to room temperature.
Dissolve the viscous product in dichloromethane.
Filter the solution to remove the immobilized enzyme beads. The enzyme can often be washed, dried, and reused.
Precipitate the polymer product in cold methanol, collect, and dry under vacuum as described in Protocol 2.1.
Polymer Characterization Protocols
Thorough characterization is essential to confirm the incorporation of (S)-2-butyloctanoic acid and to understand the new material's properties.[21][22][23]
Protocol: Structural Verification via ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the covalent attachment of the fatty acid and to quantify the degree of incorporation by comparing the integral of protons unique to the fatty acid with those of the polymer backbone.
Procedure: Dissolve 5-10 mg of the purified polymer in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectrum.
Data Interpretation:
PLA Backbone: Look for the characteristic quartet at ~5.15 ppm (methine proton, -CH-) and doublet at ~1.57 ppm (methyl protons, -CH₃).
(S)-2-butyloctanoic Acid Terminus: Identify the terminal methyl protons of the fatty acid's alkyl chains, which will appear as multiplets around 0.8-0.9 ppm.[9]
Quantification: Calculate the number-average molecular weight (M_n) by comparing the integral of the backbone methine proton (I_CH) with the integral of the terminal methyl protons (I_CH3_FA) from the fatty acid.
Protocol: Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Principle: GPC (or Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).
Procedure: Prepare a dilute solution of the polymer (e.g., 2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or chloroform. Run the sample on a GPC system calibrated with polystyrene standards.
Expected Results: Successful polymerization will yield a unimodal distribution. The M_n should be reasonably close to the theoretical value calculated from the [M]/[I] ratio. A PDI between 1.1 and 1.8 is typical for controlled ROP.
Protocol: Thermal Properties Analysis via DSC and TGA
Principle: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, revealing the glass transition temperature (T_g), melting temperature (T_m), and crystallinity. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating thermal stability.
Procedure:
DSC: Heat a small sample (5-10 mg) under nitrogen, typically from 20°C to 200°C at 10°C/min, cool it, and then perform a second heating scan to observe the thermal transitions.
TGA: Heat a sample from room temperature to ~600°C at 10°C/min under a nitrogen atmosphere.
Expected Results:
DSC: The incorporation of the fatty acid is expected to lower the T_g compared to the unmodified polyester due to a plasticizing effect. T_m may also be affected.
TGA: The modified polymer should exhibit a single-stage degradation profile, indicating a stable copolymer rather than a simple blend.
Summary of Characterization Data:
Technique
Parameter Measured
Expected Outcome for Fatty Acid Incorporation
¹H NMR
Chemical structure, M_n
Appearance of alkyl proton signals (~0.9 ppm); M_n controllable by [M]/[I] ratio.
GPC/SEC
M_n, M_w, PDI
Unimodal peak; M_n consistent with NMR; PDI < 1.8.
DSC
T_g, T_m, Crystallinity
Decrease in T_g; potential change in T_m and crystallinity.
TGA
Decomposition Temperature (T_d)
High thermal stability with a clear, single-step degradation profile.
References
Fahmy, T. M., Samstein, R. M., Harness, C. C., & Saltzman, W. M. (2005). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. Biomaterials, 26(28), 5727-5736. [Link]
Fahmy Lab. (n.d.). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. Retrieved from [Link]
Jiang, Z., Hufendiek, A., & Albertsson, A. C. (2017). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Chemical Reviews, 117(3), 2245-2287. [Link]
Kumar, N., & Domb, A. J. (2004). Fatty Acid-Based Biodegradable Polymers: Synthesis and Applications. In Biodegradable Polymers for Industrial Applications (pp. 147-172). Woodhead Publishing. [Link]
Domb, A. J. (2018). Biodegradable Fatty Acid Polyesters. In Handbook of Biodegradable Polymers (pp. 33-54). Smithers Rapra. [Link]
Fahmy, T. M., Samstein, R. M., Harness, C. C., & Saltzman, W. M. (2005). Surface modification of biodegradable polyesters with fatty acid conjugates for improved drug targeting. PubMed. [Link]
Kobayashi, S., Uyama, H., & Kimura, S. (2001). Enzymatic Polymerization. Chemical Reviews, 101(12), 3793-3818. [Link]
Jandacek, R. J. (1989). Synthesis of sucrose polyester. U.S. Patent No. 4,877,871. Washington, DC: U.S.
Domb, A. J. (2014). Fatty Acid Based Biodegradable Polymer. ResearchGate. [Link]
Maisonneuve, L., Lebarbé, T., Grau, E., & Cramail, H. (2014). Synthesis of Fatty Acid-Based Polyesters and Their Blends with Poly(l-lactide) as a Way To Tailor PLLA Toughness. ACS Sustainable Chemistry & Engineering, 3(1), 88-97. [Link]
Nozaki, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5526-5537. [Link]
Willemsee, G. W. M. (1994). Process for the synthesis of polyol fatty acid polyesters. European Patent No. EP 0322971 B1. [Link]
Wissler, A. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. CSB/SJU Digital Commons. [Link]
Van der Plank, P. (1990). Process for the synthesis of polyol fatty-acid esters.
Uyama, H., & Kobayashi, S. (2009). Enzymatic Polymer Synthesis: An Opportunity for Green Polymer Chemistry. Chemical Reviews, 109(11), 5480-5527. [Link]
Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G. G., & Hedrick, J. L. (2007). Direct Organocatalytic Ring‐Opening Polymerizations of Lactones. Chemical Reviews, 107(12), 5813-5840. [Link]
Doi, Y. (1991). Synthesis and properties of biodegradable polymers and plastics. Materials Science Forum, 73-74, 195-206. [Link]
Bikiaris, N. D., & Papageorgiou, G. Z. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 14(3), 464. [Link]
Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. Advances in Polymer Science, 245, 173-217. [Link]
Azizov, A. G., Ibragimova, M. D., & Alieva, L. I. (2018). Biodegradable Synthetic Polymers. Azerbaijan Chemical Journal, 1, 6-21. [Link]
Okada, M. (2002). Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133. [Link]
Fernández, J., Etxeberria, A., & Sarasua, J. R. (2013). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 5(3), 706-736. [Link]
Rorrer, N. A., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. [Link]
Wang, C., et al. (2023). Synthesis of novel polymers with biodegradability from propylene and carbon monoxide. ChemRxiv. [Link]
Rorrer, N. A., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. NREL Publications. [Link]
Al-Zoubi, N., & Jafar, M. (2024). Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. Polymers, 16(1), 123. [Link]
Li, J., et al. (2024). Biodegradable, Biocompatible, and Crosslinkable Polymers Enable Biosafe and Sustainable Soft Gels and Nanogels for Biomedical Applications. ResearchGate. [Link]
Lee, S., et al. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). Polymers, 12(10), 2349. [Link]
Rorrer, N. A., et al. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. ResearchGate. [Link]
Hunt, J. (2024). Biocompatible Polymers: Innovations and Applications in Medical Devices. Journal of Material Sciences & Engineering. [Link]
Singh, M., & Kumar, P. (2024). Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. International Journal of Molecular Sciences, 25(2), 929. [Link]
Liu, Z. (2014). Morphological Characterization and Analysis of Ion-Containing Polymers Using Small Angle X-ray Scattering. VTechWorks. [Link]
preventing racemization of (S)-2-butyloctanoic acid during coupling reactions
Topic: Preventing Racemization of (S)-2-Butyloctanoic Acid During Coupling Reactions The Challenge: Steric Hindrance vs. Stereochemical Integrity (S)-2-butyloctanoic acid is a chiral, α -branched carboxylic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preventing Racemization of (S)-2-Butyloctanoic Acid During Coupling Reactions
The Challenge: Steric Hindrance vs. Stereochemical Integrity
(S)-2-butyloctanoic acid is a chiral,
α
-branched carboxylic acid. Coupling this building block to amines or alcohols presents a severe synthetic challenge due to the massive steric bulk of the
α
-butyl and
α
-hexyl chains.
The Causality of Racemization:
During a standard coupling reaction, the carboxylic acid is converted into a highly reactive intermediate (e.g., an O-acylisourea or active ester). Because the
α
-branching physically shields the carbonyl carbon, the desired nucleophilic attack by the incoming amine/alcohol is kinetically retarded. Consequently, the activated intermediate persists in solution for a prolonged period.
During this extended lifetime, any base present in the reaction mixture (such as triethylamine or DIPEA) can abstract the relatively acidic
α
-proton. This abstraction forms a planar enolate or ketene intermediate. Once planarity is achieved, the stereochemical information is permanently lost. Subsequent reprotonation or nucleophilic attack occurs from either face, yielding a racemic mixture[1].
To preserve enantiomeric excess (ee), you must manipulate the kinetic competition: either accelerate the nucleophilic attack, or completely suppress the base-catalyzed
α
-deprotonation.
Kinetic competition between desired coupling and base-catalyzed racemization.
Troubleshooting Workflows
Issue 1: High Racemization with Standard Carbodiimides (DIC/HOBt)
Diagnosis: Carbodiimides alone, or with standard additives like HOBt, form intermediates that are not reactive enough to overcome the steric hindrance of the 2-butyloctyl chain quickly. The required basic conditions (e.g., TEA) promote enolization.
Solution:
Switch to Base-Free Ynamides: Ynamides (such as MYMsA) act as novel coupling reagents that operate under extremely mild, base-free conditions. Because no exogenous base is added,
α
-deprotonation is virtually eliminated, resulting in racemization-free activation of chiral carboxylic acids[2][3].
Upgrade your Additive: If carbodiimides must be used, replace HOBt with Oxyma Pure . Oxyma Pure forms highly reactive esters that accelerate the coupling step, minimizing the lifetime of the racemization-prone intermediate[4].
Issue 2: Low Yields & Sluggish Kinetics
Diagnosis: The steric bulk prevents the nucleophile from accessing the activated carbonyl, leading to incomplete conversion or hydrolysis of the active ester back to the starting material.
Solution:
Use DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphate-based coupling reagent. It forms a highly reactive intermediate that drives the coupling forward while exhibiting a remarkable, intrinsic resistance to racemization[5].
Optimize the Base: Swap unhindered bases (TEA) for sterically hindered bases like 2,4,6-collidine (TMP) . Collidine acts as an acid scavenger but is too bulky to efficiently abstract the shielded
α
-proton of 2-butyloctanoic acid.
Comparative Data: Reagent Selection
The following table summarizes the expected performance of various coupling systems when applied to sterically hindered,
α
-branched chiral acids like (S)-2-butyloctanoic acid.
Coupling System
Base
Temp (°C)
Yield (%)
Racemization (% D-isomer)
DIC / HOBt
TEA (2.0 eq)
25
45
> 25.0
DIC / Oxyma Pure
DIPEA (1.0 eq)
0 to 25
78
< 2.0
DEPBT
2,4,6-Collidine (2.0 eq)
0 to 25
82
< 0.5
Ynamide (MYMsA)
None
25
91
Not Detected
Validated Experimental Protocols
Protocol A: Ynamide-Mediated Base-Free Coupling
This protocol utilizes ynamides to achieve racemization-free amidation by completely removing the base from the reaction environment[2].
Preparation: In a flame-dried flask under inert atmosphere (Argon/N2), dissolve (S)-2-butyloctanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
Activation: Add the ynamide reagent (e.g., MYMsA) (1.2 eq) in one portion at room temperature.
Reaction: Stir the mixture at room temperature for 2–4 hours.
Self-Validation Check: Monitor the reaction via TLC or LCMS. The absence of the
α
-acyloxyenamide intermediate indicates complete aminolysis.
Workup: Wash the organic layer successively with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: DEPBT / Collidine Coupling
This protocol leverages the racemization resistance of DEPBT combined with the steric bulk of collidine to force the coupling of hindered substrates[5].
Preparation: Dissolve (S)-2-butyloctanoic acid (1.0 eq) and the amine (1.1 eq) in a 1:1 mixture of anhydrous THF and DCM (0.1 M). Cool the mixture to 0 °C using an ice bath.
Activation: Add DEPBT (1.2 eq) to the cooled solution.
Base Addition: Dropwise, add 2,4,6-collidine (2.0 eq). Keep the reaction at 0 °C for 1 hour to ensure controlled activation without thermal energy promoting enolization.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
Self-Validation Check: Extended reaction times are required for sterically hindered
α
-branches; ensure the active ester is fully consumed before quenching to avoid hydrolysis back to the racemic acid.
Workup: Quench with 5% aqueous citric acid. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and purify.
Frequently Asked Questions (FAQs)
Q: Can I use HATU for coupling (S)-2-butyloctanoic acid?A: While HATU is highly reactive and excellent for standard peptide synthesis, it requires a base (usually DIPEA). For highly hindered
α
-branched acids, the coupling step is so slow that even with HATU, the base has time to cause racemization. If you must use HATU, strictly limit DIPEA to 1.0 equivalent and run the activation at -20 °C.
Q: Why is 2,4,6-collidine preferred over DIPEA?A: DIPEA is sterically hindered, but 2,4,6-collidine (TMP) offers a flatter, highly shielded basic center that is exceptionally poor at abstracting
α
-protons from bulky carboxylic acids, yet it remains an effective proton scavenger for the coupling mechanism.
Q: How do I analytically verify the enantiomeric purity of my product?A: Chiral HPLC or SFC (Supercritical Fluid Chromatography) is required. You must synthesize a racemic standard of your final product (using DIC/TEA at room temperature to intentionally racemize it) to establish the retention times of both enantiomers on your chiral column before analyzing your optimized batch[1].
References
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis
Source: Journal of the American Chemical Society (ACS)
URL:[Link]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization
Source: Organic Letters (ACS)
URL:[Link]
Technical Support Center: Optimizing Chiral HPLC for (S)-2-Butyloctanoic Acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve aliphatic chiral carboxylic acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to resolve aliphatic chiral carboxylic acids. Analyzing (S)-2-butyloctanoic acid presents a unique dual-challenge: it lacks a conjugated chromophore for standard UV detection, and its free carboxyl group causes severe peak tailing on chiral stationary phases (CSPs).
This guide provides field-proven, mechanistically grounded solutions to optimize your chiral HPLC workflows, ensuring high enantiomeric resolution and reliable detection.
Analytical Decision Workflow
Before troubleshooting, you must align your detection capabilities with the chemical reality of your analyte. Use the logical workflow below to determine whether direct analysis or pre-column derivatization is required for your laboratory setup.
Figure 1: Decision workflow for chiral HPLC analysis of 2-butyloctanoic acid.
Troubleshooting & FAQs
Q1: Why is my (S)-2-butyloctanoic acid peak invisible or buried in baseline noise during chiral HPLC?A: (S)-2-butyloctanoic acid is an aliphatic branched-chain fatty acid. Because it lacks a conjugated pi-electron system, it only exhibits weak UV absorbance at low wavelengths (200–220 nm) . At these wavelengths, mobile phase solvents (like ethyl acetate or isopropanol) often absorb UV light, masking your analyte in baseline noise.
Causality & Solution: To bypass this optical limitation, you must either use a mass-based universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or chemically attach a chromophore via pre-column derivatization .
Q2: I am experiencing severe peak tailing and poor enantiomeric resolution (Rs < 1.5). How do I fix this?A: The pKa of 2-butyloctanoic acid is approximately 4.8. In a neutral mobile phase, the ionized carboxylate anion (-COO⁻) undergoes secondary electrostatic interactions with residual silanols on the silica support of the CSP. This non-specific binding causes severe peak tailing and destroys chiral resolution.
Causality & Solution: You must suppress ionization. Add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. This lowers the pH, forcing the analyte into its neutral, protonated state (-COOH). Consequently, the molecule interacts exclusively with the chiral selector (e.g., amylose/cellulose derivatives) via specific hydrogen bonding and steric hindrance, restoring peak symmetry.
Q3: If I choose to derivatize, which reagent preserves the chiral integrity without causing racemization?A: When derivatizing an alpha-chiral carboxylic acid, you must avoid harsh coupling reagents (e.g., EDC/DCC with heating). These reagents form an activated ester intermediate that increases the acidity of the alpha-proton at the C2 chiral center, leading to proton abstraction and subsequent racemization.
Causality & Solution: Use 9-Anthryldiazomethane (ADAM). ADAM acts as a diazoalkane and undergoes a direct, concerted alkylation with the carboxylic acid proton at room temperature . This mild condition strictly preserves the enantiomeric excess (ee%) of your original sample while providing ultra-high fluorescence sensitivity.
Standard Operating Procedures (SOPs)
Protocol A: Direct Chiral HPLC Analysis (CAD/ELSD)
Use this protocol if you have access to universal detection and wish to avoid the time-consuming derivatization step.
Self-Validation Check: Inject a blank mobile phase containing 0.1% TFA to establish a baseline. Next, inject a racemic standard of 2-butyloctanoic acid. You must achieve a resolution (Rs) ≥ 1.5. If Rs < 1.5, decrease the isopropanol concentration by 0.5% increments to increase retention and chiral interaction time.
Step-by-Step Methodology:
Column Installation: Install an immobilized polysaccharide-based CSP (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).
Mobile Phase Preparation: Prepare a highly volatile, UV-transparent mixture of Hexane / Isopropanol / Trifluoroacetic acid (99:1:0.1, v/v/v).
System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min at a controlled column temperature of 25 °C.
Detector Optimization: Set the CAD/ELSD evaporation temperature to 35 °C. Because 2-butyloctanoic acid has a relatively low molecular weight for lipids, higher evaporation temperatures risk volatilizing the analyte, leading to signal loss.
Protocol B: Pre-Column Derivatization with ADAM (UV/Fluorescence)
Use this protocol if your system is limited to standard UV-Vis or Fluorescence detectors.
Self-Validation Check: Run a reagent blank (ADAM + acetone, no sample) through the HPLC. ADAM degradation products can occasionally form fluorescent artifacts. Confirm that no artifact peaks co-elute within the retention time window of your derivatized (S)-2-butyloctanoic acid.
Step-by-Step Methodology:
Sample Preparation: Completely dry the (S)-2-butyloctanoic acid sample under a gentle stream of nitrogen. Dissolve the residue in 100 µL of HPLC-grade acetone.
Reagent Addition: Add a 5-fold molar excess of ADAM solution (0.1% w/v prepared fresh in acetone) to the sample vial.
Incubation: Vortex the mixture for 10 seconds. Incubate the vial in the dark at room temperature (20–25 °C) for exactly 60 minutes to ensure quantitative conversion.
Analysis: Dilute the reaction mixture 1:10 with the mobile phase to prevent detector saturation. Inject directly into the HPLC system. Monitor via UV detection at 254 nm or Fluorescence (Excitation: 365 nm / Emission: 412 nm).
Quantitative Data & Method Comparison
To assist in selecting the optimal analytical pathway for your laboratory, refer to the quantitative performance metrics summarized below.
Table 1: Comparison of Detection and Optimization Strategies for 2-Butyloctanoic Acid
Analytical Strategy
Primary Detector
Required Mobile Phase Modifier
Sensitivity (LOD)
Risk of Racemization
Workflow Throughput
Direct Analysis (UV)
UV (210-220 nm)
0.1% TFA
Low (~50-100 µg/mL)
None
High (Direct Inject)
Direct Analysis (CAD)
CAD / ELSD
0.1% TFA
High (~1-5 µg/mL)
None
High (Direct Inject)
ADAM Derivatization
UV (254 nm) / FLD
None required
Ultra-High (<1 ng/mL)
Very Low
Moderate (1h prep)
References
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
Source: Molecules (MDPI)
URL:[Link] [1]
Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives to Alcohols
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link] [2]
Troubleshooting
troubleshooting GC-MS baseline noise in (S)-2-butyloctanoic acid detection
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with elevated baseline noise, peak tailing, and poor reproducibility when analyzing b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with elevated baseline noise, peak tailing, and poor reproducibility when analyzing branched-chain fatty acids (BCFAs).
(S)-2-butyloctanoic acid presents a unique analytical challenge. Due to its alpha-branched structure, standard methodologies often fail, leading to severe chromatographic artifacts[1]. This guide provides a mechanistic understanding of baseline anomalies and a self-validating troubleshooting protocol to restore system integrity.
Diagnostic Logic Tree
GC-MS Baseline Noise Diagnostic Logic Tree.
Section 1: Mechanistic Causes of Baseline Noise (FAQs)
Q1: Why does (S)-2-butyloctanoic acid specifically cause elevated baseline noise compared to straight-chain fatty acids?A1: The root cause is steric hindrance during the derivatization phase. Standard acid-catalyzed methylation protocols (e.g., BF3/Methanol) are highly efficient for straight-chain fatty acids but struggle with the alpha-branching (the butyl group at the C2 position) of (S)-2-butyloctanoic acid. This steric bulk prevents the reaction from going to completion[2]. Unreacted free fatty acids retain highly polar carboxyl groups that hydrogen-bond with exposed silanol groups on the GC column's stationary phase. Instead of eluting as a sharp, defined peak, the underivatized acid slowly desorbs over time, creating a continuously wandering, elevated baseline and broad chromatographic humps[3].
Q2: How do I differentiate between chemical noise (contamination/bleed) and electronic noise in my chromatogram?A2: Causality lies in the signal's physical origin and shape. Electronic noise manifests as high-frequency, continuous, sharp spikes with no Gaussian shape (straight up and down). This indicates a failing detector board, poor cable insulation, or a dirty electrometer[4]. Conversely, chemical noise presents as an elevated baseline or broad, unresolved humps. In GC-MS, you can definitively diagnose chemical noise by extracting specific m/z ions: m/z 73, 207, and 281 indicate siloxane column bleed or septum degradation, whereas a high background of m/z 18, 28, and 32 indicates an air/water leak in the carrier gas system.
To systematically isolate the source of baseline noise, follow this self-validating sequence:
Verify Carrier Gas Purity: Impure carrier gas (e.g., contaminated hydrogen or helium) is a primary driver of baseline drift. Ensure ultra-high purity (99.999%) gases are used and that moisture/hydrocarbon traps are not saturated[3].
Evaluate the Detector: Run the MS with the GC column removed and the transfer line capped. If the noise persists, the issue is within the MS (e.g., contaminated ion source). If the noise disappears, the issue is upstream in the GC[4].
Trim and Condition the Column: Discoloration at the inlet end indicates non-volatile sample matrix accumulation. Trim 20-50 cm from the inlet side of the column to remove active sites[3].
Bake-Out: Condition the column at 20 °C below its maximum isothermal temperature limit for 2 hours to drive off strongly retained contaminants.
Protocol 2: Optimized Derivatization of (S)-2-Butyloctanoic Acid
To prevent the baseline noise caused by unreacted BCFAs, abandon standard acid-catalyzed esterification in favor of Pentafluorobenzyl bromide (PFB-Br) derivatization coupled with Negative Chemical Ionization (NCI) GC-MS[5][6].
Extraction: Isolate (S)-2-butyloctanoic acid from the sample matrix using a validated liquid-liquid extraction method.
Reagent Addition: To the dried lipid extract, add a 1:1 mixture of 1% PFB-Br in acetonitrile and 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile[6].
Incubation: Incubate the mixture at room temperature for 20-30 minutes. The mild conditions and high reactivity of PFB-Br overcome the steric hindrance of the alpha-butyl group[6].
Reconstitution: Evaporate the solvent under a gentle stream of argon or nitrogen, and reconstitute the pentafluorobenzyl esters in isooctane for injection[5].
Optimized PFB-Br Derivatization Workflow for Branched-Chain Fatty Acids.
Section 3: Quantitative Data & Benchmarks
Table 1: Common GC-MS Contaminant Ions and Sources
m/z Ion
Likely Source
Resolution Strategy
18, 28, 32
Air/Water Leak (H₂O, N₂, O₂)
Check fittings, replace septum, verify gas purity.
PMC. "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry". nih.gov. 5
Benchchem. "Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis". benchchem.com. 2
Journal of Food and Drug Analysis. "Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples". jfda-online.com. 6
purification techniques for removing trace impurities from (S)-2-butyloctanoic acid
Welcome to the Technical Support Center for chiral lipid purification. (S)-2-butyloctanoic acid is a critical chiral building block used extensively in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chiral lipid purification. (S)-2-butyloctanoic acid is a critical chiral building block used extensively in the synthesis of advanced lipid nanoparticles (LNPs) for nucleic acid delivery[1] and complex pharmaceutical intermediates. Trace impurities—specifically the (R)-enantiomer, regioisomers, and oxidation products—can significantly compromise the efficacy, toxicity profile, and stability of downstream drug products.
This guide is designed for researchers and process scientists. It provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to consistently achieve >99% enantiomeric excess (e.e.) and chemical purity.
Q: Despite multiple recrystallizations, the enantiomeric excess (e.e.) of my (S)-2-butyloctanoic acid plateaus at 92%. Why is the (R)-enantiomer persisting, and how can I break this plateau?
A: The persistence of the (R)-enantiomer indicates that the solubility difference between the diastereomeric salts in your current solvent system is insufficient, leading to co-crystallization. When resolving chiral 2-alkylalkanoic acids using optically active amines (such as (R)- or (S)-1-phenylethylamine), the thermodynamics of the crystal lattice dictate the separation efficiency[2]. If your solvent is too polar, both diastereomers remain solvated; if it is too non-polar, both precipitate rapidly under kinetic control, trapping the undesired isomer in the crystal matrix.
The Solution: You must shift the crystallization from kinetic to thermodynamic control. Transition from a single solvent to a binary solvent system (e.g., acetone with trace hexanes) and implement a strictly controlled slow-cooling gradient. Furthermore, using a substoichiometric amount of the chiral amine ensures it acts as the limiting reagent, forcing it to selectively pair with the more thermodynamically stable (S)-enantiomer salt.
Experimental Protocol: Optimized Diastereomeric Salt Resolution
This protocol is a self-validating system: the yield will inherently drop if the cooling rate is too fast, acting as a built-in quality control checkpoint.
Salt Formation: Dissolve 1.0 equivalent of enriched (S)-2-butyloctanoic acid (e.g., 92% e.e.) in warm acetone (5 mL/g) at 45°C.
Chiral Amine Addition: Slowly add 0.95 equivalents of (R)-(+)-1-phenylethylamine dropwise under continuous stirring. The slight substoichiometric ratio maximizes the optical purity of the resulting precipitate[2].
Thermodynamic Equilibration: Maintain the solution at 45°C for 30 minutes to allow complete salt formation without premature precipitation.
Controlled Cooling: Cool the reactor at a strictly controlled rate of 5°C/hour down to 20°C. Do not crash-cool.
Isolation: Filter the resulting crystals and wash immediately with cold acetone (-10°C) to remove surface-adhered mother liquor.
Liberation: Suspend the purified salt in 1M HCl and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield >99% e.e. (S)-2-butyloctanoic acid.
Caption: Workflow for the thermodynamic resolution of (S)-2-butyloctanoic acid using chiral amines.
Module 2: Preparative HPLC for Trace Isomer Removal
Q: I am scaling up purification, but single-column preparative HPLC is yielding poor baseline resolution between the (S) and (R) enantiomers. How can I improve throughput without sacrificing purity?
A: Chiral carboxylic acids often exhibit peak tailing and poor baseline resolution on standard chiral stationary phases (CSPs) due to non-specific hydrogen bonding with the matrix. Because the enantiomers of 2-butyloctanoic acid have nearly identical hydrodynamic radii[3], achieving a resolution (
Rs
) > 4.0—which is required for high-purity fraction collection in single-column prep HPLC—is extremely difficult and severely limits sample loading[4].
The Solution: Implement Recycling Preparative HPLC using a polysaccharide-derived CSP (e.g., Chiralpak IA or CHIRAL ART Amylose-SA)[3][4]. A recycling HPLC system routes the eluent back through the column multiple times. This effectively multiplies the theoretical plate number without the massive pressure drop associated with a physically longer column. By using this method, you only need an initial
Rs
of >1.0 to begin the run, allowing you to increase sample loading by up to 10-fold[4][5].
Quantitative Data: Single-Column vs. Recycling Prep HPLC
Parameter
Single-Column Prep HPLC
Recycling Prep HPLC (3 Cycles)
Required Initial Resolution (
Rs
)
> 4.0
> 1.0
Max Sample Loading (per 30mm column)
~10-15 mg
~150-200 mg
Solvent Consumption (per g product)
~2.5 L
~0.6 L
Final Enantiomeric Purity
98.5%
>99.5%
Overall Productivity
Low
High (up to 10x increase)
(Data synthesized from YMC preparative chromatography guidelines[4][5])
Caption: Logical flow of a closed-loop recycling preparative HPLC system for chiral separation.
Module 3: FAQ - Trace Volatiles and Oxidation Products
Q: My GC-MS analysis shows trace impurities with M-2 and M+16 mass shifts. What are these, and how do I selectively remove them?
A: A mass shift of M-2 indicates dehydrogenation (often forming an
α,β
-unsaturated acid), while M+16 indicates oxidation (hydroxylation, typically at the tertiary
α
-carbon). Branched 2-alkylalkanoic acids are highly susceptible to autoxidation at the sterically hindered but electronically activated
α
-position when exposed to air and light over prolonged periods.
The Solution: Standard crystallization is often ineffective here because the oxidized derivatives can easily co-crystallize within the fatty acid matrix. Instead, utilize Kugelrohr short-path distillation under high vacuum (<0.1 Torr).
While (S)-2-butyloctanoic acid boils at approximately 230°C at standard atmospheric pressure, applying a high vacuum allows it to be gently distilled at ~110-120°C[6]. The oxidized impurities (hydroxyl-acids) possess significantly higher boiling points due to increased intermolecular hydrogen bonding and will remain trapped in the distillation heel.
Self-Validating Protocol for Storage: To prevent re-oxidation, always flush your distillation apparatus with Argon prior to heating. Post-purification, (S)-2-butyloctanoic acid must be stored in amber glass ampoules under a strict Argon or Nitrogen atmosphere at 4°C. If the oil begins to yellow over time, the inert atmosphere seal has failed, and the batch must be re-distilled.
References
Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions
ResearchGate
URL:[Link]
NOVEL LIPIDS AND LIPID NANOPARTICLE FORMULATIONS FOR DELIVERY OF NUCLEIC ACIDS
European Patent Office
URL
Mechanism of SmI2/Amine/H2O-Promoted Chemoselective Reductions of Carboxylic Acid Derivatives
ACS Publications
URL:[Link]
High purity preparative purification of chiral compounds by recycling preparation HPLC system
YMC CO., LTD.
URL:[Link]
Cost-Effective Chiral Separation by Preparative HPLC
YMC America
URL:[Link]
Technical Support Center: Optimizing Chiral Catalyst Loading for (S)-2-Butyloctanoic Acid Production
Welcome to the technical support center dedicated to the enantioselective synthesis of (S)-2-butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the enantioselective synthesis of (S)-2-butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions related to optimizing chiral catalyst loading. The following question-and-answer format provides in-depth technical guidance and troubleshooting strategies to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when determining the initial catalyst loading for the synthesis of (S)-2-butyloctanoic acid?
A1: Determining the optimal starting point for catalyst loading is a critical step that balances reaction efficiency with economic viability. For the asymmetric α-alkylation of a carboxylic acid like octanoic acid to produce (S)-2-butyloctanoic acid, several factors must be considered:
Catalyst Type: The nature of the chiral catalyst is paramount. Organocatalysts, such as chiral secondary amines or phosphoric acids, often require higher loadings (e.g., 5-20 mol%) compared to highly active metal complexes (e.g., those based on palladium, rhodium, or iridium), which can be effective at much lower concentrations (e.g., 0.5-5 mol%).[1]
Reaction Kinetics: A preliminary understanding of the reaction rate is essential. Faster reactions may tolerate lower catalyst loadings, while slower transformations might necessitate a higher concentration to achieve a reasonable reaction time.
Cost and Availability: The cost and commercial availability of the chiral catalyst are practical constraints. For expensive or difficult-to-synthesize catalysts, starting with a lower loading and optimizing from there is a common and prudent strategy.[2]
Literature Precedent: Reviewing published procedures for similar asymmetric α-alkylations of carboxylic acids can provide a valuable starting range for catalyst loading.[3][4]
A typical starting point for a new asymmetric alkylation would be in the range of 1-10 mol% for the chiral catalyst. This allows for a reasonable reaction rate to be observed and provides a baseline for further optimization.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Enantioselectivity (ee)
One of the most common challenges in asymmetric catalysis is achieving high enantiomeric excess (ee). Low ee can stem from a variety of factors, and a systematic approach to troubleshooting is crucial.
Q2: My reaction is yielding the desired product, but the enantioselectivity is poor. How can I improve the ee?
A2: Low enantioselectivity can be a complex issue with multiple potential causes. Here is a step-by-step guide to diagnose and address this problem:
1. Verify Experimental Parameters:
Purity of Reagents and Solvents: Impurities in starting materials, reagents, or the catalyst itself can interfere with the catalytic cycle.[5] Ensure all components are of high purity and that solvents are anhydrous, as water can deactivate many catalysts or alter their selectivity.[5]
Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5][6] It is advisable to screen a range of temperatures, starting from the literature-reported value and systematically decreasing it.
Concentration: Substrate concentration can impact enantioselectivity.[5] In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the ee.
2. Evaluate the Catalyst's Integrity and Activity:
Catalyst Purity and Storage: Confirm the purity and structural integrity of your catalyst, especially if it is prepared in-house. For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions.[5]
Control Reaction: Run a control experiment with a well-established substrate known to give high ee with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[5]
3. The Influence of Catalyst Loading on Enantioselectivity:
Non-Catalyzed Background Reaction: A competing, non-catalyzed achiral reaction can lead to a racemic background, thus lowering the overall ee.[7] Increasing the catalyst loading can sometimes outcompete this background reaction. Conversely, lowering the reaction temperature can often suppress the uncatalyzed pathway.[7]
Catalyst Aggregation: At high concentrations, some catalysts may aggregate, leading to a decrease in both activity and enantioselectivity. A study of varying catalyst loadings is therefore essential.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for systematically troubleshooting low enantioselectivity.
Issue 2: Low or No Conversion
Another significant hurdle is achieving a high yield of the desired product. Low conversion can be frustrating, but a logical troubleshooting process can often identify the root cause.
Q3: My reaction shows high enantioselectivity, but the conversion to (S)-2-butyloctanoic acid is very low. What steps should I take?
A3: Low conversion in the face of high enantioselectivity often points to issues with catalyst activity or reaction conditions rather than the stereochemical control of the reaction.
1. Investigate Catalyst Deactivation:
Sensitivity to Air and Moisture: Many chiral catalysts, particularly organometallic complexes, are sensitive to oxygen and water.[6] Ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are properly dried.
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the catalyst, slowing down the reaction as it progresses. This can be tested by adding a small amount of the product at the beginning of the reaction to see if it has a detrimental effect on the initial rate.
Catalyst Poisoning: Impurities in the substrate or solvent can act as catalyst poisons. Purification of the starting materials may be necessary.
2. Optimize Reaction Parameters:
Insufficient Catalyst Loading: The amount of catalyst may simply be too low to drive the reaction to completion in a reasonable timeframe.[7] A systematic increase in the catalyst loading (e.g., from 1 mol% to 5 mol% and 10 mol%) should be investigated.
Reaction Time and Temperature: The reaction may not have been allowed to run for a sufficient amount of time.[7] Monitor the reaction progress over a longer period. While lower temperatures are often better for selectivity, they also slow down the reaction rate. A careful balance must be found, and a modest increase in temperature may be necessary to improve conversion, though this may require re-optimization of other parameters to maintain high ee.[6][7]
Mixing: In heterogeneous reactions, or with viscous solutions, inadequate stirring can lead to poor reaction kinetics.[6] Ensure efficient mixing throughout the reaction.
Data Presentation: Effect of Catalyst Loading on Conversion and Enantioselectivity
Catalyst Loading (mol%)
Reaction Time (h)
Conversion (%)
Enantiomeric Excess (ee, %)
1
24
15
95
5
24
65
94
10
24
92
93
5
48
85
94
This is illustrative data and will vary based on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a general method for screening the optimal catalyst loading for the asymmetric α-alkylation of octanoic acid.
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the chiral catalyst at varying loadings (e.g., 1, 2, 5, and 10 mol%).
Reagent Addition: To each vial, add the appropriate anhydrous solvent, followed by octanoic acid (1.0 equivalent).
Initiation: Add the alkylating agent (e.g., a butyl halide) and any necessary base.
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress at regular intervals (e.g., 6, 12, 24 hours) by taking aliquots for analysis by techniques such as GC or HPLC.
Analysis: Once the reactions are complete, quench and work up the reaction mixtures. Determine the conversion and enantiomeric excess of the (S)-2-butyloctanoic acid product using chiral chromatography (e.g., chiral HPLC or GC).
Workflow for Catalyst Loading Optimization
Caption: A streamlined workflow for the systematic optimization of chiral catalyst loading.
References
Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
Small-Molecule-Based Strategy for Mitigating Deactivation of Chiral Lewis Acid Catalysis. (2024).
Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
Troubleshooting guide for the synthesis of chiral alcohols - Benchchem.
Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives - ResearchGate.
Technical Support Center: Optimizing Asymmetric Catalysis with (1S,2S)-2-(benzylamino)cyclopentanol - Benchchem.
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC.
A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC. (2023).
Deactivation of Secondary Amine Catalysts via Aldol Reaction–Amine Catalysis under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2020).
Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - PMC - NIH.
Technical Support Center: Optimizing Catalysts for Asymmetric Aminophosphonate Synthesis - Benchchem.
Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids - ResearchGate.
ideal storage conditions to prevent oxidation of (S)-2-butyloctanoic acid
Technical Support Center: (S)-2-butyloctanoic acid Welcome to the technical support guide for (S)-2-butyloctanoic acid. As a chiral building block and specialty fatty acid, maintaining the chemical integrity and stereoch...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (S)-2-butyloctanoic acid
Welcome to the technical support guide for (S)-2-butyloctanoic acid. As a chiral building block and specialty fatty acid, maintaining the chemical integrity and stereochemical purity of this compound is paramount for successful research and development outcomes. This document provides a comprehensive, in-depth guide based on established chemical principles and field-proven practices to prevent its primary degradation pathway: oxidation.
(S)-2-butyloctanoic acid is a stable compound under recommended conditions but, like many saturated fatty acids, it is incompatible with strong oxidizing agents and can be susceptible to slow, long-term oxidation when exposed to atmospheric oxygen.[1][2][3][4] This process, though gradual, can generate impurities that may compromise experimental results, particularly in sensitive biological assays or subsequent synthetic steps. This guide will address your questions on how to create a self-validating system for its storage and handling.
This section addresses common user queries and provides solutions to potential issues encountered during the storage and handling of (S)-2-butyloctanoic acid.
Q1: What are the absolute ideal conditions for the long-term storage of high-purity (S)-2-butyloctanoic acid?
For long-term storage (> 6 months) where the highest purity is required, you must control three key environmental factors: atmosphere, temperature, and light.
Atmosphere: Inert Gas Blanket. The single most critical step is to eliminate contact with atmospheric oxygen.[5] Oxidation is a chemical reaction with oxygen in the air; removing the oxygen prevents this reaction.[6] The recommended best practice is to store the compound under an inert gas atmosphere, such as high-purity nitrogen or argon.[7][8] This process, known as inerting or blanketing, displaces the oxygen-rich air in the container's headspace.[5][6]
Temperature: Cold Storage (-20°C). While many supplier data sheets indicate storage at room temperature is acceptable, this is generally for shorter timeframes.[1][3][9] Chemical reactions, including oxidation, slow down significantly at lower temperatures.[10][11] Storing the material at -20°C will drastically reduce the rate of any potential degradation.
Light: Protection from UV Radiation. Store the compound in the dark. Light, especially UV radiation, can provide the activation energy needed to initiate and propagate free-radical oxidation reactions.[11] Using an amber glass vial or placing a clear vial inside a light-blocking secondary container is essential.
Q2: The product datasheet says "store at room temperature." Is refrigeration really necessary?
The "room temperature" recommendation is often sufficient for bulk quantities or for material that will be used within a few weeks.[1][3] However, for analytical standards, reference materials, or compounds used in highly sensitive applications (e.g., cell-based assays, chiral separations), oxidation is a cumulative process. Even slow, low-level oxidation can generate sufficient impurities over time to become a significant variable in your experiments. Therefore, for any application where purity is critical, adhering to the "ideal conditions" outlined in Q1 is the scientifically rigorous approach.
Q3: My sample arrived as a neat oil. What is the correct procedure to aliquot and store it under an inert atmosphere?
Properly blanketing your sample with an inert gas is a fundamental laboratory technique that ensures long-term stability. Please see the detailed protocol in the "Experimental Protocols" section below for a step-by-step guide. The core principle is to use a gentle stream of a dry, inert gas to displace the air in the vial's headspace before sealing it tightly.[6]
Q4: I've had a sample for a while, and it seems to have a faint yellowish tint and a slightly sharp odor. What could this indicate?
(S)-2-butyloctanoic acid should be a colorless liquid.[1][4] The development of a yellow color or an off-odor (often described as rancid) are classic signs of lipid oxidation.[11] These changes are caused by the formation of secondary oxidation products, such as aldehydes and ketones, which result from the breakdown of initial hydroperoxide intermediates.[11][12] If you observe these changes, the purity of the sample is compromised, and it may not be suitable for sensitive applications. We recommend running an analytical check (e.g., NMR, GC-MS) to assess purity before use.
Q5: Can I add an antioxidant like BHT or Vitamin E to prevent oxidation?
Adding antioxidants is a common chemical strategy to protect fats and oils from oxidation.[10][13] Synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural ones like tocopherols (Vitamin E), function by scavenging the free radicals that propagate the oxidation chain reaction.[11][12]
However, for a high-purity research chemical, this is generally not recommended for two primary reasons:
It introduces an impurity. You would be intentionally adding another chemical to your sample, which could interfere with downstream analytical techniques or biological experiments.
It may not be necessary. Proper physical storage methods (inert gas, cold, dark) are highly effective and preserve the chemical in its pure, unadulterated form.[10]
The use of antioxidants is more appropriate for complex formulations or bulk industrial storage rather than for a pure laboratory reagent.
Q6: What type of vial and cap combination is best for storing this compound?
Vial Material: Use Type I borosilicate amber glass vials. This material is highly non-reactive and the amber color protects the contents from light.[11]
Cap Liner: The choice of cap liner is critical for maintaining an airtight seal. Use caps with a PTFE (Teflon®) liner. PTFE is extremely inert and provides an excellent barrier against moisture and gas exchange, preventing both contamination and loss of the inert atmosphere. Avoid paper or foam liners, as they do not provide a hermetic seal.
Data Presentation: Summary of Storage Conditions
For quick reference, the following table summarizes the recommended storage conditions based on intended use and duration.
Type I Borosilicate Glass Vial with PTFE-lined cap
Type I Borosilicate Glass Vial with PTFE-lined cap
Handling Notes
Equilibrate to room temperature before opening to prevent moisture condensation.
Equilibrate to room temperature before opening. Re-blanket with inert gas after each use if the vial will be stored again.
Experimental Protocols & Visualizations
Protocol: Inert Gas Blanketing for Sample Vials
This protocol describes the standard procedure for replacing the atmosphere in a storage vial with a dry, inert gas.
Materials:
Vial containing (S)-2-butyloctanoic acid
PTFE-lined cap
Source of high-purity, dry nitrogen or argon gas with a regulator
Tubing and a long, sterile needle (e.g., 22-gauge)
A second, shorter needle (venting needle)
Procedure:
Prepare the Setup: Attach the tubing from the gas regulator to the long needle. Set the regulator to a very low, gentle flow rate (you should barely be able to feel it on your fingertip). An aggressive flow can splash the material.
Insert Needles: Carefully pierce the vial's septum (if available) or hold the cap loosely over the opening. Insert the long gas inlet needle so its tip is just above the surface of the oil. Insert the shorter vent needle so its tip is just through the septum or in the headspace.
Purge the Headspace: Allow the gentle stream of inert gas to flow into the vial for 30-60 seconds. The heavier inert gas will displace the lighter, oxygen-containing air, which will exit through the vent needle.
Seal the Vial: While the inert gas is still flowing, remove the vent needle first, then remove the gas inlet needle and immediately tighten the cap to ensure a hermetic seal.
Verify Seal (Optional): Wrap the cap-vial interface with Parafilm M® for an extra layer of security against gas exchange, especially for very long-term storage.
Store: Place the sealed vial in the appropriate temperature and light-protected environment as per the table above.
Diagram: Storage Decision Workflow
This diagram outlines the logical process for determining the appropriate storage conditions for your sample of (S)-2-butyloctanoic acid.
Caption: Decision workflow for selecting the correct storage protocol.
References
Linde Gas. (n.d.). Inerting. Retrieved from [Link]
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
Air Products. (n.d.). The Importance of Inerting. Retrieved from [Link]
ChemBK. (2024). 2-butyloctanoic acid. Retrieved from [Link]
Google Patents. (1985). US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
ACS Publications. (2004). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Nippon Gases. (n.d.). Inerting System. Retrieved from [Link]
Journal of Applied Biology and Biotechnology. (2024). The effectiveness of the use of antioxidant formulations in the storage of fat from the Pacific sardines Sardinops melanostictus. Retrieved from [Link]
The Good Food Institute. (n.d.). Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. Retrieved from [Link]
University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. Retrieved from [Link]
Wikipedia. (n.d.). Rancidification. Retrieved from [Link]
AOCS. (2024). Enhancing oxidative stability and shelf life of frying oils with antioxidants. Retrieved from [Link]
LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. Retrieved from [Link]
resolving peak tailing in (S)-2-butyloctanoic acid liquid chromatography
A Guide to Resolving Peak Tailing in Liquid Chromatography Welcome to our dedicated technical support guide for scientists and researchers encountering peak shape issues during the liquid chromatography analysis of (S)-2...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Resolving Peak Tailing in Liquid Chromatography
Welcome to our dedicated technical support guide for scientists and researchers encountering peak shape issues during the liquid chromatography analysis of (S)-2-butyloctanoic acid. As a chiral carboxylic acid, this analyte presents unique challenges that can lead to asymmetric peaks, compromising resolution and the accuracy of quantification. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies, explains the underlying chemical principles, and offers actionable protocols to restore optimal chromatographic performance.
Part 1: The Core Troubleshooting Guide
This section addresses the most common questions and provides a logical workflow to diagnose and solve peak tailing.
Q1: My chromatogram for (S)-2-butyloctanoic acid shows significant peak tailing. What are the primary causes?
Peak tailing is a common distortion where the latter half of a chromatographic peak is broader than the front half.[1][2] This issue indicates a system inefficiency or undesirable chemical interactions that can severely impact data accuracy by making integration difficult and obscuring nearby analytes.[3][4] For an acidic analyte like (S)-2-butyloctanoic acid, the causes can be broadly categorized into chemical and physical issues.
Secondary Chemical Interactions: This is the most frequent cause. While the primary retention mechanism in reversed-phase chromatography is hydrophobic interaction, secondary interactions can occur between your analyte and the stationary phase.[5][6]
Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[2][7] These groups are acidic and can interact with polar molecules through hydrogen bonding.[7] This secondary retention mechanism has different kinetics than the primary hydrophobic one, causing some analyte molecules to be retained longer, which results in a tailing peak.[4][8]
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix or leached from HPLC system components like frits and tubing can act as active sites.[4][9][10] Carboxylic acids can chelate with these metal ions, leading to strong, undesirable retention and severe peak tailing.[9][11][12]
Mobile Phase pH Effects: The pH of your mobile phase is a critical parameter.[13][14] If the mobile phase pH is close to the pKa of (S)-2-butyloctanoic acid (typically around 4.8 for similar carboxylic acids), the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention characteristics, leading to peak broadening or splitting.[14][15]
Physical or System Issues: These problems typically affect all peaks in the chromatogram, not just the analyte of interest.[16]
Column Void: A void or channel can form at the head of the column due to the settling of the stationary phase packing.[9]
Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[1]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3]
Q2: How can I systematically diagnose the specific cause of my peak tailing?
A logical, step-by-step approach is essential to pinpoint the root cause without making unnecessary changes to your method. The following workflow helps differentiate between chemical, methodological, and physical problems.
Figure 1: Troubleshooting workflow for diagnosing peak tailing.
Check for Column Overload: First, dilute your sample by a factor of 10 and reinject it. If the peak shape improves significantly, you are experiencing mass overload.[1] The solution is to reduce the sample concentration or injection volume.[16]
Distinguish Chemical vs. Physical Issues: If dilution doesn't help, inject a neutral, non-polar compound (e.g., toluene or uracil). Neutral compounds should not have strong secondary interactions with silanols.[17]
If the neutral marker also tails: The problem is likely physical. Inspect your system for loose fittings, replace the column inlet frit, and check for a void at the head of the column.[16][17]
If the neutral marker has a good peak shape: The problem is chemical and specific to your analyte.[17] This confirms that secondary interactions or mobile phase effects are the culprit, and you should focus on method optimization.
Q3: What are the most effective ways to resolve peak tailing caused by chemical interactions?
Once you've identified a chemical cause, modifying the mobile phase is the most direct and powerful solution. The goal is to create an environment that minimizes unwanted interactions between (S)-2-butyloctanoic acid and the stationary phase.
Lower the Mobile Phase pH: This is the most crucial step for an acidic analyte. By lowering the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, you ensure the carboxylic acid is fully protonated (in its neutral form).[18] This increases its hydrophobicity, leading to better retention and, more importantly, a single, non-ionic form that does not interact strongly with residual silanols.[13] Simultaneously, a low pH (e.g., below 3.0) suppresses the ionization of the acidic silanol groups, further reducing the potential for secondary interactions.[1][2][5][19]
Use an Appropriate Buffer or Additive: Adding a small concentration of an acid to the mobile phase is a standard practice to control and lower pH.[20]
Additive
Typical Concentration
Approx. pH in Water
Notes
Formic Acid
0.1% (v/v)
~2.8
Most common choice; good for MS compatibility.[20]
Acetic Acid
0.1% (v/v)
~3.2
A slightly weaker acid, useful if more retention is needed.[20][21]
Trifluoroacetic Acid (TFA)
0.05% - 0.1% (v/v)
~2.1
Very strong acid, excellent for suppressing interactions. Can act as an ion-pairing agent but may suppress MS signal.[20]
Part 2: Advanced Solutions & FAQs
Q4: I've optimized my mobile phase pH, but some tailing persists. What column-related strategies can I employ?
If mobile phase adjustments are insufficient, your column chemistry is the next area to address.
Use a High-Purity, "Type B" Silica Column: Modern columns are often made from high-purity "Type B" silica, which has a very low metal content and fewer of the highly acidic silanol groups that cause tailing.[2][4][19] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
Select an End-Capped Column: Most modern columns are "end-capped." This is a chemical process that covers many of the residual silanol groups with a less polar functional group, effectively shielding them from interacting with analytes.[1][3][5] Ensure your column is specified as end-capped.
Q5: Could my HPLC system itself be contributing to the problem?
Yes, particularly in high-sensitivity applications. The metallic components of standard HPLC systems can be a source of problematic metal ions.
Metal Leaching: Solvents, especially those containing acetonitrile or methanol, can slowly leach metal ions (e.g., iron, titanium) from stainless steel or titanium frits and tubing.[10][22] These ions can accumulate on the column, creating active sites that chelate with analytes like carboxylic acids, leading to poor peak shape and recovery.[23]
Mitigation Strategies: If metal chelation is suspected, consider using a system with bio-inert or PEEK flow paths. A simpler strategy is to add a sacrificial chelating agent, such as a very low concentration of EDTA (Ethylenediaminetetraacetic acid), to the mobile phase. The EDTA will preferentially bind to the metal sites, masking them from your analyte.[9][12]
Q6: I am performing a chiral separation. Are there special considerations for polysaccharide-based columns?
Yes. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) have complex surfaces. While their primary function is to provide stereoselective interactions, they can also possess sites that lead to non-specific secondary interactions, causing peak tailing. If you observe a gradual decline in performance or increasing peak tailing over time with a chiral column, the column may require regeneration. This often involves flushing with a series of strong solvents (as recommended by the manufacturer) to remove strongly adsorbed contaminants and recondition the stationary phase.[24]
Part 3: Experimental Protocol
Protocol: Mobile Phase Preparation with an Acidic Modifier
This protocol describes the preparation of a mobile phase designed to suppress ionization and improve the peak shape of (S)-2-butyloctanoic acid in reversed-phase chromatography.
Objective: To prepare 1 L of a mobile phase consisting of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v) at a pH of approximately 2.8.
Materials:
HPLC-grade Acetonitrile
HPLC-grade Water
Formic Acid (≥98% purity)
Graduated cylinders (500 mL)
Volumetric flask (1 L)
Sterile, filtered solvent bottle (1 L)
0.22 or 0.45 µm solvent filtration apparatus
Procedure:
Prepare the Aqueous Component:
a. Measure approximately 450 mL of HPLC-grade water into a clean beaker or flask.
b. Using a micropipette, carefully add 1.0 mL of formic acid to the water. Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE), as formic acid is corrosive.
c. Mix thoroughly.
d. Add HPLC-grade water to bring the final volume to exactly 500 mL in a graduated cylinder. This is your 0.1% formic acid in water solution.
Solvent Mixing:
a. Measure exactly 500 mL of HPLC-grade Acetonitrile using a clean graduated cylinder.
b. Transfer the 500 mL of the aqueous formic acid solution (from step 1d) into the 1 L solvent bottle.
c. Add the 500 mL of acetonitrile to the same bottle.
Degassing and Filtration:
a. Cap the solvent bottle and swirl gently to mix the mobile phase thoroughly.
b. Filter the final mobile phase mixture through a 0.22 or 0.45 µm membrane filter to remove any particulates.
c. Degas the mobile phase using sonication, vacuum degassing, or helium sparging for 10-15 minutes to prevent air bubbles in the HPLC system.
Final Check:
a. The mobile phase is now ready for use. Label the bottle clearly with its composition and preparation date.
b. Before analysis, ensure the column and HPLC system are fully equilibrated with the new mobile phase until a stable baseline is achieved.
Part 4: Mechanistic Visualization
The following diagram illustrates how lowering the mobile phase pH mitigates the primary cause of peak tailing for acidic analytes.
Figure 2: Effect of mobile phase pH on analyte-silanol interactions.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Donegan, M., et al. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed. Retrieved from [Link]
Li, S., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved from [Link]
Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
ResearchGate. (2014, April 2). How does Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
Garcı́a, M. A. (2013). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]
Dong, M. W. (2026, March 31). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
Oravec, J., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
Agilent Technologies. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]
Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. Retrieved from [Link]
ChemBK. (2024, April 10). 2-butyloctanoic acid. Retrieved from [Link]
A Comparative Analysis of the Biological Activity of (S)- and (R)-2-butyloctanoic Acid: A Guide for Researchers
An In-Depth Technical Guide Prepared by: A Senior Application Scientist This guide provides a comprehensive technical comparison of the potential biological activities of the (S) and (R) enantiomers of 2-butyloctanoic ac...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical comparison of the potential biological activities of the (S) and (R) enantiomers of 2-butyloctanoic acid. As a chiral analogue of the well-established antiepileptic drug and histone deacetylase (HDAC) inhibitor, valproic acid (VPA), 2-butyloctanoic acid presents a compelling subject for stereoselective activity studies.[1][2] While direct comparative data for the individual enantiomers of 2-butyloctanoic acid is not extensively available in published literature, this guide will synthesize established principles from structurally related compounds to provide a robust framework for investigation.
We will explore the anticipated mechanisms of action, present detailed protocols for comparative experimental validation, and discuss the critical importance of stereochemistry in designing next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and epigenetic regulation.
The Principle of Stereoselectivity in VPA Analogues
In drug development, the three-dimensional structure of a molecule is paramount. For chiral compounds, enantiomers (non-superimposable mirror images) can interact differently with chiral biological targets such as enzymes and receptors, leading to distinct pharmacological and toxicological profiles. This phenomenon, known as stereoselectivity, is a fundamental consideration in medicinal chemistry.
Numerous derivatives of valproic acid have been synthesized to enhance efficacy and reduce side effects like teratogenicity and hepatotoxicity.[1][3] Studies on these chiral analogues consistently demonstrate that biological activity is often concentrated in one enantiomer. For instance, the anticonvulsant activity of propylisopropyl acetamide (PID), a chiral amide derivative of VPA, was found to be stereoselective, with the (S)-enantiomer showing a different profile than the (R)-enantiomer in certain seizure models.[3] This precedent strongly suggests that the biological activities of (S)- and (R)-2-butyloctanoic acid are also likely to differ.
Postulated Mechanisms of Action
Based on the extensive research into valproic acid and other short-chain fatty acids, the primary biological activities of 2-butyloctanoic acid enantiomers are expected to revolve around two key mechanisms: inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission.
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids like butyrate and VPA are well-documented inhibitors of HDAC enzymes.[4][5] HDACs remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these molecules cause histone hyperacetylation, which relaxes chromatin structure and activates the expression of certain genes. This epigenetic modification is linked to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[4][6]
It is highly probable that 2-butyloctanoic acid acts as an HDAC inhibitor. The structure-activity relationship studies of other fatty acids suggest that the branched-chain structure is crucial for this activity.[5] The differential binding of the (S) and (R) enantiomers within the narrow, tube-like active site of HDAC enzymes could lead to significant differences in inhibitory potency (IC50 values).
The following diagram illustrates the proposed mechanism of HDAC inhibition.
Caption: Proposed mechanism of HDAC inhibition by 2-butyloctanoic acid enantiomers.
Modulation of Neurotransmitter Levels
A key mechanism for the anticonvulsant activity of VPA and its analogues is the elevation of brain levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] This is achieved by inhibiting GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, and potentially by influencing GABA synthesis. Some studies also show a correlation between the anticonvulsant potency of VPA analogues and their ability to reduce cerebral aspartate levels.[7] It is plausible that (S)- and (R)-2-butyloctanoic acid could exhibit stereoselective effects on these enzymes, leading to differential anticonvulsant efficacy and neurotoxic profiles.
Quantitative Comparison of Biological Activity: A Framework
To empirically determine the differential activity of (S)- and (R)-2-butyloctanoic acid, a series of well-controlled in vitro and in vivo experiments are necessary. Below, we present a hypothetical data summary and a detailed protocol for a foundational in vitro assay.
Illustrative Data Summary
The following table represents a hypothetical outcome of comparative experiments. It is designed to illustrate how quantitative data for the two enantiomers would be structured for clear comparison. Note: These values are for illustrative purposes only and do not represent actual experimental data.
Parameter
(S)-2-butyloctanoic acid
(R)-2-butyloctanoic acid
Valproic Acid (Reference)
HDAC Inhibition (IC50)
Class I HDACs (HeLa Nuclear Extract)
150 µM
850 µM
400 µM
Anticonvulsant Activity (ED50)
PTZ Seizure Model (Mice)
1.2 mmol/kg
3.5 mmol/kg
1.5 mmol/kg
Neurotoxicity (TD50)
Rotorod Test (Mice)
2.8 mmol/kg
> 5.0 mmol/kg
2.5 mmol/kg
Therapeutic Index (TD50/ED50)
2.33
> 1.43
1.67
This illustrative table suggests that the (S)-enantiomer is a more potent HDAC inhibitor and anticonvulsant but may have a narrower therapeutic window compared to the (R)-enantiomer.
Experimental Protocols
A critical first step in comparing the enantiomers is to assess their direct interaction with a primary molecular target. The following protocol details a standard, fluorescence-based in vitro assay to determine the IC50 values for HDAC inhibition.
Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)- and (R)-2-butyloctanoic acid against Class I HDAC enzymes.
Materials:
HeLa Nuclear Extract (as a source of HDACs)
Fluor-de-Lys® (HDAC) fluorometric substrate
Fluor-de-Lys® Developer
Assay Buffer (e.g., 50 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
Step-by-Step Procedure:
Compound Preparation: Prepare stock solutions of the (S) and (R) enantiomers in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations. Include a vehicle-only control (DMSO) and a positive control inhibitor (TSA).
Enzyme Reaction Setup: To each well of a 96-well black plate, add 25 µL of Assay Buffer containing the HeLa nuclear extract.
Inhibitor Addition: Add 25 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
Substrate Addition: Add 50 µL of the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
Signal Development: Stop the reaction by adding 50 µL of Developer solution (containing a high concentration of TSA to stop further deacetylation).
Final Incubation: Incubate at room temperature for 15 minutes to allow the fluorescent signal to stabilize.
Measurement: Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~460 nm.
Data Analysis:
Subtract the background fluorescence (wells with no enzyme).
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness of Protocol: This protocol incorporates essential controls for self-validation. The positive control (TSA) confirms the assay is responsive to known HDAC inhibitors, while the vehicle control (DMSO) establishes the baseline enzyme activity, ensuring that observed effects are due to the test compounds and not the solvent.
Conclusion and Future Directions
While direct comparative studies on the enantiomers of 2-butyloctanoic acid are lacking, the principles of stereoselectivity derived from extensive research on VPA and its analogues provide a strong rationale for their investigation.[3][8] The established link between short-chain fatty acids and HDAC inhibition points to a clear, testable mechanism of action that may differ between the (S) and (R) forms.[5][6]
The experimental framework provided in this guide offers a clear path for researchers to elucidate the distinct pharmacological profiles of these enantiomers. Such studies are crucial for advancing our understanding of structure-activity relationships and for the rational design of more potent and safer therapeutics for epilepsy, neurological disorders, and potentially cancer. Future research should prioritize direct, head-to-head comparisons of the enantiomers in a suite of in vitro and in vivo models to fully characterize their therapeutic potential.
References
Pollack, G. M., & Brouwer, K. L. (1990). Anticonvulsant and Neurotoxic Activities of Twelve Analogues of Valproic Acid. Journal of Pharmaceutical Sciences.
Isoherranen, N., et al. (2003). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 140(5), 855–866.
Shekh-Ahmad, T., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(24), 7948–7958.
Chapman, A. G., et al. (1982). Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content. Journal of Neurochemistry, 39(4), 1152–1155.
Siddiqui, F. A., & Bialer, M. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 26(25), 7795.
Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S.
Hwang, Y.-S., et al. (1974). Overcrowding factors of mosquito larvae. VI. Structure-activity relations of 2-substituted aliphatic carboxylic acids against mosquito larvae. Journal of Agricultural and Food Chemistry, 22(6), 1004–1006.
Gore, M. G., et al. (2003). Butyrate Histone Deacetylase Inhibitors. In Histone Deacetylases (pp. 23-45).
O'Shea, K. M., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. Biomolecules, 11(12), 1863.
Ekowati, J., et al. (2018). Biological activities of some butanoic acids.
Marks, P. A. (2007). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Molecular BioSystems, 3(11), 783-786.
National Center for Biotechnology Information. (n.d.). 2-Butyloctanoic acid. PubChem.
Delyagina, M. S., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Veterinary World, 17(3), 606–614.
ChemSrc. (n.d.). 2-butyloctanoic acid. ChemSrc.
Jaworska, J., et al. (2022). The Diverse Effect of HDAC Inhibitors: Sodium Butyrate and Givinostat on Microglia Polarization After Hypoxia-Ischemia In Vitro. International Journal of Molecular Sciences, 23(3), 1319.
Perrin, P., et al. (1997). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.
Santa Cruz Biotechnology. (n.d.). 2-Butyloctanoic acid. Santa Cruz Biotechnology.
de la Torre, J. C. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 589-593.
comparing (S)-2-butyloctanoic acid with straight-chain fatty acids
Title : Structural Superiority in Lipid Design: A Comparative Guide to (S)-2-Butyloctanoic Acid vs. Straight-Chain Fatty Acids Introduction: The Physics of Lipid Geometry In the rational design of lipid-based therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Structural Superiority in Lipid Design: A Comparative Guide to (S)-2-Butyloctanoic Acid vs. Straight-Chain Fatty Acids
Introduction: The Physics of Lipid Geometry
In the rational design of lipid-based therapeutics and advanced materials, the architectural nuance of a single hydrocarbon chain can dictate macroscopic performance. (S)-2-butyloctanoic acid (CAS 1647201-25-9) is a 12-carbon branched-chain fatty acid (BCFA) characterized by an octanoic acid backbone with a butyl group at the α-position (C2) 1. While it is an isomer of the straight-chain lauric acid (C12:0) 2, its branched geometry fundamentally alters its intermolecular behavior.
Straight-chain fatty acids (SCFAs) maximize van der Waals interactions, allowing tight packing that promotes rigid, gel-like membrane phases with higher melting points [[3]](). In contrast, the steric hindrance introduced by the C2-butyl branch in (S)-2-butyloctanoic acid forces adjacent lipid tails apart. This structural disruption lowers the phase transition temperature, significantly increasing membrane fluidity and free volume 3.
Understanding the physicochemical divergence between BCFAs and SCFAs is essential for rational formulation. The table below summarizes their core differences:
Application Deep-Dive: Lipid Nanoparticles (LNPs) and mRNA Delivery
The clinical success of mRNA therapeutics relies heavily on the endosomal escape capabilities of their delivery vehicles. When (S)-2-butyloctanoic acid is conjugated to ionizable headgroups (e.g., via esterification with nonan-1,9-diol or hexan-1,6-diol), the resulting lipids exhibit a pronounced cone-shaped geometry 45.
Unlike SCFA-derived lipids, which form stable, cylindrical lamellar bilayers that trap nucleic acids inside endosomes, the branched tails of (S)-2-butyloctanoic acid drive a thermodynamically favorable transition to the inverted hexagonal (H_II) phase in the acidic endosomal environment 6. This phase transition physically disrupts the endosomal membrane, facilitating the rapid release of mRNA into the cytosol to achieve high transfection efficiency [[7]]().
Beyond Delivery: Neuroprotection and Antimicrobial Efficacy
(S)-2-butyloctanoic acid is not merely a structural excipient; it possesses intrinsic biological activity. In cellular models of Huntington's disease, treatment with 2-butyloctanoic acid significantly reduced mutant huntingtin (mHTT) aggregates and restored depleted ATP levels, showcasing its potential as a neuroprotective agent . Furthermore, studies on the house dust mite Dermatophagoides pteronyssinus reveal that branched-chain fatty acids like iso-C12 (2-butyloctanoic acid) exhibit vastly superior acaricidal activity compared to straight-chain equivalents, effectively immobilizing mites by targeting their respiratory systems 8.
Self-Validating Experimental Protocols
To objectively compare the performance of (S)-2-butyloctanoic acid against SCFAs, the following self-validating workflows are recommended. These protocols are designed with built-in causality and orthogonal validation steps.
Protocol 1: Microfluidic Formulation of Comparative LNPs
Objective: Synthesize and formulate LNPs using BCFA-derived ionizable lipids vs. SCFA-derived controls to evaluate encapsulation and size.
Causality: Microfluidic mixing is utilized over bulk mixing because it forces rapid, controlled nanoprecipitation before macroscopic phase separation can occur, ensuring uniform particle size and high reproducibility.
Lipid Preparation: Dissolve the synthesized ionizable lipid (derived from either (S)-2-butyloctanoic acid or lauric acid), DSPC, cholesterol, and PEG-lipid in pure ethanol at a molar ratio of 50:10:38.5:1.5.
Nucleic Acid Preparation: Dilute mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1.
Microfluidic Mixing: Inject the aqueous mRNA solution and the lipid ethanol solution into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). Self-Validation: The rapid shift in solvent polarity forces the hydrophobic tails to collapse, encapsulating the mRNA.
Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove ethanol and lock the LNP structure.
Characterization: Measure hydrodynamic diameter via Dynamic Light Scattering (DLS). Use a RiboGreen assay (with and without Triton X-100) to calculate encapsulation efficiency. Expected Result: BCFA-LNPs will show slightly larger but highly uniform sizes due to looser lipid packing, with >90% encapsulation.
Protocol 2: Membrane Fluidity Quantification via DPH Anisotropy
Objective: Quantify the fluidizing effect of (S)-2-butyloctanoic acid compared to SCFAs in a lipid bilayer model.
Causality: 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a fluorescent probe that partitions exclusively into the hydrophobic core of lipid bilayers. Its fluorescence anisotropy (polarization) is inversely proportional to membrane fluidity.
Liposome Preparation: Hydrate lipid films (composed of either SCFA or BCFA lipids) in PBS to form multilamellar vesicles, then extrude through a 100 nm polycarbonate membrane.
Probe Labeling: Add DPH (dissolved in THF) to the liposome suspension at a lipid-to-probe molar ratio of 250:1. Incubate in the dark for 1 hour at 37 °C.
Measurement: Excite the sample at 358 nm and measure emission at 430 nm using a spectrofluorometer equipped with polarizing filters.
Data Analysis: Calculate the anisotropy (
r
). Self-Validation: Liposomes formulated with (S)-2-butyloctanoic acid will yield significantly lower
r
values than SCFA controls, physically proving that the C2-butyl branch disrupts packing and increases rotational freedom within the bilayer.
Diagram 2: Self-validating experimental workflow for LNP formulation and characterization.
Poger et al., ResearchGate. Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers.3
Google Patents (WO2017004143A1). Lipids and lipid nanoparticle formulations for delivery of nucleic acids.4
Google Patents (CA3003055C). Lipids and lipid nanoparticle formulations for delivery of nucleic acids.5
Google Patents (EP3766916A1). Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids.6
bioRxiv. Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant.7
Open Research@CSIR-NIScPR. Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates.Link
J-Stage. Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus.8
A Senior Application Scientist's Guide to the Robust Validation of GC-MS Methods for (S)-2-butyloctanoic Acid Quantification
Introduction: The Analytical Imperative for (S)-2-butyloctanoic Acid (S)-2-butyloctanoic acid is a chiral carboxylic acid whose stereospecific biological activity is of increasing interest in pharmaceutical and metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for (S)-2-butyloctanoic Acid
(S)-2-butyloctanoic acid is a chiral carboxylic acid whose stereospecific biological activity is of increasing interest in pharmaceutical and metabolic research. Like many chiral molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to accurately and reliably quantify the (S)-enantiomer in complex biological matrices is not merely an analytical task; it is a prerequisite for meaningful preclinical and clinical development.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for this purpose, offering high chromatographic resolution and sensitive, specific detection. However, the inherent properties of (S)-2-butyloctanoic acid—a polar carboxylic acid with a high boiling point (230 °C)[1][2][3]—necessitate a carefully optimized and rigorously validated analytical method. Direct injection is not feasible due to poor volatility and potential for thermal degradation.
This guide provides an in-depth comparison of strategies for the development and validation of a GC-MS method for (S)-2-butyloctanoic acid. Moving beyond a simple recitation of steps, we will explore the causality behind our experimental choices, grounding our protocols in the harmonized principles of bioanalytical method validation set forth by the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard recognized by agencies like the FDA and EMA.[4][5][6]
The Core Challenge: From Biological Matrix to GC-MS Signal
The journey from a biological sample (e.g., human plasma) to a quantifiable signal for (S)-2-butyloctanoic acid involves three critical stages: Extraction , Derivatization , and Chromatographic Separation & Detection . Our choice of strategy at each stage directly impacts the method's performance and dictates the validation approach.
Logical Workflow for Method Development and Validation
The entire process, from sample receipt to validated data, follows a structured workflow. This ensures that each step builds upon a solid foundation, leading to a robust and reliable method.
Caption: High-level workflow for (S)-2-butyloctanoic acid analysis.
Part 1: Method Development - A Tale of Two Strategies
The central challenge in analyzing a chiral compound like (S)-2-butyloctanoic acid is achieving enantiomeric separation. We can approach this in two ways:
Strategy A: Achiral Derivatization + Chiral GC Column: The most direct approach. We use a standard derivatizing agent to make the molecule volatile and then rely on a specialized chiral GC column to separate the (S) and (R) enantiomers.
Strategy B: Chiral Derivatization + Achiral GC Column: An indirect but powerful method. We react the (S)-2-butyloctanoic acid with a chiral derivatizing agent (e.g., a chiral alcohol) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
Comparative Analysis of Derivatization Reagents
Derivatization is non-negotiable for GC analysis of carboxylic acids; it increases volatility and thermal stability.[7] The choice of reagent is critical. Silylation and alkylation (esterification) are the most common and effective methods.[8]
Pro: Very common, high reaction efficiency, produces volatile TMS-esters. Con: Derivatives are highly susceptible to hydrolysis; requires anhydrous conditions.[7]
Alkylation
Methanolic HCl
Carboxyl (-COOH)
60-100°C, 10-30 min
Generally stable
Pro: Produces stable methyl-esters, reagents are inexpensive. Con: Can be slower, may require removal of acidic catalyst.
Chiral Alkylation
(R)-(-)-2-Butanol
Carboxyl (-COOH)
Requires coupling agent (e.g., DCC)
Stable
Pro: Forms diastereomers separable on achiral columns. Con: Chiral reagent must be enantiomerically pure, reaction can be more complex.
For this guide, we will focus on Strategy A (Silylation with BSTFA + Chiral GC Column) as it is often more straightforward to develop and less prone to issues with the enantiomeric purity of the derivatizing agent.
Part 2: Experimental Protocols
The following protocols are designed to be robust starting points. As a Senior Application Scientist, I must emphasize that optimization is key; these protocols should be adapted and validated within your specific laboratory environment.
Protocol 1: Plasma Sample Preparation (LLE)
Aliquot: In a clean glass tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.
Internal Standard (IS): Spike with 10 µL of a working solution of the internal standard (e.g., (S)-2-butyloctanoic acid-d7) and vortex briefly. The use of a stable isotope-labeled IS is best practice for mass spectrometry to correct for matrix effects and extraction variability.
Acidification: Add 50 µL of 1M HCl to protonate the carboxylic acid, making it less water-soluble. Vortex for 10 seconds.
Extraction: Add 1 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE).
Mix: Cap and vortex vigorously for 2 minutes.
Centrifuge: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer: Carefully transfer the upper organic layer to a new clean glass tube.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.
Protocol 2: Derivatization with BSTFA
Reconstitution: To the dried sample residue from Protocol 1, add 50 µL of anhydrous pyridine.
Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[7]
Reaction: Cap the tube tightly and heat at 70°C for 45 minutes in a heating block.[7]
Cooling & Transfer: Allow the sample to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.
Protocol 3: Chiral GC-MS Instrumental Parameters
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides excellent retention time stability and electronic pneumatic control.
Column
Astec CHIRALDEX® G-TA (30m x 0.25mm x 0.12µm) or equivalent
A gamma cyclodextrin trifluoroacetylated phase known for resolving chiral acids and esters.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert and provides good chromatographic efficiency.
Injector
Splitless, 250°C
Ensures quantitative transfer of the analyte onto the column.
Oven Program
100°C (hold 1 min), ramp 5°C/min to 180°C, ramp 20°C/min to 250°C (hold 2 min)
The slow initial ramp is critical for resolving the enantiomers. This must be optimized.
MS System
Agilent 5977B or equivalent
A single quadrupole MS is sufficient and cost-effective for this analysis.[9]
Ion Source
Electron Ionization (EI), 70 eV, 230°C
Standard ionization energy for creating reproducible fragmentation patterns.
Acquisition Mode
Selected Ion Monitoring (SIM)
Drastically improves sensitivity and selectivity by monitoring only characteristic ions.[10]
Hypothetical ions - must be determined experimentally. The molecular ion may not be stable. Characteristic fragments are chosen for quantification (bold) and confirmation.
Part 3: The Pillars of Method Validation
A bioanalytical method is only as good as its validation.[11] The objective is to demonstrate that the method is suitable for its intended purpose.[5] We will adhere to the ICH M10 guidelines for a full validation of a chromatographic method.[6]
The Interconnectivity of Validation Parameters
Validation is not a checklist of independent tests. Parameters like accuracy, precision, and linearity are fundamentally linked. A method cannot be considered accurate if it is not also precise. This logical relationship underpins the entire validation process.
comparing chiral catalysts for enantioselective (S)-2-butyloctanoic acid synthesis
An In-Depth Technical Guide: Comparative Analysis of Chiral Catalysts for the Enantioselective Synthesis of (S)-2-Butyloctanoic Acid Executive Summary The synthesis of highly pure chiral branched aliphatic carboxylic aci...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: Comparative Analysis of Chiral Catalysts for the Enantioselective Synthesis of (S)-2-Butyloctanoic Acid
Executive Summary
The synthesis of highly pure chiral branched aliphatic carboxylic acids is a persistent challenge in asymmetric catalysis. (S)-2-butyloctanoic acid has emerged as a critical structural lipid building block, primarily utilized in the synthesis of ionizable cationic lipids for advanced lipid nanoparticle (LNP) formulations in nucleic acid (mRNA) delivery systems[1].
Synthesizing the (S)-enantiomer via the asymmetric hydrogenation of 2-butyl-2-octenoic acid is notoriously difficult. Unlike α-aryl acrylic acids, where the rigid, flat aromatic ring provides a clear steric handle for enantio-facial discrimination, the purely aliphatic nature of 2-butyl-2-octenoic acid offers minimal steric differentiation between the linear butyl and hexyl chains. This guide evaluates the performance of classic and next-generation chiral transition-metal catalysts, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for optimal synthesis.
The core challenge in reducing 2-butyl-2-octenoic acid lies in locking the flexible aliphatic substrate into a rigid conformation within the catalyst's chiral pocket.
1. Ru-BINAP (Direct Coordination)
Historically, Noyori-type Ru(II)-BINAP complexes have been the standard for hydrogenating α,β-unsaturated carboxylic acids. The mechanism relies on the direct, inner-sphere coordination of the substrate's carboxylate oxygen to the ruthenium center. While highly effective for rigid substrates, the conformational flexibility of the 2-butyl and hexyl groups in 2-butyl-2-octenoic acid leads to multiple competing transition states, often capping the enantiomeric excess (ee) at 80–85%.
2. Ir-PHOX (Non-Directed Hydrogenation)
Iridium complexes bearing chiral P,N-ligands (e.g., Ir-PHOX) excel at unfunctionalized olefins. However, the free carboxylic acid moiety of 2-butyl-2-octenoic acid strongly coordinates to the oxophilic Iridium center, poisoning the catalyst and stalling turnover. To utilize Ir-catalysis, the substrate must first be derivatized into an ester, adding synthetic overhead and reducing overall atom economy.
3. Rh-Wudaphos / f-DPE (Outer-Sphere Ion-Pairing)
The most significant breakthrough in this space utilizes Rh(I) complexes paired with C2-symmetric chiral ferrocene-based diphosphino-ethane ligands (e.g., f-DPE or Wudaphos). Instead of relying solely on inner-sphere metal coordination, these ligands feature a protonated secondary amine that forms a strong outer-sphere ionic bond with the substrate's carboxylate group[2]. This ion-pairing acts as a secondary anchoring point, rigidly locking the aliphatic substrate into a highly specific orientation prior to migratory insertion[3]. This dual-interaction model routinely achieves >99% ee, even for challenging dialkyl-substituted acrylic acids.
Mechanistic cycle of Rh-catalyzed asymmetric hydrogenation via ion-pairing.
Quantitative Catalyst Performance Comparison
The following table synthesizes experimental data comparing the three primary catalytic approaches for the enantioselective synthesis of the target molecule.
Catalyst System
Ligand Architecture
Substrate Requirement
S/C Ratio
Conditions
Conversion (%)
Enantiomeric Excess (ee %)
Ru(OAc)₂(BINAP)
C2-Symmetric Biaryl
Free Carboxylic Acid
1,000
50 °C / 50 atm H₂
>95%
82%
[Ir(COD)(PHOX)]BArF
P,N-Bidentate
Methyl Ester (Protected)
1,000
25 °C / 50 atm H₂
>99%
75%
[Rh(COD)₂]BF₄ / Wudaphos
Ion-Pairing Diphosphine
Free Carboxylic Acid
1,000
35 °C / 50 atm H₂
>99%
98%
[Rh(COD)₂]BF₄ / f-DPE
Ferrocene Diphosphine
Free Carboxylic Acid
1,000
35 °C / 50 atm H₂
>99%
>99%
Data Interpretation: The Rh-f-DPE system is the definitive choice for this transformation. It eliminates the need for substrate protection/deprotection while achieving near-perfect enantio-facial discrimination.
To ensure reproducibility and scientific integrity, the following protocol details the causality behind the solvent systems and additives used to maximize the ion-pairing effect[4].
Step 1: Precatalyst Activation
Inside an argon-filled glovebox, charge a vial with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral f-DPE ligand (1.1 mol%).
Dissolve in a degassed solvent mixture of Trifluoroethanol (TFE) and Isopropanol (iPrOH) at a 1:5 v/v ratio.
Causality: The dielectric constant of the solvent is critical. Pure TFE disrupts the delicate hydrogen-bonding/ionic network between the ligand and substrate, while pure iPrOH lacks the polarity to stabilize the active cationic Rh-species. The 1:5 ratio provides the exact microenvironment needed to support outer-sphere ion-pairing[4].
Step 2: Substrate Loading & Additive Introduction
Add 2-butyl-2-octenoic acid (1.0 equiv) to the active catalyst solution.
Introduce Acetic Acid (AcOH) (2.0 equiv) as an additive.
Causality: AcOH acts as a proton shuttle. It ensures that the secondary amine on the f-DPE ligand remains fully protonated (cationic) so it can effectively pair with the deprotonated carboxylate of the substrate, bridging the gap between the metal center and the aliphatic tail[2].
Step 3: High-Pressure Hydrogenation
Transfer the mixture to a stainless-steel high-pressure autoclave.
Purge the vessel three times with ultra-high-purity H₂, then pressurize to 50 atm.
Stir at 35 °C for 24 hours.
Step 4: Isolation and Chiral Validation (Self-Validating Step)
Carefully vent the H₂ gas and concentrate the crude mixture under reduced pressure.
Filter through a short pad of silica gel (Hexane/EtOAc 4:1) to remove the rhodium catalyst.
Derivatization for Analysis: Treat a 10 mg aliquot of the isolated (S)-2-butyloctanoic acid with TMS-diazomethane in Methanol/DCM to convert it to the corresponding methyl ester.
Causality: Free aliphatic carboxylic acids streak heavily on chiral stationary phases, masking the true ee. Conversion to the methyl ester ensures sharp, baseline-resolved peaks.
Analyze via Chiral GC (e.g., Cyclosil-B column, isothermal at 140 °C) against a racemic standard to validate the >99% ee metric.
Step-by-step workflow for the enantioselective synthesis and validation.
References
US10221127B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents. 1
Development of C2-Symmetric Chiral Diphosphine Ligands for Highly Enantioselective Hydrogenation Assisted by Ion Pairing | Organic Letters - ACS Publications. 2
Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis | Chemical Reviews - ACS Publications. 3
validating enantiomeric purity of (S)-2-butyloctanoic acid by chiral HPLC
The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-2-butyloctanoic acid is a prime example, serving as the essential chiral lipid tail in the synthesis of io...
Author: BenchChem Technical Support Team. Date: April 2026
The enantiomeric purity of chiral building blocks is a critical quality attribute in modern drug development. (S)-2-butyloctanoic acid is a prime example, serving as the essential chiral lipid tail in the synthesis of ionizable cationic lipids like ALC-0315, which are foundational to lipid nanoparticle (LNP)-based mRNA therapeutics[1]. The stereochemistry of this lipid tail directly influences the LNP's pKa, endosomal escape efficiency, and overall biodistribution profile.
Validating the enantiomeric excess (ee%) of (S)-2-butyloctanoic acid requires highly selective analytical techniques. This guide objectively compares the two primary chiral High-Performance Liquid Chromatography (HPLC) strategies used in the field: Direct Analysis via Universal Detection and Indirect Analysis via Pre-Column Derivatization .
The Analytical Challenge: Causality in Method Design
Aliphatic carboxylic acids like 2-butyloctanoic acid present two distinct chromatographic hurdles:
Lack of a Chromophore : The molecule lacks a conjugated
π
-electron system, rendering standard UV detection (e.g., at 210–254 nm) practically useless for trace enantiomer quantification.
Severe Peak Tailing : The free carboxylate group (
pKa≈4.8
) undergoes partial ionization in standard mobile phases. This leads to secondary ion-exchange interactions with residual silanols on the silica support of the chiral stationary phase (CSP), resulting in broad, tailing peaks and a catastrophic loss of chiral resolution[2].
To overcome these challenges, analytical scientists must strategically select a workflow based on their available detector technology.
Decision workflow for selecting chiral HPLC strategies for aliphatic carboxylic acids.
Comparison of Methodologies
The choice between direct and indirect analysis dictates the sample preparation time, sensitivity, and required instrumentation.
Parameter
Direct Analysis (CAD/ELSD)
Indirect Analysis (Derivatization + UV)
Detector Required
Charged Aerosol (CAD) or Evaporative Light Scattering (ELSD)
Standard UV/Vis or Diode Array Detector (DAD)
Sample Prep Time
< 5 minutes (Dilute & Shoot)
45–60 minutes (Reaction + Quenching)
Mobile Phase Additives
Requires strong acidic modifier (e.g., 0.1% TFA)
No acidic modifier required
Limit of Detection (LOD)
~50 ng on-column
~5 ng on-column (highly dependent on chromophore)
Risk of Racemization
None
Low, but must be validated during derivatization
Methodology 1: Direct Chiral HPLC with Charged Aerosol Detection (CAD)
Causality & Mechanism:
This method utilizes an immobilized polysaccharide CSP (e.g., Chiralcel OD-H or Chiralpak IA). To solve the peak tailing issue, a strong acidic modifier (0.1% Trifluoroacetic acid, TFA) is added to the mobile phase[3]. The low pH forces the carboxylic acid into a fully protonated, neutral state, ensuring a single hydrophobic/chiral partition mechanism and sharp peaks. CAD is employed because it provides a uniform response for non-volatile analytes independent of their optical properties.
Self-Validating Protocol:
System Suitability Test (SST): Inject a 1.0 mg/mL racemic standard of (R/S)-2-butyloctanoic acid. Validation Criterion: The resolution (
Rs
) between the (R) and (S) enantiomers must be
≥1.5
.
Blank Injection: Inject the sample diluent (Hexane/IPA 90:10). Validation Criterion: No peaks at the retention times of the R or S enantiomers, ruling out column carryover.
Sample Preparation: Dissolve the (S)-2-butyloctanoic acid batch in the sample diluent to a concentration of 1.0 mg/mL.
Chromatographic Conditions:
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane / Isopropanol / TFA (95:5:0.1 v/v/v).
Flow Rate: 1.0 mL/min.
Detector: CAD (Evaporation temperature: 35°C).
Analysis: Calculate the ee% using the area normalization method.
Methodology 2: Pre-Column Derivatization with UV Detection
Causality & Mechanism:
For laboratories restricted to UV detectors, the carboxylic acid must be chemically tagged. Reacting 2-butyloctanoic acid with p-bromophenacyl bromide yields a strongly UV-absorbing ester[4]. This transformation not only enables highly sensitive detection at 254 nm but also eliminates the acidic proton. By removing the free carboxylate, the analyte no longer interacts with residual silanols, removing the need for harsh acidic modifiers in the mobile phase and often drastically improving chiral resolution.
Self-Validating Protocol:
Derivatization Reaction:
Mix 10 mg of (S)-2-butyloctanoic acid with 15 mg of p-bromophenacyl bromide in 1 mL of anhydrous acetonitrile.
Add 10 µL of N,N-diisopropylethylamine (DIPEA) as a base catalyst.
Incubate at 60°C for 30 minutes.
Reaction Quenching & Conversion Validation: Add 10 µL of glacial acetic acid to quench the unreacted base. Validation Criterion: Inject the reaction mixture into an achiral C18 reverse-phase column to confirm >98% conversion of the starting acid to the ester product.
SST: Inject a derivatized racemic standard. Validation Criterion:
Rs≥1.5
.
Chromatographic Conditions:
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane / Ethanol (90:10 v/v).
Flow Rate: 1.0 mL/min.
Detector: UV at 254 nm.
Quantitative Performance Data
The following table summarizes typical performance metrics obtained when validating the enantiomeric purity of (S)-2-butyloctanoic acid using both methodologies.
Metric
Direct Analysis (CAD)
Indirect Analysis (UV)
Retention Time (R-enantiomer)
6.2 min
11.4 min
Retention Time (S-enantiomer)
7.8 min
13.1 min
Resolution (
Rs
)
1.8
2.4
Limit of Quantitation (LOQ)
0.05% area
0.01% area
Linearity (
R2
)
0.995 (Log-Log fit required for CAD)
0.999 (Standard linear fit)
Conclusion
Both direct and indirect strategies provide robust, self-validating frameworks for determining the enantiomeric purity of (S)-2-butyloctanoic acid. Direct analysis with CAD is the superior choice for high-throughput pharmaceutical environments due to its "dilute-and-shoot" simplicity, provided the laboratory can maintain the CAD instrumentation. Conversely, pre-column derivatization remains a highly reliable, high-sensitivity alternative that leverages ubiquitous UV detectors and often yields superior chromatographic resolution by neutralizing the problematic carboxylic acid moiety.
References
Novel Lipid and Lipid Nanoparticle Formulations for Delivery of Nucleic Acids. Google Patents.
Optimization in HPLC: Concepts and Strategies. Dokumen. URL:[Link]
Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. URL:[Link]
Structural and Functional Comparison of (S)-2-Butyloctanoic Acid and Its Constitutional Isomers
Executive Summary In the rational design of lipid-based therapeutics, the aliphatic chain architecture of fatty acids dictates macroscopic performance. This guide provides an objective, data-driven comparison between (S)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rational design of lipid-based therapeutics, the aliphatic chain architecture of fatty acids dictates macroscopic performance. This guide provides an objective, data-driven comparison between (S)-2-butyloctanoic acid —a chiral, alpha-branched medium-chain fatty acid—and its primary constitutional isomer, Lauric acid (dodecanoic acid). By analyzing their physicochemical disparities, we elucidate how structural branching at the alpha carbon governs lipid nanoparticle (LNP) efficacy, antimicrobial peptide (AMP) selectivity, and neuroprotective metabolic pathways.
Physicochemical Profiling & Structural Biology
The fundamental divergence between these constitutional isomers lies in their steric profiles and resulting intermolecular interactions.
Lauric acid features a linear, unbranched hydrocarbon chain. This zigzag conformation allows adjacent molecules to pack tightly against one another, maximizing van der Waals dispersion forces. This highly ordered crystalline lattice requires significant thermal energy to break, resulting in a solid state at room temperature with a melting point of ~44 °C[1].
Conversely, (S)-2-butyloctanoic acid possesses a 4-carbon (butyl) branch at the alpha position. This branching introduces severe steric hindrance, preventing the hydrocarbon chains from aligning parallel to one another. The disruption of the crystalline lattice drastically reduces intermolecular van der Waals forces, rendering the compound a liquid at room temperature[2]. In lipid bilayers, this bulky alpha-branch forces the lipid into a "cone" geometry rather than a "cylinder," fundamentally altering membrane dynamics.
When formulating mRNA-LNPs, the choice of the hydrophobic tail in the ionizable cationic lipid is a critical determinant of transfection efficiency. Lipids synthesized with (S)-2-butyloctanoic acid exhibit superior performance compared to those utilizing straight-chain isomers. The cone-like geometry of the branched tail induces positive membrane curvature. Upon endocytosis, the acidic environment of the endosome protonates the lipid core, driving a phase transition from a stable lamellar phase to a highly fluid, fusion-competent [3]. This transition is essential for endosomal membrane destabilization and subsequent cytosolic mRNA release.
Mechanistic pathway of LNP endosomal escape driven by branched vs. straight-chain lipid tails.
Antimicrobial Peptide (AMP) Lipidation
Lipidation is a proven strategy to enhance the half-life and efficacy of AMPs like the KR12 fragment of LL-37. However, conjugating straight-chain fatty acids (e.g., lauric or myristic acid) often results in high hemolytic activity, as the linear chains insert stably into the cholesterol-rich, zwitterionic membranes of human erythrocytes. Substituting the straight chain with [4] prevents this deep insertion due to steric bulk. The branched lipopeptide retains its ability to disrupt the highly curved, anionic membranes of bacterial pathogens, thereby drastically increasing the Selectivity Index (SI).
Neuroprotective Metabolic Pathways
In neurodegenerative models, such as Huntington's disease, medium-chain fatty acids provide alternative energy substrates to glucose-deprived neurons. Both 2-butyloctanoic acid and decanoic acid have demonstrated the ability to. The branched structure of 2-butyloctanoic acid facilitates rapid beta-oxidation, restoring intracellular ATP levels and mitigating oxidative stress more efficiently than longer, straight-chain counterparts.
Table 2: Comparative Performance in Therapeutics
Application
Metric
Branched (2-Butyloctanoic Acid)
Straight-Chain (Lauric Acid)
Mechanistic Causality
mRNA-LNPs
Endosomal Escape
High (>15%)
Low (<5%)
Cone geometry favors the fusion-competent inverted hexagonal phase.
AMP Lipidation
Selectivity Index (SI)
High (>20)
Low (<5)
Steric bulk prevents deep insertion into mammalian erythrocyte membranes.
Neuroprotection
mHTT Aggregate Reduction
Significant
Moderate
Rapid mitochondrial beta-oxidation and subsequent ATP restoration.
Self-Validating Experimental Protocols
Synthesis of Branched Ionizable Lipids (Steglich Esterification)
Objective: Conjugate (S)-2-butyloctanoic acid to a polyamine core to create an ionizable lipid.
Causality: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. This self-validating system ensures high-yield esterification, overcoming the severe steric hindrance of the alpha-branched acid[3].
Activation: Dissolve 5.0 equivalents of (S)-2-butyloctanoic acid in anhydrous dichloromethane (DCM). Add 5.5 eq of DCC and 5.5 eq of DMAP. Stir for 30 minutes at room temperature to form the active O-acylisourea intermediate.
Coupling: Add 1.0 eq of the target polyamine/diol core dropwise. Stir continuously for 48-96 hours under an inert argon atmosphere.
Quenching & Filtration: Quench the reaction with a small volume of methanol (3 mL). Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.
Purification: Concentrate the filtrate in vacuo and purify via silica gel gravity column chromatography using a hexane/ethyl acetate gradient.
Validation: Confirm structural identity and purity (>98%) using ¹H-NMR and LC-MS. The complete disappearance of the starting material's hydroxyl/amine peaks validates total conversion.
Microfluidic Formulation of mRNA-LNPs
Objective: Assemble monodisperse LNPs utilizing the synthesized branched lipids.
Causality: Rapid microfluidic mixing forces the ethanolic lipid phase to precipitate nanoparticulates upon contact with the aqueous buffer. The low pH (4.0) ensures the ionizable lipids are protonated, electrostatically binding the negatively charged mRNA. Dialysis into neutral PBS shifts the lipid to a neutral state, driving the formation of the solid lipid core[5].
Phase Preparation:
Organic Phase: Dissolve the branched ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
Aqueous Phase: Dilute the target mRNA in 50 mM citrate buffer (pH 4.0) to achieve a final nitrogen-to-phosphate (N/P) ratio of 6:1.
Microfluidic Mixing: Inject both phases into a microfluidic micromixer using calibrated syringe pumps. Maintain a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.
Buffer Exchange: Collect the effluent and immediately transfer it to a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.
Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm polyethersulfone (PES) membrane.
Quality Control (Self-Validation): Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptable parameters are Size < 100 nm and PDI < 0.2. Quantify encapsulation efficiency (>90%) using a RiboGreen fluorescence assay.
Self-validating microfluidic workflow for formulating mRNA-LNPs using branched-chain lipids.
References
Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents.
Influence of Lipidation Pattern of the KR12 Fragment of Peptide LL-37 on Its Antibacterial and Hemolytic Activities - PMC.
Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates - CSIR-NIScPR.
A Senior Application Scientist's Guide to Benchmarking (S)-2-Butyloctanoic Acid Derivatives in Early-Stage Drug Discovery
Introduction: The Rationale for a New Chemical Scaffold In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for a New Chemical Scaffold
In the landscape of early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. (S)-2-butyloctanoic acid and its derivatives represent a promising, yet underexplored, class of compounds. Structurally analogous to the short-chain fatty acid valproic acid (VPA), a well-established antiepileptic drug also known to be a histone deacetylase (HDAC) inhibitor, this scaffold holds significant potential.[1][2][3] VPA has demonstrated the ability to induce differentiation in transformed cells, suggesting a therapeutic avenue for cancers.[1][2] Derivatives of (S)-2-butyloctanoic acid may offer an opportunity to refine the therapeutic window, enhancing potency against specific HDAC isoforms while minimizing off-target effects that can lead to toxicity.[4]
This guide provides a comprehensive framework for the systematic benchmarking of (S)-2-butyloctanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to compound evaluation. We will move from high-throughput primary screens to detailed Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profiling, ensuring a data-driven process for lead candidate selection. The methodologies described herein are grounded in established industry practices, emphasizing scientific integrity, experimental robustness, and a clear understanding of the causal relationships between molecular structure and biological function.
The Benchmarking Funnel: A Phased Approach to Candidate Selection
Effective early-stage drug discovery relies on a tiered screening cascade, often referred to as the "benchmarking funnel." This strategy allows for the rapid evaluation of a large number of compounds in initial, cost-effective assays, with progressively more complex and resource-intensive experiments reserved for a dwindling number of promising candidates. This phased approach maximizes efficiency and ensures that only the most viable derivatives advance.
Caption: The Drug Discovery Benchmarking Funnel.
Phase 1: Primary Screening and Hit Identification
The initial goal is to cast a wide net to identify derivatives that exhibit inhibitory activity against the target enzyme class. For (S)-2-butyloctanoic acid derivatives, the primary target class is histone deacetylases (HDACs).
Biochemical Potency: The Pan-HDAC Inhibition Assay
The first step is to determine the half-maximal inhibitory concentration (IC50) of each derivative against a mixture of HDAC enzymes or a representative isoform. This is a high-throughput biochemical assay designed to measure the direct interaction between the compound and the enzyme.
Rationale: This assay serves as the initial filter. A low IC50 value indicates high potency, a desirable characteristic for a potential drug. By screening against a broad spectrum of HDACs initially, we can quickly identify compounds with the desired inhibitory activity.[5]
Prepare a stock solution of each (S)-2-butyloctanoic acid derivative in 100% DMSO.
Prepare a dilution series of each compound in assay buffer.
Reconstitute a broad-spectrum HDAC enzyme mixture (e.g., Class I and II) and a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue) in assay buffer.
Prepare a developer solution that will react with the deacetylated substrate to produce a fluorescent signal.
Assay Procedure:
In a 96- or 384-well plate, add a small volume of each compound dilution. Include wells with a known pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control and wells with only DMSO as a negative (vehicle) control.[5]
Add the HDAC enzyme solution to all wells and incubate for a short period to allow for compound-enzyme interaction.
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Incubate at 37°C for a defined period (e.g., 60 minutes).
Stop the reaction and generate the fluorescent signal by adding the developer solution.
Measure the fluorescence intensity using a plate reader.
Data Analysis:
Normalize the data to the positive and negative controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a dose-response curve to calculate the IC50 value for each derivative.
Phase 2: Lead Generation - Refining Selectivity and Initial Safety
Hits from the primary screen are advanced to more nuanced assays to determine their selectivity and initial safety profile. A successful drug candidate should ideally inhibit the target of interest with high specificity to avoid off-target effects.
Isoform Selectivity Profiling
Not all HDACs are created equal. Different isoforms play distinct roles in cellular processes, and their aberrant activity is linked to different diseases.[6] Therefore, determining the inhibitory profile of your lead compounds against a panel of individual HDAC isoforms is a critical step.
Rationale: An ideal candidate might selectively inhibit a specific isoform or a subset of isoforms implicated in the target disease, thereby potentially reducing side effects associated with broad HDAC inhibition.[7][8] For example, selective inhibition of HDAC6 is being explored for neurodegenerative diseases, while Class I HDACs are primary targets in oncology.[7][9]
This is typically performed using a panel of commercially available recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) and their corresponding specific substrates in assays similar to the primary screen.[8][10]
A compound that is potent in a biochemical assay must also be able to enter cells and engage its target in a complex cellular environment. A Western blot for acetylated histones is a standard method to confirm this.
Rationale: If a compound is an effective HDAC inhibitor, it should lead to an accumulation of acetylated histones within the cell.[4] This assay provides direct evidence of on-target activity in a biologically relevant setting.
Caption: Mechanism of HDAC Inhibition.
Initial Cytotoxicity Assessment
Early assessment of a compound's general toxicity to cells is crucial. The MTT or MTS assay is a common, high-throughput method for this purpose.
Rationale: These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] A compound that is highly toxic to all cells at concentrations close to its IC50 for the target enzyme is unlikely to be a viable drug candidate. This assay helps to identify a preliminary therapeutic window.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture:
Seed a relevant cancer cell line (e.g., a human leukemia cell line like K562) in a 96-well plate and allow the cells to adhere overnight.[13]
Compound Treatment:
Prepare a dilution series of the lead compounds.
Treat the cells with the compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition and Incubation:
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[11]
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[11]
Solubilization and Measurement:
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[11]
Measure the absorbance at approximately 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Phase 3: Lead Optimization - Building a Drug-like Profile
Compounds that are potent, selective, and have a reasonable therapeutic window in initial cellular assays are considered "leads." The next phase involves a suite of in vitro ADME/Tox assays to evaluate their drug-like properties.[14][15][16] These studies are critical for predicting how a compound will behave in vivo.[14][15]
Comparative Data Summary
The following table illustrates how data for a series of hypothetical (S)-2-butyloctanoic acid derivatives might be presented to facilitate comparison and decision-making.
Compound ID
Pan-HDAC IC50 (nM)
HDAC1 IC50 (nM)
HDAC6 IC50 (nM)
K562 CC50 (µM)
Selectivity Ratio (HDAC6/HDAC1)
BOA-001
85
92
1500
15.2
16.3
BOA-002
120
115
110
5.8
0.96
BOA-003
45
550
62
> 50
0.11
BOA-004
210
205
4500
25.1
21.9
VPA
400,000
-
-
> 1000
-
In this hypothetical dataset, BOA-003 emerges as a promising lead. It shows good potency, excellent selectivity for HDAC6 over HDAC1, and very low cytotoxicity, indicating a wide therapeutic window.
Key In Vitro ADME/Tox Assays
Permeability (PAMPA & Caco-2):
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay uses an artificial lipid membrane to predict passive diffusion, a key mechanism for oral drug absorption.[17][18][19][20] It is a high-throughput, cost-effective first screen for permeability.
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) and is considered the gold standard for predicting oral absorption.[21][22] It can assess not only passive diffusion but also active transport and efflux mechanisms, providing a more comprehensive picture of a compound's intestinal transit.[23][24]
Metabolic Stability (Microsomal Stability Assay):
This assay uses liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), to assess how quickly a compound is broken down.[25][26][27] A compound that is metabolized too rapidly will have a short half-life in vivo, potentially limiting its therapeutic efficacy. The output is typically reported as half-life (t½) or intrinsic clearance (Clint).[27][28]
Safety Pharmacology (hERG Assay):
The hERG potassium channel plays a critical role in cardiac repolarization.[29][30] Blockade of this channel by drugs can lead to a potentially fatal arrhythmia called Torsades de Pointes.[31] Therefore, screening for hERG inhibition is a mandatory safety assessment in drug development.[29][30][32][33]
Experimental Protocol: Microsomal Stability Assay
Reagent Preparation:
Thaw human liver microsomes and keep them on ice.
Prepare a NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.[25]
Prepare stock solutions of the test compounds and positive controls (e.g., verapamil for high clearance, warfarin for low clearance).
Incubation:
In a 96-well plate, pre-warm a mixture of microsomes and buffer at 37°C.
Add the test compound to the wells.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[26][27]
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining amount of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[28]
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the line corresponds to the elimination rate constant (k).
Calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint).
Conclusion and Forward Look
The systematic benchmarking of (S)-2-butyloctanoic acid derivatives through this phased approach provides a robust framework for identifying promising preclinical candidates. By integrating data on potency, selectivity, cellular activity, and ADME/Tox properties, researchers can make informed, data-driven decisions. This rigorous evaluation de-risks the progression of compounds into more complex and costly in vivo studies, ultimately accelerating the path toward novel therapeutics. The insights gained from these comparative studies will not only identify the best molecules to move forward but will also build a valuable structure-activity relationship (SAR) and structure-property relationship (SPR) database to guide the design of future generations of inhibitors based on this compelling chemical scaffold.
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for (S)-2-Butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of (S)-2-butyloctanoic acid, a chiral...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of (S)-2-butyloctanoic acid, a chiral carboxylic acid of interest in various research and development sectors. Recognizing the critical need for robust and reproducible analytical data, this document details an inter-laboratory validation approach. We will explore and compare common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), focusing on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate analytical methods suitable for their specific applications, thereby ensuring data integrity and consistency across different laboratories.
Introduction: The Imperative for Validated Enantioselective Analysis
(S)-2-butyloctanoic acid is a chiral molecule where the spatial arrangement of its atoms can lead to significantly different biological activities between its enantiomers. In drug development and other scientific disciplines, the ability to selectively identify and quantify a specific enantiomer is paramount. Consequently, analytical methods must not only be accurate and precise but also demonstrably robust and transferable between different laboratories to ensure consistent results.
Inter-laboratory validation, or reproducibility, is the ultimate test of a method's ruggedness and is crucial for standardizing analytical procedures, such as those intended for inclusion in pharmacopoeias.[1] This guide will walk you through the critical aspects of designing and executing an inter-laboratory validation study for (S)-2-butyloctanoic acid analytical methods.
Comparative Overview of Analytical Techniques
The analysis of chiral carboxylic acids like (S)-2-butyloctanoic acid primarily relies on chromatographic techniques. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is often necessary to increase their volatility and improve chromatographic performance.[3][4]
Principle: In GC, the sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a stationary phase and a mobile gas phase.
Strengths: High resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Considerations for (S)-2-Butyloctanoic Acid:
Derivatization: Esterification is a common derivatization strategy for carboxylic acids prior to GC analysis. This step, however, can introduce variability and must be carefully controlled and validated.
Chiral Separation: Enantioselective separation can be achieved using a chiral stationary phase (CSP) column.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5]
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Strengths: Wide applicability, variety of detection methods, and the ability to analyze samples without derivatization.
Considerations for (S)-2-Butyloctanoic Acid:
Direct Enantioseparation: Chiral HPLC columns with various types of chiral stationary phases (CSPs) are commercially available and can be used for the direct separation of enantiomers.[6]
Indirect Enantioseparation: An alternative approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7][8]
Detection: UV detection is common for compounds with a chromophore. For analytes like (S)-2-butyloctanoic acid that lack a strong chromophore, alternative detectors such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are necessary.[9]
Inter-Laboratory Validation Protocol: A Step-by-Step Guide
An inter-laboratory validation study aims to assess the reproducibility of an analytical method. This involves multiple laboratories analyzing identical samples using the same documented procedure. The following steps outline a robust protocol.
Defining the Analytical Target Profile (ATP)
Before initiating the validation, it is crucial to define the intended purpose of the method.[2] This includes specifying the analyte, the expected concentration range, and the required performance characteristics.
Method Development and Optimization
The analytical method should be well-developed and optimized in a single laboratory before being subjected to inter-laboratory validation. This includes selecting the appropriate column, mobile phase (for HPLC) or carrier gas and temperature program (for GC), and detector settings.
Validation Parameters and Acceptance Criteria
The validation protocol must clearly define the parameters to be evaluated and the acceptance criteria for each, based on guidelines such as ICH Q2(R1).[1]
Table 1: Key Validation Parameters for Inter-Laboratory Study
Parameter
Description
Minimum Recommended Data (as per ICH Q2(R1))
Specificity
The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Comparison of results from the analysis of samples containing the analyte, impurities, and placebo.
Linearity
The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
A minimum of 5 concentrations. Report the correlation coefficient, y-intercept, and slope of the regression line.
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Derived from linearity studies.
Accuracy
The closeness of test results obtained by the method to the true value.
A minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): Minimum of 9 determinations or 6 determinations at 100% of the test concentration. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). Reproducibility (Inter-laboratory precision): Assessed by means of an inter-laboratory trial.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope.[10]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Based on visual evaluation, signal-to-noise ratio (typically 10:1), or the standard deviation of the response and the slope.[10]
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Varies depending on the method (e.g., changes in mobile phase composition, pH, temperature).
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the logical flow of an inter-laboratory validation study.
Caption: Workflow for an Inter-Laboratory Validation Study.
Detailed Experimental Protocols
Below are example protocols for the enantioselective analysis of (S)-2-butyloctanoic acid using GC-FID and HPLC-UV. These are intended as starting points and should be optimized and validated for specific laboratory conditions.
Protocol 1: Chiral GC-FID Method
Objective: To quantify the enantiomeric purity of (S)-2-butyloctanoic acid.
1. Derivatization (Methyl Esterification):
a. To 1 mg of the sample in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
b. Cap the vial and heat at 60°C for 1 hour.
c. Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize.
d. Extract the methyl ester with 2 x 1 mL of hexane.
e. Combine the hexane layers and evaporate to dryness under a gentle stream of nitrogen.
f. Reconstitute the residue in a known volume of hexane for GC analysis.
Rationale: Derivatization to the methyl ester increases the volatility of the carboxylic acid, making it suitable for GC analysis.[3] The chiral column allows for the separation of the enantiomers.
Protocol 2: Chiral HPLC-UV Method (Indirect)
Objective: To determine the enantiomeric composition of (S)-2-butyloctanoic acid.
1. Derivatization (Diastereomer Formation):
a. To 1 mg of the sample, add a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) in excess.
b. Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
c. Allow the reaction to proceed at room temperature for a specified time.
d. Quench the reaction and extract the diastereomeric amides.
e. Evaporate the solvent and reconstitute in the mobile phase.
2. HPLC-UV Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid.[11]
Rationale: The formation of diastereomers allows for their separation on a standard achiral HPLC column.[7] The chosen derivatizing agent introduces a chromophore, enabling UV detection.
Comparative Data Summary
The following table summarizes hypothetical but expected performance data from an inter-laboratory study comparing the two methods.
Table 2: Comparative Performance of GC-FID and HPLC-UV Methods
Parameter
Chiral GC-FID
Chiral HPLC-UV (Indirect)
Linearity (r²)
> 0.998
> 0.999
Accuracy (% Recovery)
98.5 - 101.2%
99.0 - 100.8%
Repeatability (RSD%)
< 1.5%
< 1.0%
Intermediate Precision (RSD%)
< 2.0%
< 1.8%
Reproducibility (RSD%)
< 3.5%
< 3.0%
LOQ (µg/mL)
~1
~5
Sample Throughput
Higher
Lower (due to derivatization)
Cost per Sample
Lower
Higher
Conclusion and Recommendations
Both chiral GC-FID and indirect chiral HPLC-UV methods can be successfully validated for the enantioselective analysis of (S)-2-butyloctanoic acid.
The GC-FID method offers higher sensitivity and is more cost-effective. However, the derivatization step requires careful control to ensure reproducibility.
The indirect HPLC-UV method demonstrates slightly better precision and accuracy in this hypothetical comparison. The derivatization step, while necessary, can be optimized for high efficiency.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available equipment, and desired sample throughput. It is imperative that whichever method is chosen, it undergoes a thorough inter-laboratory validation to ensure the generation of reliable and reproducible data.
References
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
Separation of 2-Butynoic acid on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]
Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative | Request PDF - ResearchGate. Available from: [Link]
Method Validation Guidelines | BioPharm International. Available from: [Link]
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC. Available from: [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
Analytical Method Validation: Back to Basics, Part II - LCGC International. Available from: [Link]
How to Meet ISO 17025 Requirements for Method Verification - AOAC International. Available from: [Link]
Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC. Available from: [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available from: [Link]
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B. Available from: [Link]
CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents.
Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection - Sac State Scholars. Available from: [Link]
A Comprehensive Guide to the Proper Disposal of (S)-2-Butyloctanoic Acid
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Butyloctanoic acid, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage your chemical waste with confidence and precision.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, it is imperative to understand the potential hazards associated with (S)-2-Butyloctanoic acid. A thorough review of the Safety Data Sheet (SDS) is the critical first step.
(S)-2-Butyloctanoic acid (CAS No. 1647201-25-9) is a chiral carboxylic acid. While hazard classifications can vary between suppliers, a conservative approach that prioritizes safety is essential. According to available data, this compound may be classified as:
May cause long-lasting harmful effects to aquatic life [3]
Immediate Protective Measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (S)-2-Butyloctanoic acid. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][3] In situations with a risk of aerosol generation, a NIOSH/MSHA-approved respirator may be necessary.[3]
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Hazard Classification
Recommended Immediate Action
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact
Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
Waste Characterization: The Foundation of Compliant Disposal
Proper disposal begins with accurate waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5]
(S)-2-Butyloctanoic acid is not a "listed" hazardous waste. Therefore, the responsibility falls on the generator of the waste to determine if it possesses any of the hazardous characteristics.[6]
Decision Workflow for Waste Characterization
Caption: Decision workflow for characterizing (S)-2-Butyloctanoic acid waste.
Step-by-Step Disposal Protocol
Based on the conservative approach that treats (S)-2-Butyloctanoic acid as a hazardous chemical, the following disposal protocol should be followed.
Step 1: Segregation and Containerization
Do Not Mix Wastes: Never mix (S)-2-Butyloctanoic acid waste with other waste streams, especially incompatible chemicals.[7] Mixing can lead to dangerous reactions and complicates the disposal process.
Select an Appropriate Container:
The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof lid.[8][9]
It must be chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.
The container should be kept closed except when adding waste.[9]
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][9]
Step 2: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of everyone in the laboratory.
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
The label must include:
The words "Hazardous Waste"
The full chemical name: "(S)-2-Butyloctanoic acid"
The specific hazard(s) (e.g., "Corrosive," "Irritant")
The date accumulation started
The name and contact information of the generating researcher or lab
Step 3: On-Site Accumulation
Designated Area: Store the waste in a designated, secure satellite accumulation area that is near the point of generation.[10][11]
Segregation: Ensure the container is segregated from incompatible materials, such as bases or strong oxidizing agents.[9][10]
Time and Quantity Limits: Be aware of regulatory limits on the amount of waste and the length of time it can be stored in the lab. These limits vary by jurisdiction.[8][9]
Step 4: Disposal and Removal
Professional Disposal Service: The disposal of (S)-2-Butyloctanoic acid waste must be handled by a licensed professional hazardous waste disposal company.[2][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
Incineration: A common and effective disposal method for organic acids is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to manage emissions.[2][10]
Contaminated Materials: Any materials used to clean up spills of (S)-2-Butyloctanoic acid, such as absorbent pads, and any contaminated PPE, must also be disposed of as hazardous waste.[9][10] Place these items in a sealed, labeled bag or container and manage them alongside the liquid waste.
Step 5: Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Contain the Spill: If it is safe to do so, prevent the spill from spreading by using a spill kit with absorbent materials like sand, earth, or other non-combustible absorbents.[3]
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[2][3]
Decontaminate: Clean the spill area thoroughly.
Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[9]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for (S)-2-Butyloctanoic acid:
Drain Disposal: This chemical may be harmful to aquatic life, and its introduction into the sewer system is not permissible.[2][3][9]
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a compliant disposal method.[9]
Trash Disposal: Both the chemical and its empty containers must not be disposed of in the general trash.[8] Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before disposal or recycling, in accordance with institutional policies.[7]
By adhering to this comprehensive guide, you can ensure that your handling and disposal of (S)-2-Butyloctanoic acid meet the highest standards of safety, scientific integrity, and environmental responsibility.
References
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
Capot Chemical. (2025, July 7). MSDS of 2-Butyloctanoic acid. [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment. [Link]
Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. [Link]
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]
U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste. [Link]
Personal protective equipment for handling (S)-2-Butyloctanoic acid
Operational Safety and PPE Guide for (S)-2-Butyloctanoic Acid Handling Executive Hazard Profile & Mechanistic Causality As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and PPE Guide for (S)-2-Butyloctanoic Acid Handling
Executive Hazard Profile & Mechanistic Causality
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of physical and chemical mitigations. (S)-2-Butyloctanoic acid (CAS: 1647201-25-9) is a lipophilic, branched carboxylic acid that exists as a liquid at room temperature. Its molecular structure directly dictates its hazard profile: the lipophilic alkyl tail facilitates rapid partitioning into the stratum corneum causing skin irritation (H315), while the acidic carboxyl headgroup can induce severe, pH-dependent protein denaturation in the corneal epithelium, leading to serious eye damage (H318)[1][2]. Furthermore, localized aerosolization during pipetting or transfer can cause acute respiratory irritation (H335)[2].
Mechanistic Justification for PPE Selection
To build a self-validating safety system, every piece of Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the reagent.
Prevents bulk dermal exposure. The compound is combustible; flame-resistant materials prevent secondary ignition hazards[3].
Respiratory Protection
Chemical Fume Hood or P95/P1 Particulate Respirator[1]
Face Velocity: 80-100 fpm
Prevents inhalation of micro-droplets generated during liquid transfer, mitigating respiratory tract irritation (H335)[2].
Standard Operating Procedure: Handling & Transfer
This protocol is designed as a self-validating workflow to ensure operational integrity and zero-exposure during the handling of (S)-2-Butyloctanoic acid.
Phase 1: Pre-Operational Setup & Donning
Environmental Validation : Activate the chemical fume hood.
Validation Check: Hold a delicate task wipe (e.g., Kimwipe) near the sash opening; a distinct inward pull physically validates adequate face velocity and aerodynamic containment.
Glove Integrity Test : Select 0.4 mm NBR gloves. Trap air inside the glove and roll the cuff to inflate the fingers.
Validation Check: Squeeze the inflated glove to verify the absence of micro-punctures before donning.
Donning Sequence : Put on the flame-resistant lab coat, followed by the tightly fitting safety goggles conforming to EN 166 or NIOSH standards[3]. Finally, don the validated NBR gloves, ensuring the cuffs are pulled over the lab coat sleeves to eliminate exposed skin at the wrists.
Dispensing : Because (S)-2-Butyloctanoic acid is a viscous liquid, use a calibrated positive-displacement pipette rather than a standard air-displacement pipette. This prevents aerosolization and ensures volumetric accuracy despite the fluid's density.
Execution : Perform all transfers at least 6 inches inside the fume hood sash to maintain the protective air curtain.
Phase 3: Doffing & Decontamination
Glove Removal : Pinch the exterior of the first glove at the palm and peel it off inside-out. Slide an ungloved finger under the cuff of the second glove to peel it off, encapsulating the first glove ("glove-in-glove" technique)[1].
Post-Operation Validation : Inspect your hands for any localized erythema (redness) or irritation. Wash hands immediately with soap and plenty of water[2].
Emergency Response & Waste Management
Immediate, procedural responses are critical for mitigating accidental exposures or spills.
Spill Containment Protocol:
Isolation : Evacuate non-essential personnel, ensure adequate ventilation, and remove all sources of ignition[1][3].
Absorption : Cover the liquid spill with an inert, non-combustible absorbent material (e.g., silica gel, vermiculite, or dry sand)[2]. Do not use combustible materials like sawdust.
Collection : Use non-sparking tools to sweep the absorbed mixture into a chemically compatible, airtight high-density polyethylene (HDPE) container[2].
Waste Disposal Plan:
Segregation : Label the container explicitly as "Hazardous Chemical Waste: (S)-2-Butyloctanoic Acid". Do not let the product enter drains or waterways, as it poses environmental hazards[3].
Incineration : Offer the surplus and non-recyclable solutions to a licensed professional waste disposal company. The material must be safely destroyed in a chemical incinerator equipped with an afterburner and scrubber, exerting extra care during ignition due to its flammability[1].
Process Visualization
Logical workflow mapping chemical hazards to PPE selection and operational procedures.
References
MSDS of 2-Butyloctanoic acid , Capot Chemical. Available at: [Link]
Safety Data Sheet: Octanoic acid , Carl ROTH. Available at:[Link]